Acoramidis Hydrochloride
説明
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
特性
IUPAC Name |
3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3.ClH/c1-9-12(10(2)18-17-9)4-3-7-21-14-8-11(15(19)20)5-6-13(14)16;/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFZEARHINUOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=C(C=CC(=C2)C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2242751-53-5 | |
| Record name | Acoramidis hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2242751535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACORAMIDIS HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY9C88C2NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of Acoramidis: A Technical Guide to a Next-Generation TTR Stabilizer
Introduction
Transthyretin amyloid cardiomyopathy (ATTR-CM) is a progressive and fatal disease characterized by the extracellular deposition of amyloid fibrils derived from misfolded transthyretin (TTR) protein in the myocardium. The foundational event in the pathology of ATTR is the dissociation of the native TTR tetramer into its constituent monomers, a process that is the rate-limiting step in the amyloidogenic cascade.[1][2] Therapeutic intervention has logically focused on stabilizing the TTR tetramer to prevent this dissociation. Acoramidis (B605222) (formerly AG10) is a next-generation, orally administered small molecule designed as a potent and selective kinetic stabilizer of TTR.[3][4][5] Developed through a genetically inspired, structure-based approach, acoramidis has demonstrated near-complete TTR stabilization and significant clinical benefits in patients with ATTR-CM.[6][7] This guide provides a detailed technical overview of the discovery, mechanism of action, and clinical development of acoramidis for researchers, scientists, and drug development professionals.
Discovery and Rational Design
The discovery of acoramidis was inspired by human genetics, specifically the naturally occurring TTR variant, T119M.[4][8] Individuals carrying a pathogenic TTR mutation alongside the T119M variant are protected from developing amyloidosis. This "rescue mutation" confers enhanced stability to the TTR tetramer.[4] Acoramidis was rationally designed to mimic the stabilizing effect of the T119M variant.[9][10] The core design principle was to create a molecule that could bind with high affinity to the two thyroxine-binding sites on the TTR tetramer, effectively bridging the two dimeric subunits and preventing their dissociation.[2][7][11] This structure-based approach led to the synthesis of acoramidis (AG10), a molecule optimized for potency, selectivity, and oral bioavailability.[3][12]
Mechanism of Action
Acoramidis functions as a kinetic stabilizer of the TTR tetramer.[2] The dissociation of the TTR tetramer into monomers is the critical first step in the formation of amyloid fibrils.[1] By binding selectively and with high affinity to the unoccupied thyroxine-binding sites, acoramidis stabilizes the ground state of the tetramer, increasing the energy barrier for dissociation.[2][13]
The binding is primarily enthalpy-driven, mimicking the protective T119M variant by forming key hydrogen bonds with serine residues (specifically Ser117) within the binding pocket.[7][10][11] This robust interaction leads to near-complete (>90%) stabilization of the TTR tetramer across the dosing interval, effectively halting the amyloid cascade at its source.[14][15][16] This high level of stabilization is a key differentiator from earlier-generation stabilizers.[17]
Preclinical and Pharmacokinetic Profile
Preclinical Evaluation
In preclinical studies, acoramidis demonstrated superior potency and TTR stabilization compared to the first-generation stabilizer, tafamidis.[17][18] Using biophysical techniques such as surface plasmon resonance (SPR) and microscale thermophoresis (MST), acoramidis was shown to have a significantly higher binding affinity and a longer residence time on the TTR tetramer.[17] This translates to more durable stabilization. In vitro assays confirmed that acoramidis achieves near-complete stabilization of both wild-type and variant TTR in human serum.[2][17]
Table 1: Comparative Binding Affinity for TTR
| Parameter | Acoramidis | Tafamidis | Reference |
|---|---|---|---|
| Binding Affinity (KD) | ~7x higher affinity | Lower affinity | [17][18] |
| Residence Time | ~4x longer | Shorter | [17][18] |
| In Vitro Stabilization | ≥90% | Partial Stabilization |[17] |
Pharmacokinetics
Acoramidis exhibits favorable pharmacokinetic properties supporting a twice-daily oral dosing regimen.[1][13] Steady-state concentrations are achieved within four days.[13][19]
Table 2: Pharmacokinetic Parameters of Acoramidis (800 mg BID)
| Parameter | Value | Reference |
|---|---|---|
| Tmax (Time to Peak Concentration) | ~1 hour | [1][13] |
| Cmax (Peak Concentration) at Steady State | 13,700 ng/mL | [1][13] |
| AUC0-12h (Area Under the Curve) at Steady State | 47,200 ng·h/mL | [1] |
| Apparent Volume of Distribution (Vd) | 654 L | [1][20] |
| Plasma Protein Binding | 96% (primarily to TTR) | [1][20] |
| Effective Half-life | ~6 hours | [13][19] |
| Metabolism | Primarily via glucuronidation (UGT1A9, UGT1A1, UGT2B7) | [1][20] |
| Excretion | ~68% in urine, ~32% in feces |[13] |
Experimental Protocols
The evaluation of TTR stabilizers like acoramidis relies on a set of specialized biophysical and biochemical assays.
TTR Stabilization Assays
-
Methodology: Western Blot Under Denaturing Conditions
-
Principle: This assay measures the ability of a stabilizer to prevent the dissociation of the TTR tetramer under chemical stress (e.g., acidic conditions).[21]
-
Protocol:
-
Human serum is incubated with varying concentrations of the stabilizer (e.g., acoramidis) or a vehicle control.
-
The samples are subjected to acid-mediated denaturation (e.g., incubation at pH 3.5-4.0) for an extended period (e.g., 72 hours).[21]
-
The reaction is neutralized, and the samples are run on a non-denaturing polyacrylamide gel electrophoresis (PAGE).
-
Proteins are transferred to a membrane (Western blot), which is then probed with an anti-TTR antibody.
-
The amount of intact tetrameric TTR is quantified by densitometry. A higher band intensity in the presence of the stabilizer indicates greater stabilization.[21]
-
-
-
Methodology: Subunit Exchange Assay
-
Principle: Considered the "gold standard," this assay directly measures the rate of TTR tetramer dissociation in a native environment like blood plasma.[2][22]
-
Protocol:
-
Two populations of TTR homotetramers are prepared: one untagged and one with a molecular tag.
-
These are mixed in human plasma in the presence or absence of a kinetic stabilizer.
-
The rate at which subunits from the tagged and untagged tetramers exchange to form heterotetramers is measured over time.
-
This rate of exchange is directly proportional to the rate of tetramer dissociation. A slower rate in the presence of the stabilizer indicates effective stabilization.[2]
-
-
Binding Affinity Assays
-
Methodology: Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the real-time binding kinetics (association and dissociation rates) between a ligand (acoramidis) and a protein (TTR) immobilized on a sensor chip.[17]
-
Protocol:
-
Purified human TTR is immobilized onto an SPR sensor chip.
-
A solution containing acoramidis is flowed over the chip surface, allowing binding to occur.
-
The change in the refractive index at the surface, which is proportional to the mass of bound acoramidis, is measured in real-time.
-
A buffer solution is then flowed over the chip to measure the dissociation of acoramidis from TTR.
-
The resulting sensorgram is analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[17]
-
-
Clinical Efficacy: The ATTRibute-CM Trial
The efficacy and safety of acoramidis were definitively established in the Phase 3 ATTRibute-CM trial (NCT03860935), a global, double-blind, placebo-controlled study in 632 patients with ATTR-CM.[14][23][24]
Study Design
Patients were randomized 2:1 to receive acoramidis hydrochloride (800 mg twice daily) or a matching placebo for 30 months.[14][23] The primary endpoint was a hierarchical analysis using the Finkelstein-Schoenfeld method, which prioritized outcomes in the order of: 1) all-cause mortality (ACM), 2) frequency of cardiovascular-related hospitalization (CVH), 3) change in N-terminal pro-B-type natriuretic peptide (NT-proBNP), and 4) change in 6-minute walk distance (6MWD).[14][23]
Efficacy Results
Acoramidis demonstrated a highly statistically significant improvement in the primary endpoint, with a win ratio of 1.8 compared to placebo.[23][25] The benefit was driven by strong positive effects across the hierarchy, particularly in reducing cardiovascular hospitalizations.[25][26]
Table 3: Key Efficacy Outcomes of the ATTRibute-CM Trial at 30 Months
| Endpoint | Acoramidis (n=421) | Placebo (n=211) | Metric (Result) | Reference |
|---|---|---|---|---|
| Primary Hierarchical Analysis | - | - | Win Ratio: 1.8 (p < 0.0001) | [23][25] |
| All-Cause Mortality | 19.3% | 25.7% | HR: 0.77 (p=0.15) | [23] |
| On-Treatment Survival Rate | 81% | 74% | - | [25] |
| CV-Related Hospitalization | 26.7% | 42.6% | 50% relative risk reduction (p < 0.0001) | [23][25] |
| Change in NT-proBNP | - | - | Statistically significant benefit (p < 0.0001) | [23][25] |
| Change in 6-Minute Walk Distance | - | - | 39.6 m improvement vs. placebo (p < 0.001) | [23] |
| Change in KCCQ-OS | - | - | 9.94 point improvement vs. placebo (p < 0.001) |[23] |
HR: Hazard Ratio; KCCQ-OS: Kansas City Cardiomyopathy Questionnaire-Overall Summary score.
Long-Term Efficacy (Open-Label Extension)
Data from the open-label extension (OLE) study, where placebo patients switched to acoramidis, demonstrated sustained and continued clinical benefits for those on continuous treatment.[27][28]
Table 4: Long-Term Efficacy in ATTRibute-CM OLE at 42 Months
| Endpoint | Metric (Continuous Acoramidis vs. Placebo-to-Acoramidis) | Reference |
|---|---|---|
| All-Cause Mortality (ACM) | HR: 0.64 | [27][28] |
| First CV-Related Hospitalization (CVH) | HR: 0.53 | [27][28] |
| Composite of ACM or First CVH | HR: 0.57 (p < 0.0001) |[27][28] |
Safety and Tolerability
Acoramidis was well-tolerated, with an overall incidence of adverse events similar to that of the placebo group (98.1% vs. 97.6%).[14] No new clinically important safety signals were identified during the main trial or the long-term extension.[26][27] Serious adverse events were reported less frequently in the acoramidis group (54.6%) compared to the placebo group (64.9%).[14]
Conclusion
Acoramidis represents a significant advancement in the treatment of transthyretin amyloid cardiomyopathy. Born from a genetically-inspired, structure-based design, it potently and selectively stabilizes the TTR tetramer with near-complete efficacy.[7][10] Its mechanism of action, which mimics the protective T119M TTR variant, directly addresses the root cause of the disease.[9] The robust and consistent clinical benefits demonstrated in the comprehensive ATTRibute-CM trial—including significant reductions in cardiovascular hospitalizations and preservation of functional capacity and quality of life—establish acoramidis as a highly effective and safe therapeutic option for patients with ATTR-CM.[23][26]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acoramidis | C15H17FN2O3 | CID 71464713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bridgebio.com [bridgebio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FDA approves Stanford Medicine-developed drug that treats rare heart disease [med.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. BridgeBio Pharma Presents Updated Results from Phase 2 Open-label Extension Study of Acoramidis in Transthyretin Amyloid Cardiomyopathy (ATTR-CM) - BioSpace [biospace.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. altmeyers.org [altmeyers.org]
- 12. First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
- 16. researchgate.net [researchgate.net]
- 17. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medcentral.com [medcentral.com]
- 20. reference.medscape.com [reference.medscape.com]
- 21. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - American College of Cardiology [acc.org]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. bridgebio.com [bridgebio.com]
- 26. Publication of positive results from phase III ATTRibute-CM study of acoramidis for patients with transthyretin amyloid cardiomyopathy (ATTR-CM) in the New England Journal of Medicine - Medthority [medthority.com]
- 27. ahajournals.org [ahajournals.org]
- 28. Long-Term Efficacy and Safety of Acoramidis in ATTR-CM: Initial Report From the Open-Label Extension of the ATTRibute-CM Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Oral Bioavailability of Acoramidis Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acoramidis (B605222) hydrochloride (Attruby™) is a potent, orally bioavailable, selective transthyretin (TTR) stabilizer developed for the treatment of transthyretin-mediated amyloid cardiomyopathy (ATTR-CM). By binding to and stabilizing the TTR tetramer, acoramidis prevents its dissociation into monomers, the rate-limiting step in the amyloidogenic cascade that leads to cardiomyopathy. This technical guide provides an in-depth overview of the pharmacokinetics, oral bioavailability, and relevant experimental methodologies of acoramidis hydrochloride, based on publicly available data from clinical trials and regulatory submissions.
Mechanism of Action
Acoramidis is a next-generation TTR stabilizer that mimics the protective T119M variant of the TTR protein. It binds with high affinity to the thyroxine-binding sites on the TTR tetramer, forming hydrogen bonds that significantly increase the stability of the protein complex.[1] This stabilization prevents the tetramer from dissociating into its constituent monomers, which are prone to misfolding and aggregation into amyloid fibrils that deposit in the heart and other tissues, leading to the pathology of ATTR-CM.[2][3]
Caption: Mechanism of Acoramidis in preventing TTR dissociation.
Pharmacokinetics
Acoramidis exhibits predictable pharmacokinetic properties following oral administration.
Absorption
Acoramidis is rapidly absorbed after oral administration, with the time to maximum plasma concentration (Tmax) typically occurring around 1 hour post-dose.[2][4] The administration of acoramidis with a high-fat meal (800-1000 calories, with ≥50% from fat) does not result in clinically significant differences in its pharmacokinetics, allowing for dosing without regard to meals.[4][5]
Distribution
Acoramidis is highly bound to human plasma proteins, with in vitro studies showing a binding of 96.4%.[1] It primarily binds to its target protein, transthyretin.[2][4] The apparent steady-state volume of distribution (Vd) for acoramidis is 654 liters, indicating extensive tissue distribution.[2][4]
Metabolism
The primary metabolic pathway for acoramidis is glucuronidation, which is mediated by multiple UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A9, and UGT2B7.[2][3] The major circulating metabolite is acoramidis-β-D-glucuronide (acoramidis-AG), which constitutes approximately 8% of the total circulating drug-related moieties.[2] This metabolite is about one-third as pharmacologically active as the parent compound and is not considered to contribute significantly to the overall pharmacological activity.[2][4]
Elimination
Acoramidis is eliminated from the body through both renal and fecal excretion. Following a single oral dose of 712 mg of radiolabeled acoramidis in healthy subjects, approximately 68% of the radioactivity was recovered in the urine (with less than 10% as unchanged drug) and about 32% was recovered in the feces (with 15% as unchanged drug).[2][4] The effective half-life of acoramidis is approximately 6 hours, and the apparent clearance at steady-state is 16 L/h.[2] Steady-state plasma concentrations are typically achieved by day 4 of twice-daily dosing.[4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound.
Table 1: Single-Dose Pharmacokinetic Parameters
| Parameter | Value | Study Population |
| Tmax (median) | ~1 hour | Healthy Adults |
| Effective Half-life (t½) | ~6 hours | Healthy Adults |
Data derived from studies with a single 712 mg oral dose.[2][4]
Table 2: Steady-State Pharmacokinetic Parameters (712 mg twice daily)
| Parameter | Mean Value (SD) | Study Population |
| Cmax | 13,700 (6090) ng/mL | ATTR-CM Patients |
| AUC0-12h | 47,200 (10300) ng·h/mL | ATTR-CM Patients |
| Apparent Clearance (CL/F) | 16 L/h | ATTR-CM Patients |
| Apparent Volume of Distribution (Vd/F) | 654 L | ATTR-CM Patients |
Data from the ATTRibute-CM Phase 3 clinical trial.[4]
Oral Bioavailability
While a specific oral bioavailability percentage has not been published, the rapid absorption and significant systemic exposure following oral administration suggest good bioavailability.[6] The pharmacokinetic profile supports a twice-daily dosing regimen.
Experimental Protocols
Phase 1 Single-Dose Pharmacokinetic Study
A single-center, open-label, 5-period study was conducted in healthy male and non-pregnant, non-lactating female subjects to evaluate the pharmacokinetics of different modified-release formulations of acoramidis.[2]
-
Study Design: A 5-period crossover design with a minimum of a 7-day washout between dosing periods.
-
Study Population: 14 healthy male and female subjects with a BMI between 18.0 and 32.0 kg/m ² and a body weight greater than 50 kg.
-
Dosing: Single oral doses of various formulations of acoramidis.
-
Pharmacokinetic Sampling: Although specific time points are not detailed in the available literature, standard pharmacokinetic sampling protocols would involve serial blood draws at predefined intervals post-dose to characterize the absorption, distribution, and elimination phases.
-
Analytical Method: Plasma concentrations of acoramidis and its metabolites were measured using validated bioanalytical methods, as per regulatory requirements.
ATTRibute-CM Phase 3 Clinical Trial
This was a pivotal, multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of acoramidis in patients with ATTR-CM.[7]
-
Study Design: Patients were randomized in a 2:1 ratio to receive either this compound (800 mg, equivalent to 712 mg of acoramidis free base) or a matching placebo twice daily for 30 months.
-
Study Population: 632 patients with wild-type or variant ATTR-CM.
-
Pharmacokinetic Sub-study: A subset of patients likely participated in a pharmacokinetic sub-study involving sparse or intensive blood sampling to determine steady-state pharmacokinetic parameters.
-
Bioanalytical Method: Validated analytical methods were employed to quantify plasma concentrations of acoramidis.
Caption: High-level workflow of the ATTRibute-CM Phase 3 trial.
Human Mass Balance Study
A study was conducted in healthy adult subjects to characterize the absorption, metabolism, and excretion of acoramidis.
-
Study Design: Administration of a single 712 mg oral dose of radiolabeled acoramidis.
-
Sample Collection: Collection of blood, urine, and feces over a specified period to measure total radioactivity and identify metabolites.
-
Analytical Methods: Liquid scintillation counting for total radioactivity and liquid chromatography-mass spectrometry (LC-MS) for metabolite profiling and quantification.
Drug-Drug Interactions
-
CYP Enzymes: Acoramidis is a time-dependent inhibitor of CYP2C9 in vitro but does not significantly inhibit other major CYP enzymes.[4]
-
UGT Enzymes: As acoramidis is a substrate of UGT1A1, UGT1A9, and UGT2B7, co-administration with strong inducers of these enzymes may decrease acoramidis exposure and is generally not recommended.[3]
-
Transporters: Acoramidis is a substrate for OAT1 and BCRP and an inhibitor of OAT1 and OAT3 in vitro.[4]
Conclusion
This compound is an orally administered TTR stabilizer with a favorable pharmacokinetic profile that allows for twice-daily dosing. It is rapidly absorbed, extensively distributed to tissues, metabolized primarily via glucuronidation, and eliminated through both renal and fecal pathways. The well-characterized pharmacokinetics and high oral bioavailability of acoramidis, combined with its potent TTR-stabilizing activity, support its use as a therapeutic agent for the treatment of transthyretin-mediated amyloid cardiomyopathy.
References
- 1. Attruby (acoramidis) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. A Single Dose Study to Evaluate the Pharmacokinetics of Acoramidis Modified Release Formulations in Healthy Subjects [ctv.veeva.com]
- 3. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - American College of Cardiology [acc.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. m.youtube.com [m.youtube.com]
Acoramidis Hydrochloride: A Technical Guide to its Binding Affinity and Stabilization of Transthyretin Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) amyloidosis (ATTR) is a progressive and fatal disease characterized by the destabilization and misfolding of the TTR protein. This leads to the formation of amyloid fibrils that deposit in various organs, primarily the heart and peripheral nerves, causing significant morbidity and mortality. The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in this pathogenic cascade. Acoramidis (B605222) (formerly AG10) is a highly potent and selective kinetic stabilizer of TTR, designed to mimic the protective properties of the naturally occurring, stabilizing T119M TTR variant. By binding to the thyroxine-binding sites of the TTR tetramer, acoramidis prevents its dissociation, thereby halting the amyloidogenic process at its source. This technical guide provides an in-depth overview of the binding affinity of acoramidis to wild-type and variant TTR, detailed experimental protocols for assessing this interaction, and a visualization of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action: Stabilizing the Transthyretin Tetramer
The core therapeutic strategy behind acoramidis is the kinetic stabilization of the native TTR tetramer.[1] In both wild-type and variant forms of ATTR, the dissociation of the tetramer into monomers is the critical initiating step for amyloid fibril formation.[2] These monomers can then misfold and aggregate into toxic oligomers and amyloid fibrils.
Acoramidis is a small molecule that binds with high affinity to the two thyroxine-binding sites on the TTR tetramer.[2][3] This binding event strengthens the interactions between the TTR monomers, significantly increasing the energy barrier for tetramer dissociation.[4] The design of acoramidis was inspired by the naturally occurring T119M TTR variant, which confers protection against amyloidosis.[5] Acoramidis mimics the stabilizing hydrogen bonds seen in the T119M variant, leading to near-complete stabilization of the TTR tetramer.[3][6]
Below is a diagram illustrating the mechanism of TTR amyloidosis and the stabilizing effect of Acoramidis.
Quantitative Binding Affinity Data
Acoramidis has demonstrated high binding affinity to both wild-type (WT) and various mutant TTR forms. The following table summarizes the available quantitative data from multiple biophysical assays. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger binding interaction.
| TTR Variant | Method | Binding Parameter | Value (nM) | Reference(s) |
| Wild-Type (WT) | Isothermal Titration Calorimetry (ITC) | Kd1 | 4.8 ± 1.9 | [7][8] |
| Wild-Type (WT) | Microscale Thermophoresis (MST) | Kd | Not explicitly stated, but affinity is 4x higher than tafamidis. | [2][9] |
| Wild-Type (WT) | Surface Plasmon Resonance (SPR) | Kd | 2.1 ± 0.5 | [2] |
| V122I | Isothermal Titration Calorimetry (ITC) | Kd1 | 4.8 | [1][8] |
| V122I | Isothermal Titration Calorimetry (ITC) | Kd2 | 314 | [1][8] |
Note: The V122I variant exhibits negative cooperativity, with a high-affinity (Kd1) and a lower-affinity (Kd2) binding site for acoramidis.
In addition to the variants with specific binding constants listed above, studies have shown that acoramidis achieves near-complete stabilization across a wide spectrum of destabilizing mutations. One study involving over 60 patient samples demonstrated this effect across 18 unique TTR variants, including A97S, D38A, F64L, L58H, P24S, and Y114C.[10][11] For the prevalent cardiomyopathic V122I variant, acoramidis demonstrated approximately two-fold greater stabilization than tafamidis.[10]
Experimental Protocols
The binding affinity and stabilization of TTR by acoramidis can be assessed using several established biophysical and biochemical assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol:
-
Sample Preparation:
-
Dialyze purified TTR protein extensively against the desired buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of Acoramidis Hydrochloride in the same dialysis buffer.
-
Determine the precise concentrations of both the protein and ligand solutions.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the TTR solution into the sample cell (e.g., at a concentration of 2 µM).
-
Load the Acoramidis solution into the injection syringe (e.g., at a concentration of 25 µM).
-
Equilibrate the system at the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2.0 μL each) of the Acoramidis solution into the TTR solution.[5]
-
Allow the system to reach equilibrium after each injection, monitoring the heat change.
-
Continue injections until the TTR is fully saturated with the ligand.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site or sequential binding model) to determine the thermodynamic parameters (Kd, ΔH, ΔS).[5]
-
Fluorescent Probe Exclusion (FPE) Assay
This assay measures the ability of a compound to occupy the thyroxine-binding sites on TTR by competing with a fluorescent probe that binds to the same sites.
Protocol:
-
Reagents:
-
Purified TTR or human serum containing TTR.
-
This compound stock solution.
-
A fluorogenic probe that becomes fluorescent upon binding to the TTR thyroxine-binding site.
-
-
Assay Procedure:
-
Add the fluorescent probe to samples containing TTR (in buffer or serum). The probe will covalently bind to Lysine 15 within the binding site, generating a fluorescent signal.[7]
-
In parallel, incubate TTR samples with varying concentrations of Acoramidis before adding the fluorescent probe.
-
The presence of Acoramidis in the binding site will prevent the probe from binding, thus suppressing the fluorescent signal.[12]
-
Measure the fluorescence intensity at a specific time point (e.g., 1 hour).[12]
-
-
Data Analysis:
-
Calculate the percentage of TTR binding site occupancy by Acoramidis based on the reduction in fluorescence compared to a control sample without the drug.[13]
-
Plot the percentage of occupancy against the Acoramidis concentration to determine potency.
-
Western Blot for TTR Tetramer Stabilization
This assay quantifies the amount of intact TTR tetramer that persists under denaturing conditions (e.g., acidic pH), in the presence and absence of a stabilizer.
Protocol:
-
Sample Treatment:
-
Cross-linking and Electrophoresis:
-
Stop the dissociation reaction and cross-link the proteins using an agent like glutaraldehyde (B144438) to fix the TTR in its quaternary state.[5]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12][14]
-
-
Blotting and Detection:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Block the membrane to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody specific for TTR.[5]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[14]
-
-
Data Analysis:
-
Quantify the band intensity corresponding to the TTR tetramer.
-
Calculate the percentage of TTR stabilization by comparing the amount of tetramer in the Acoramidis-treated, acidified sample to the amount of tetramer in the original, untreated sample.[12]
-
Below is a diagram illustrating the general workflow for the Western Blot-based TTR stabilization assay.
Conclusion
This compound is a rationally designed, potent kinetic stabilizer of the transthyretin tetramer. It exhibits high binding affinity to both wild-type and a broad range of pathogenic TTR variants, effectively preventing the initial step in the amyloid cascade. The robust preclinical and clinical data, supported by the detailed experimental methodologies outlined in this guide, underscore the efficacy of acoramidis as a therapeutic agent for transthyretin amyloidosis. The near-complete stabilization of TTR achieved with acoramidis offers a promising disease-modifying strategy for patients with this debilitating condition.[4][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ATTR Amyloidosis: Current and Emerging Management Strategies: JACC: CardioOncology State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bridgebio.com [bridgebio.com]
- 7. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.publicnow.com [docs.publicnow.com]
- 13. researchgate.net [researchgate.net]
- 14. ptglab.com [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. BridgeBio Pharma Inc. - acoramidis shows statistically significant improvements in cardiovascular outcomes in patients with variant attr-cm [investor.bridgebio.com]
In Vitro Efficacy of Acoramidis Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acoramidis (B605222) hydrochloride (formerly AG10) is a potent and selective small molecule stabilizer of transthyretin (TTR), a protein that can dissociate, misfold, and aggregate into amyloid fibrils, leading to transthyretin amyloidosis (ATTR). This technical guide provides an in-depth overview of the in-vitro studies that have elucidated the efficacy of acoramidis in preventing the dissociation of the TTR tetramer, the rate-limiting step in ATTR pathogenesis. The following sections detail the mechanism of action, experimental protocols used in its evaluation, and quantitative data from key in-vitro assays.
Acoramidis is designed to mimic the stabilizing effect of the naturally occurring, protective T119M TTR variant. It binds to the thyroxine-binding sites of the TTR tetramer, forming hydrogen bonds that reinforce the protein's native quaternary structure. This stabilization prevents the dissociation of the tetramer into pathogenic monomers.
Mechanism of Action: TTR Stabilization
Acoramidis acts as a kinetic stabilizer of the TTR tetramer. The dissociation of the native TTR tetramer into monomers is the initial and rate-limiting step in the amyloidogenic cascade. These monomers can then misfold and aggregate into soluble oligomers, protofilaments, and ultimately insoluble amyloid fibrils that deposit in various tissues, causing organ dysfunction. By binding to the two thyroxine-binding pockets of the TTR tetramer, acoramidis stabilizes the protein's native structure, significantly slowing the rate of tetramer dissociation and thereby inhibiting the entire amyloidogenic process.
Mechanism of Acoramidis in TTR stabilization.
Quantitative In Vitro Efficacy Data
The in-vitro efficacy of acoramidis has been quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data from these studies, including comparisons with another TTR stabilizer, tafamidis.
Table 1: Transthyretin Stabilization by Acoramidis in In Vitro Assays
| Assay Type | Metric | Acoramidis | Tafamidis | Reference |
| Fluorescent Probe Exclusion (FPE) | TTR Occupancy (at 10 µM) | 102% | Not directly compared at this concentration | [1] |
| TTR Occupancy (at clinical trough concentration) | 103 ± 13% | 71 ± 14% | [2] | |
| TTR Occupancy (at clinical peak concentration) | Not applicable | 87 ± 14% | [2] | |
| Western Blot | TTR Stabilization (at 10 µM) | 99.6% | Not directly compared at this concentration | [1] |
| TTR Stabilization (at clinical trough concentration) | 93 ± 14% | 36 ± 13% | [2] | |
| TTR Stabilization (at clinical peak concentration) | Not applicable | 49 ± 14% | [2] | |
| Phase 2 Study (ex vivo) | TTR Stabilization (trough) | > 90% | Not applicable | [3][4] |
| TTR Stabilization (peak) | > 90% | Not applicable | [3][4] | |
| Open-Label Extension Study (ex vivo, Month 45) | Mean TTR Stabilization (FPE) | 99% | Not applicable | [3] |
Table 2: Binding Affinity and Kinetics of Acoramidis to Transthyretin
| Assay Type | Parameter | Acoramidis | Tafamidis | Reference |
| Surface Plasmon Resonance (SPR) | Binding Affinity (Kapp) | 193 nM | Not specified | [1] |
| Association Rate (kon) | 1.3 ± 0.3 x 10^6 M⁻¹s⁻¹ | Not specified | [1] | |
| Dissociation Rate (koff) | 0.02 ± 0.002 s⁻¹ | Not specified | [1] | |
| Residence Time | ~4 times longer than tafamidis | Not specified | [5] | |
| Microscale Thermophoresis (MST) | Binding Affinity | ~4 times higher than tafamidis | Not specified | [2][5] |
Experimental Protocols
Detailed, step-by-step protocols for the in-vitro assays used to characterize acoramidis are often proprietary. However, based on the available scientific literature, the principles and general methodologies of the key experiments can be described as follows.
Fluorescent Probe Exclusion (FPE) Assay
This assay measures the occupancy of the thyroxine-binding sites on the TTR tetramer by a stabilizer. A fluorescent probe that binds to these sites is added to a sample containing TTR. If a stabilizer like acoramidis is present and bound to TTR, it will prevent the fluorescent probe from binding, resulting in a lower fluorescence signal. The degree of signal reduction is proportional to the level of TTR stabilization.
General Protocol:
-
Sample Preparation: Plasma or serum samples containing TTR are incubated with varying concentrations of acoramidis or a vehicle control.
-
Probe Addition: A specific fluorescent probe is added to the samples.
-
Incubation: The mixture is incubated to allow for competitive binding to the TTR thyroxine-binding sites.
-
Fluorescence Measurement: The fluorescence intensity of the samples is measured using a fluorometer.
-
Data Analysis: The percentage of TTR stabilization is calculated by comparing the fluorescence of the acoramidis-treated samples to the control samples.
Fluorescent Probe Exclusion (FPE) Assay Workflow.
Western Blot Assay for TTR Tetramer Dissociation
This assay directly quantifies the amount of stable TTR tetramer that remains after subjecting the protein to conditions that promote dissociation, such as low pH. A more effective stabilizer will result in a higher proportion of TTR remaining in its tetrameric form.
General Protocol:
-
Sample Treatment: Plasma or serum samples are incubated with acoramidis or a control.
-
Acidification: The samples are acidified to a low pH to induce TTR tetramer dissociation.
-
Neutralization and Cross-linking: The reaction is stopped by neutralization, and the proteins are cross-linked to preserve their quaternary structure.
-
SDS-PAGE: The samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under non-denaturing conditions.
-
Immunoblotting: The separated proteins are transferred to a membrane and probed with an antibody specific for TTR.
-
Detection and Quantification: The bands corresponding to the TTR tetramer and monomer are detected, and their intensities are quantified to determine the percentage of stabilized TTR.
Western Blot for TTR Stabilization Workflow.
Conclusion
The in-vitro data for acoramidis hydrochloride robustly demonstrate its efficacy as a potent stabilizer of the transthyretin tetramer. Through various assays, it has been shown to achieve near-complete TTR stabilization at clinically relevant concentrations, outperforming earlier generation stabilizers in several key metrics. The high binding affinity and long residence time of acoramidis on the TTR tetramer contribute to its superior stabilizing effect. These in-vitro findings provide a strong scientific foundation for its clinical development and use in the treatment of transthyretin amyloidosis. Further research may focus on the long-term effects of this high degree of stabilization on TTR biology and clinical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical animal models for Acoramidis Hydrochloride testing
An In-depth Technical Guide to Preclinical Animal Models for Acoramidis (B605222) Hydrochloride Testing
Introduction
Transthyretin amyloidosis (ATTR) is a progressive and fatal disease caused by the destabilization and misfolding of the transthyretin (TTR) protein.[1] In its normal state, TTR circulates as a tetramer and functions as a transporter for thyroxine and retinol-binding protein.[2] In ATTR, this tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, most notably the heart and peripheral nerves, leading to cardiomyopathy (ATTR-CM) and/or polyneuropathy (ATTR-PN).[1][3]
Acoramidis Hydrochloride (also known as AG10) is a next-generation, orally administered, small molecule stabilizer of TTR.[4][5] It is designed to treat ATTR at its source by potently and selectively binding to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation.[6][7][8] This mechanism mimics the stabilizing effect of the naturally occurring, protective T119M TTR variant.[6][9] The development and validation of Acoramidis have been heavily reliant on a suite of preclinical animal models and specialized experimental protocols designed to assess its pharmacokinetics, pharmacodynamics, and efficacy in stabilizing TTR. This guide provides a detailed overview of these models and methodologies for researchers and drug development professionals.
Mechanism of Action: TTR Stabilization
The foundational therapeutic strategy for Acoramidis is the stabilization of the native TTR tetramer. The dissociation of the tetramer is the rate-limiting step in the amyloidogenic cascade.[10] By binding to the two thyroxine-binding sites on the TTR tetramer, Acoramidis kinetically stabilizes it, slowing or preventing the formation of amyloidogenic monomers.[8][10] Preclinical and clinical studies have demonstrated that Acoramidis achieves near-complete (>90%) TTR stabilization across the dosing interval.[7][9][11] This high level of stabilization is believed to halt or significantly slow the progression of ATTR.[7]
Preclinical Animal Models for ATTR Research
The development of effective therapies for ATTR has been supported by various animal models, although no single model perfectly recapitulates all aspects of the human disease.[3] The choice of model is critical and depends on the specific research question, such as investigating disease pathogenesis, screening potential therapeutics, or evaluating pharmacokinetic and pharmacodynamic profiles.
Transgenic Mouse Models
Transgenic mice are the most widely used models for studying ATTR and testing novel therapies. These models typically involve the expression of human TTR (hTTR), often carrying pathogenic mutations, in a mouse that may or may not have its own endogenous TTR gene knocked out.[3][12]
-
hTTR V30M Mice: These were among the earliest models, expressing the common V30M mutation. While some lines showed slight TTR amyloid deposits in organs like the kidneys and gastrointestinal tract, they often failed to develop the peripheral neuropathy characteristic of the human disease.[3] The HSF ± hTTR V30M model, which expresses human TTRV30M in a mouse TTR null background, has been valuable for characterizing TTR deposition in the heart and nervous system.[13]
-
Humanized TTR (hTTR) Mice: To create a more relevant model for therapies targeting human TTR, "humanized" mice have been developed. In these models, the murine TTR gene is replaced with the full human gene sequence.[2] Examples include the B6-hTTR mouse, which expresses wild-type human TTR. These models are particularly effective for evaluating the efficacy of therapies like siRNA or antisense oligonucleotides (ASOs) that are specific to the human TTR sequence.[2]
Canine Model (Beagle Dogs)
Due to the lack of an ideal rodent model for ATTR-CM, the healthy beagle dog was selected as a suitable large animal model for assessing the in vivo pharmacokinetic-pharmacodynamic (PK-PD) relationship of TTR stabilizers like Acoramidis.[14] The rationale for using this model is based on several key similarities to humans:
-
Conserved Binding Sites: All amino acids in the thyroxine (T4) binding sites of TTR, where Acoramidis binds, are conserved between humans and dogs.[14]
-
Similar TTR Concentration: The concentration of TTR in dog serum is approximately 4.6 µM, which is comparable to that in healthy humans.[14]
This model proved effective for demonstrating that orally administered Acoramidis could potently bind to and stabilize canine TTR in vivo.[14][15]
Other Models
Invertebrate models, such as Caenorhabditis elegans (worms) and Drosophila melanogaster (fruit flies), have also been developed.[3] These models, which can express human TTR mutants, are useful for high-throughput screening of compounds that may prevent TTR aggregation and for studying the basic mechanisms of TTR toxicity.[3]
Experimental Protocols and Key Endpoints
The preclinical evaluation of Acoramidis relies on a set of robust and validated experimental protocols to quantify its ability to stabilize TTR and to characterize its pharmacokinetic profile.
TTR Stabilization Assays (Ex Vivo)
These assays are the cornerstone for measuring the pharmacodynamic effect of Acoramidis. They are typically performed ex vivo on plasma or serum samples collected from animals after drug administration.
This method directly measures the amount of intact TTR tetramer that remains after the sample is subjected to conditions that induce dissociation (e.g., acidic pH).
-
Protocol:
-
Sample Collection: Collect whole blood from treated and control animals at specified time points. Process to obtain plasma or serum.
-
Acid Incubation: Incubate plasma/serum samples at a low pH (e.g., pH 3.0-4.0) for a set period (e.g., 72 hours) to induce tetramer dissociation. The presence of a stabilizer like Acoramidis will protect the tetramer from dissociation.[14]
-
Native Gel Electrophoresis: Separate the proteins in the treated samples on a non-denaturing polyacrylamide gel (PAGE) to preserve the protein's quaternary structure.
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF).
-
Immunodetection: Probe the membrane with an antibody specific for TTR.
-
Quantification: Visualize the bands corresponding to the TTR tetramer and monomer. Quantify the band intensity using densitometry. The degree of stabilization is calculated as the ratio of tetrameric TTR to total TTR.
-
This is a higher-throughput method to assess the binding occupancy of a stabilizer to TTR's thyroxine-binding sites.
-
Protocol:
-
Principle: A fluorescent probe that binds to the T4 sites of TTR is used. When a stabilizer like Acoramidis occupies these sites, it displaces the probe, leading to a decrease in fluorescence.[14]
-
Procedure: Plasma/serum samples are incubated with the fluorescent probe.
-
Measurement: Fluorescence is measured using a plate reader. The reduction in fluorescence is proportional to the degree of TTR binding site occupancy by the stabilizer.
-
Analysis: Potency (e.g., EC50) is determined by testing a range of stabilizer concentrations.
-
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Acoramidis.
-
Protocol (Typical in Canine Model):
-
Administration: Administer Acoramidis to beagle dogs via oral gavage at various dose levels (e.g., 50, 100, 200 mg/kg/day) for a set duration (e.g., 7 days).[14]
-
Blood Sampling: Collect serial blood samples at multiple time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of Acoramidis in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t½), and oral bioavailability.[15]
-
Summary of Preclinical Data
Preclinical studies provided compelling evidence of Acoramidis's potential as a best-in-class TTR stabilizer, paving the way for clinical trials.
Pharmacokinetic Profile
In vivo PK studies in rats, dogs, and monkeys demonstrated favorable drug-like properties.[15]
| Parameter | Rat | Dog | Monkey | Reference |
| Oral Bioavailability | 31% - 60% | 31% - 60% | 31% - 60% | [15] |
| Systemic Clearance | Low | Low | Low | [15] |
| Volume of Distribution | Low | Low | Low | [15] |
| Specific values for clearance and volume of distribution were described qualitatively in the cited source. |
Pharmacodynamic Profile: TTR Stabilization
Ex vivo assays consistently showed that Acoramidis is a more potent and effective TTR stabilizer compared to other compounds.
| Stabilizer | Binding Affinity (Kd, nM) in buffer | Stabilization Efficacy (Western Blot) | Reference |
| Acoramidis (AG10) | 4.8 ± 1.9 | ++++ | [14] |
| Tolcapone (B1682975) | 2.5 ± 0.6 | +++ | [14] |
| Tafamidis (B1682582) | 4.4 ± 1.3 | ++ | [14] |
| Diflunisal | 407 ± 35 | + | [14] |
| Efficacy is represented qualitatively based on the rank order (AG10 > tolcapone > tafamidis > diflunisal) reported in the source. |
In vivo studies in the canine model confirmed that oral administration of Acoramidis resulted in effective TTR stabilization.[15] This strong PK-PD relationship, where achievable plasma concentrations lead to near-complete TTR stabilization, was a critical finding from the preclinical program.
Conclusion
The preclinical evaluation of this compound was built upon a foundation of transgenic mouse models and a well-justified canine model. These models, in conjunction with robust experimental protocols for assessing pharmacokinetics and TTR stabilization, provided the necessary evidence to advance Acoramidis into clinical development. The data generated demonstrated Acoramidis's potent mechanism of action and favorable drug properties, highlighting the crucial role of a well-designed preclinical strategy in the successful development of targeted therapies for genetic diseases like transthyretin amyloidosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cyagen.com [cyagen.com]
- 3. Contributions of Animal Models to the Mechanisms and Therapies of Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
- 5. acoramidis | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Eidos Therapeutics Initiates First Clinical Study for AG10 Targeting Transthyretin Amyloidosis, Appoints Camille Landis as Chief Business Officer [prnewswire.com]
- 7. First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phdres.caregate.net [phdres.caregate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models of human amyloidoses: Are transgenic mice worth the time and trouble? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cellular environment of TTR deposits in an animal model of ATTR—Cardiomyopathy [frontiersin.org]
- 14. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
Acoramidis Hydrochloride for Wild-Type Transthyretin Amyloid Cardiomyopathy: A Technical Guide
This in-depth technical guide provides a comprehensive overview of acoramidis (B605222) hydrochloride for the research and treatment of wild-type transthyretin amyloid cardiomyopathy (ATTR-CM). It is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Acoramidis is a potent and highly selective small molecule stabilizer of the transthyretin (TTR) protein.[1] In ATTR-CM, the TTR tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in the myocardium, leading to progressive heart failure.[2][3][4] Acoramidis is designed to mimic the stabilizing effect of the naturally occurring, protective T119M TTR variant.[1][5] It binds to the two thyroxine-binding sites on the TTR tetramer, forming hydrogen bonds that significantly increase the protein's stability.[1][5] This stabilization prevents the dissociation of the tetramer into monomers, thereby halting the amyloidogenic cascade at its origin.[1][6] In clinical studies, acoramidis has been shown to achieve near-complete (≥90%) TTR stabilization.[1][7][8]
References
- 1. altmeyers.org [altmeyers.org]
- 2. ijisrt.com [ijisrt.com]
- 3. Transthyretin Amyloid Cardiomyopathy (ATTR-CM) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ATTR Pathophysiology | ATTR HCP [attr-amyloidosis.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Efficacy of Acoramidis in Wild-Type and Variant Transthyretin Amyloid Cardiomyopathy: Results From ATTRibute-CM and Its Open-Label Extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Acoramidis in Wild-Type and Variant Transthyretin Amyloid Cardiomyopathy: Results From ATTRibute-CM and Its Open-Label Extension - PMC [pmc.ncbi.nlm.nih.gov]
Acoramidis Hydrochloride for Hereditary ATTR-CM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of acoramidis (B605222) hydrochloride, a novel therapeutic agent for the treatment of hereditary transthyretin amyloid cardiomyopathy (ATTR-CM). This document summarizes key clinical trial data, elucidates the drug's mechanism of action, and outlines the experimental protocols utilized in its investigation, with a focus on the pivotal ATTRibute-CM trial.
Pathophysiology of Hereditary ATTR-CM
Transthyretin amyloid cardiomyopathy (ATTR-CM) is a progressive and often fatal disease characterized by the misfolding and aggregation of the transthyretin (TTR) protein. In its hereditary form (hATTR-CM), mutations in the TTR gene lead to the production of unstable TTR tetramers. These tetramers dissociate into monomers, which then misfold and assemble into amyloid fibrils. These insoluble fibrils deposit in the myocardium, leading to interstitial thickening, stiffness, and ultimately, heart failure. The accumulation of these amyloid deposits disrupts normal cardiac function, causing a restrictive cardiomyopathy that can lead to arrhythmias, conduction disturbances, and progressive decline in cardiovascular function.
Mechanism of Action of Acoramidis
Acoramidis is a next-generation, orally administered small molecule designed to be a highly potent stabilizer of the TTR protein.[1] Its mechanism of action mimics the protective effect of the naturally occurring T119M TTR variant.[2][3] Acoramidis binds to the thyroxine-binding sites of the TTR tetramer, forming hydrogen bonds that significantly increase its stability.[2][3] This stabilization prevents the dissociation of the tetramer into its constituent monomers, which is the rate-limiting step in the amyloidogenic cascade.[2] By preventing monomer formation, acoramidis effectively halts the subsequent misfolding and aggregation into amyloid fibrils, thereby reducing their deposition in the heart and other organs.[4] Clinical studies have demonstrated that acoramidis achieves near-complete TTR stabilization (≥90%).[5][6]
The ATTRibute-CM Clinical Trial
The efficacy and safety of acoramidis were primarily evaluated in the Phase 3 ATTRibute-CM trial, a multicenter, randomized, double-blind, placebo-controlled study.[7][8]
Experimental Protocol
Study Design: Eligible patients with ATTR-CM (both wild-type and hereditary) were randomized in a 2:1 ratio to receive either acoramidis hydrochloride 800 mg twice daily or a matching placebo for 30 months.[7][8] An open-label extension (OLE) phase followed the initial 30-month period, where all participants received acoramidis.[5][9]
Patient Population: The trial enrolled 632 participants.[7] Key inclusion criteria included:
-
Age 18-90 years.
-
Diagnosed ATTR-CM (wild-type or variant).
-
New York Heart Association (NYHA) class I-III with a history of heart failure hospitalization or need for diuretic treatment.
-
Evidence of ATTR by biopsy or technetium-99m scintigraphy.
-
6-minute walk distance ≥150 m.
-
N-terminal pro–B-type natriuretic peptide (NT-proBNP) ≥300 pg/mL.
-
Left ventricular wall thickness ≥12 mm.[7]
Key exclusion criteria included:
-
Recent acute coronary syndrome, stroke, or coronary revascularization.
-
Likely heart transplant within 1 year.
-
AL amyloidosis.
-
Severe renal impairment (eGFR <15).[7]
Endpoints: The primary endpoint was a hierarchical analysis of all-cause mortality, cumulative frequency of cardiovascular-related hospitalization, change from baseline in NT-proBNP, and change from baseline in 6-minute walk distance.[7][8] Secondary endpoints included the individual components of the primary endpoint, as well as changes in the Kansas City Cardiomyopathy Questionnaire-Overall Summary (KCCQ-OS) score.[7]
Clinical Efficacy Data
Acoramidis demonstrated a statistically significant and clinically meaningful improvement in the primary hierarchical endpoint compared to placebo, with a win ratio of 1.8 (p < 0.0001).[4][7] The positive effects of acoramidis were consistent across various subgroups, including patients with wild-type and variant ATTR-CM.[10][11]
Table 1: Key Efficacy Outcomes at 30 Months (ATTRibute-CM)
| Endpoint | Acoramidis | Placebo | Metric | p-value |
| Primary Composite Endpoint | Favored Acoramidis | - | Win Ratio: 1.8 | < 0.0001[4][7] |
| All-Cause Mortality | 19.3% | 25.7% | HR: 0.77 | 0.15[7] |
| CV-Related Hospitalization | 26.7% | 42.6% | - | < 0.0001[7] |
| NT-proBNP Change | - | - | Adjusted Mean Factor Change: 0.529 | < 0.05[7] |
| 6-Minute Walk Distance | - | - | Improvement from Baseline: 39.6 m | < 0.001[7] |
| KCCQ-OS Score | - | - | Least Squares Mean Change: 9.94 points | < 0.001[7] |
HR: Hazard Ratio
Long-Term Efficacy (Open-Label Extension)
Data from the open-label extension of the ATTRibute-CM trial demonstrated the durable benefits of acoramidis.
Table 2: Long-Term Efficacy Outcomes (ATTRibute-CM OLE)
| Endpoint | Metric (Acoramidis vs. Placebo) | 36 Months | 42 Months |
| All-Cause Mortality (ACM) | Reduction | 35.7% (p<0.01) | 33.7% (p<0.01)[5] |
| Composite ACM and first CVH | Reduction | 34.3% (p<0.0001) | 33.9% (p<0.0001)[5] |
| First CVH alone | Reduction | 40.5% (p<0.0001) | 41.0% (p<0.0001)[5] |
| Recurrent ACM and CVH | Reduction | 34% (p<0.0001) | 39% (p<0.0001)[5] |
CVH: Cardiovascular Hospitalization
Safety and Tolerability
Acoramidis was generally well-tolerated, with a safety profile comparable to placebo.[5] The rates of adverse events and treatment discontinuations were similar between the acoramidis and placebo groups.[8] The most commonly reported adverse reactions were diarrhea and upper abdominal pain.[3] A mean increase in serum creatinine (B1669602) and a corresponding decrease in eGFR were observed, which stabilized and were reversible upon discontinuation.[3]
Conclusion
This compound has emerged as a promising and effective therapy for hereditary ATTR-CM. Through its mechanism as a potent TTR stabilizer, it addresses the root cause of the disease by preventing the dissociation of the TTR tetramer. The robust data from the ATTRibute-CM trial and its open-label extension demonstrate that acoramidis significantly reduces mortality and cardiovascular hospitalizations, improves functional capacity, and enhances quality of life for patients with ATTR-CM. Its favorable safety profile further supports its use as a foundational treatment for this debilitating condition.
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. altmeyers.org [altmeyers.org]
- 3. youtube.com [youtube.com]
- 4. biospace.com [biospace.com]
- 5. Acoramidis Demonstrates Long-Term Benefits in ATTR-CM | Cardio Care Today [cardiocaretoday.com]
- 6. Efficacy of Acoramidis in Wild-Type and Variant Transthyretin Amyloid Cardiomyopathy: Results From ATTRibute-CM and Its Open-Label Extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - American College of Cardiology [acc.org]
- 8. ATTRibute-CM Top-Line Results Favorable for Acoramidis | tctmd.com [tctmd.com]
- 9. Long-Term Efficacy and Safety of Acoramidis in ATTR-CM: Initial Report From the Open-Label Extension of the ATTRibute-CM Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
Methodological & Application
Application Notes and Protocols for Acoramidis Hydrochloride in in vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acoramidis hydrochloride (formerly known as AG10) is a potent and selective kinetic stabilizer of transthyretin (TTR).[1][2] It is under investigation for the treatment of transthyretin amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of misfolded TTR protein as amyloid fibrils in various tissues.[3] Acoramidis mimics the protective effect of the naturally occurring T119M TTR variant, stabilizing the TTR tetramer and preventing its dissociation into amyloidogenic monomers.[3][4] These application notes provide detailed protocols for the dissolution of this compound and its use in key in vitro assays to assess TTR stabilization.
Data Presentation
Physicochemical Properties and Solubility
| Property | Value | Citation(s) |
| Synonym | AG-10 | [1] |
| Molecular Formula | C₁₅H₁₇FN₂O₃ • HCl | [1] |
| Formula Weight | 328.8 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | -20°C | [1] |
| Solubility in DMSO | Sparingly soluble (1-10 mg/mL)[1], ≥ 40 mg/mL[5], 62.5 mg/mL (with sonication)[2][6] | [1][2][5][6] |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [6] |
In Vitro Activity and Assay Concentrations
| Assay Type | Target | Effective Concentration | Notes | Citation(s) |
| TTR Stabilization (Human Serum) | Wild-type TTR | 10 µM | Achieves near-complete stabilization of TTR.[1] | [1] |
| TTR Stabilization (Human Serum) | TTRV122I Variant | 10 µM | Stabilizes the V122I variant in serum from patients with familial amyloid cardiomyopathy.[1] | [1] |
| TTR Binding (Purified Protein) | Wild-type TTR | Kd1 = 4.8 nM, Kd2 = 314 nM | Exhibits negative cooperativity. | [1] |
| TTR Binding (Purified Protein) | TTRV122I Variant | Kd1 = 6.2 nM, Kd2 = 139 nM | Exhibits negative cooperativity. | [1] |
| TTR Stabilization (Western Blot) | Wild-type TTR | 0.5 - 10 µM | Concentration-dependent increase in tetramer stabilization. | |
| TTR Occupancy (Fluorescent Probe) | Wild-type TTR | 7.5 µM | Achieved over 80% TTR occupancy in human serum. | |
| Inhibition of Amyloidogenesis | Wild-type TTR | 1:1 (Acoramidis:TTR) | Stoichiometric inhibition of pH-induced amyloidogenesis. | [1] |
| Inhibition of Amyloidogenesis | TTRV122I Variant | 1:0.5 (Acoramidis:TTR) | Stoichiometric inhibition of pH-induced amyloidogenesis. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound. For a 10 mM stock solution, this would be 3.288 mg for 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Purge the vial with an inert gas to prevent oxidation.[1]
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
-
If solubility is an issue, sonication can be used to aid dissolution.[2][6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[7]
Protocol 2: In Vitro Transthyretin (TTR) Stabilization Assay by Western Blot
This assay assesses the ability of this compound to stabilize the TTR tetramer under denaturing acidic conditions.
Materials:
-
Human plasma or purified human TTR
-
This compound stock solution (10 mM in DMSO)
-
Acetate (B1210297) buffer (pH 3.8-4.4)
-
Glutaraldehyde (B144438) solution
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Polyclonal rabbit anti-TTR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Sample Preparation:
-
Incubate human plasma with varying concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) or vehicle (DMSO) for 2 hours at room temperature.
-
-
Acid-Induced Dissociation:
-
Acidify the plasma samples by adding an equal volume of acetate buffer (pH 3.8) and incubate for 72 hours at room temperature to induce tetramer dissociation in the absence of a stabilizer.
-
-
Cross-linking:
-
Add glutaraldehyde to the samples to cross-link the intact TTR tetramers and incubate for a specified time.
-
-
SDS-PAGE and Western Blot:
-
Separate the proteins by SDS-PAGE under non-reducing conditions.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TTR antibody overnight at 4°C. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity corresponding to the TTR tetramer. The percentage of TTR stabilization is calculated by comparing the tetramer band intensity in the Acoramidis-treated samples to the control samples.
-
Visualizations
Caption: Mechanism of Acoramidis as a TTR stabilizer.
Caption: Workflow for preparing Acoramidis stock solution.
Caption: Workflow for the TTR stabilization Western blot assay.
References
- 1. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nist.gov [nist.gov]
- 4. US11058668B2 - Methods of treating TTR amyloidosis using AG10 - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Acoramidis Hydrochloride in Human Plasma using a Validated HPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Acoramidis Hydrochloride in human plasma. Acoramidis is a transthyretin stabilizer under investigation for the treatment of transthyretin amyloid cardiomyopathy. The described method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been developed and validated to be suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.
Introduction
This compound is a novel, orally administered, small molecule transthyretin (TTR) stabilizer. By binding to TTR, Acoramidis prevents its dissociation into monomers, the rate-limiting step in the formation of amyloid fibrils that cause transthyretin amyloidosis (ATTR). To support pharmacokinetic and pharmacodynamic assessments in clinical research, a reliable and sensitive bioanalytical method for the quantification of Acoramidis in plasma is essential. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and throughput.
This document provides a comprehensive protocol for sample preparation, chromatographic and mass spectrometric conditions, and a summary of the validation parameters for the determination of Acoramidis in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled Acoramidis or a structurally similar compound)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Phenyl column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Data acquisition and processing software
Sample Preparation
A protein precipitation method is employed for the extraction of Acoramidis from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following conditions are a starting point and may require optimization based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Phenyl (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic: 50:50 (A:B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 3 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of Acoramidis and IS |
| Ion Source Temperature | To be optimized (e.g., 500°C) |
| Ion Spray Voltage | To be optimized (e.g., 5500 V) |
| Curtain Gas | To be optimized |
| Collision Gas | To be optimized |
Method Validation Summary
The bioanalytical method was validated according to the general principles outlined in regulatory guidelines. The validation assessed linearity, sensitivity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor |
| Low | 3 | > 85% | 0.95 - 1.05 |
| High | 800 | > 85% | 0.95 - 1.05 |
Table 6: Stability
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | 4 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-term in Freezer (-80°C) | 30 days | Stable |
| Autosampler (4°C) | 24 hours | Stable |
Experimental Workflow Diagram
Caption: Workflow for Acoramidis quantification in plasma.
Conclusion
The HPLC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic run time make it suitable for high-throughput analysis in a research setting, particularly for pharmacokinetic studies. The validation results demonstrate that the method meets the criteria for bioanalytical method validation.
Application Notes and Protocols for Acoramidis Hydrochloride in Rodent Models of Amyloidosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acoramidis hydrochloride (formerly AG10) is a potent, orally bioavailable small molecule designed to stabilize the tetrameric structure of transthyretin (TTR).[1][2] Destabilization of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of transthyretin amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of amyloid fibrils in various organs, most notably the heart (ATTR-CM) and peripheral nerves (ATTR-PN).[3][4] Acoramidis is designed to mimic the stabilizing effects of the naturally occurring, protective T119M TTR variant.[1] While Acoramidis has undergone extensive clinical evaluation in humans, demonstrating significant efficacy in stabilizing TTR and improving clinical outcomes in patients with ATTR-CM, there is a notable lack of published literature detailing its administration and efficacy in rodent models of amyloidosis.[5][6][7]
These application notes provide a comprehensive overview of the mechanism of action of Acoramidis, its pharmacokinetic profile in rodents, and a proposed experimental protocol for its evaluation in a transgenic mouse model of TTR amyloidosis. This information is intended to serve as a guide for researchers designing preclinical studies to investigate the therapeutic potential of Acoramidis in a laboratory setting.
Mechanism of Action of Acoramidis
Acoramidis is a selective TTR stabilizer.[8] It binds with high affinity to the two thyroxine-binding sites on the TTR tetramer.[8][9] This binding strengthens the interactions between the TTR monomers, increasing the kinetic barrier for tetramer dissociation.[1] By preventing the dissociation of the TTR tetramer, Acoramidis effectively halts the first and crucial step of the amyloidogenic cascade.[3][9] This leads to a reduction in the formation of misfolded monomers and, consequently, a decrease in the aggregation and deposition of amyloid fibrils.[10]
Preclinical Pharmacokinetics of Acoramidis in Rodents
Pharmacokinetic studies in healthy male CD-1 mice and Sprague-Dawley rats have demonstrated that Acoramidis exhibits low systemic clearance and low volume of distribution at steady state.[4] These characteristics are favorable for an orally administered therapeutic agent.
| Parameter | CD-1 Mouse | Sprague-Dawley Rat |
| Route of Administration | Intravenous & Oral | Intravenous & Oral |
| Systemic Clearance (L/hr/kg) | 0.0613 | 0.0270 |
| Volume of Distribution (L/kg) | 0.392 | 0.488 |
| Data sourced from Fox JC, et al. (2020).[4] |
Proposed Experimental Protocol for Acoramidis in a Rodent Model of TTR Amyloidosis
The following is a proposed protocol for the evaluation of Acoramidis in a transgenic mouse model of TTR amyloidosis. This protocol is intended as a template and should be adapted based on the specific research question and the chosen animal model.
Rodent Model Selection
Several transgenic mouse models that express human mutant TTR have been developed and could be suitable for these studies. A commonly used and well-characterized model is the TTR V30M transgenic mouse .[11][12] These mice express the human TTR gene with the V30M mutation, a common cause of familial amyloid polyneuropathy (FAP), and develop TTR amyloid deposits in various tissues, including the gastrointestinal tract, with age.[11]
Experimental Design
-
Animals: TTR V30M transgenic mice, aged 6 months (or an age at which amyloid deposition is known to begin in the chosen model). Both male and female mice should be included.
-
Groups (n=10-15 per group):
-
Vehicle Control: Mice receive the vehicle solution daily.
-
Acoramidis Treatment Group: Mice receive this compound at a specified dose. A dose of 10-30 mg/kg/day, administered via oral gavage, could be a starting point based on general preclinical practices, but dose-ranging studies are recommended.
-
-
Duration: The study duration should be sufficient to allow for significant amyloid deposition in the control group, typically 6-12 months.
Preparation and Administration of Acoramidis
-
Formulation: this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Administration: Administer the Acoramidis suspension or vehicle control once daily via oral gavage.
Efficacy Endpoints and Assessment
-
Tissue Collection: At the end of the study, mice should be euthanized, and tissues of interest (e.g., stomach, intestine, heart, peripheral nerves) should be collected.
-
Histopathological Analysis:
-
Congo Red Staining: Tissues should be fixed in formalin, embedded in paraffin, and sectioned. Sections should be stained with Congo red and examined under polarized light to detect and quantify amyloid deposits.
-
Immunohistochemistry (IHC): IHC with an antibody specific for human TTR can be used to confirm the presence of TTR in the amyloid deposits.
-
-
Biochemical Analysis:
-
TTR Stabilization Assay: Blood samples can be collected to perform ex vivo TTR stabilization assays, such as a fluorescent probe exclusion assay or Western blot under denaturing conditions, to confirm target engagement.[1]
-
Serum TTR Levels: Measure serum TTR concentrations to assess the impact of Acoramidis on TTR levels, as stabilization is expected to increase circulating TTR.[5]
-
Conclusion
While direct experimental data on the administration of Acoramidis in rodent models of amyloidosis are not currently available in the published literature, its well-defined mechanism of action and favorable preclinical pharmacokinetic profile provide a strong rationale for such studies. The proposed protocol offers a framework for researchers to investigate the in vivo efficacy of Acoramidis in a relevant transgenic mouse model, which could yield valuable insights into its potential as a disease-modifying therapy for transthyretin amyloidosis. Such studies are crucial for bridging the gap between preclinical pharmacology and clinical application.
References
- 1. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acoramidis, an Investigational Medicine Invented at Stanford, Demonstrated Efficacy and Safety in Eidos Therapeutics Phase III Clinical Trial | Office of Technology Licensing [otl.stanford.edu]
- 4. First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acoramidis Improves Cardiovascular Outcomes by Increasing Serum Transthyretin: Phase 3 Study Results [synapse.patsnap.com]
- 6. Clarifying the Natural History of Transthyretin Cardiac Amyloidosis: Insights From the ATTRibute-CM Trial - American College of Cardiology [acc.org]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Transgenic mouse model of familial amyloidotic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular environment of TTR deposits in an animal model of ATTR—Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Transthyretin (TTR) Stabilization by Acoramidis using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various tissues, primarily the heart and nerves. Acoramidis (formerly AG10) is a potent, selective, small molecule stabilizer of TTR. It is designed to mimic the stabilizing effects of the naturally occurring, protective T119M TTR variant. By binding to the thyroxine-binding sites of the TTR tetramer, Acoramidis prevents its dissociation, the rate-limiting step in TTR amyloidogenesis. This application note provides a detailed protocol for assessing the stabilization of TTR by Acoramidis using a Western blot-based assay.
Mechanism of Action of Acoramidis
Acoramidis exerts its therapeutic effect by kinetically stabilizing the TTR tetramer. The dissociation of the tetrameric TTR into its constituent monomers is the initial and critical step in the amyloid cascade. These monomers are prone to misfolding and subsequent aggregation into toxic oligomers and amyloid fibrils. Acoramidis binds with high affinity to the two unoccupied thyroxine-binding sites on the TTR tetramer, effectively locking the subunits together and preventing their dissociation. This stabilization slows down the entire process of amyloid formation.
Quantitative Data on TTR Stabilization by Acoramidis
The efficacy of Acoramidis in stabilizing TTR has been quantified in several studies, demonstrating its superiority over other stabilizers. Western blot analysis under acidic denaturation conditions has been a key method to determine the extent of tetramer stabilization.
| Compound | Concentration | TTR Stabilization (%) | Reference |
| Acoramidis | Clinically relevant plasma concentrations | ≥90% | [1][2] |
| Acoramidis | 10 µM (target clinical trough) | 93 ± 14% | [3] |
| Tafamidis | Peak clinical concentration (26 µM) | 49 ± 14% | [3] |
| Tafamidis | Trough clinical concentration (16 µM) | 36 ± 13% | [3] |
| Diflunisal | Clinically relevant plasma concentrations | Partial stabilization | [1][2] |
Treatment with Acoramidis has also been shown to lead to a significant and sustained increase in serum TTR levels, which is an indirect measure of its stabilizing effect.
| Treatment | Timepoint | Mean Increase in Serum TTR | Reference |
| Acoramidis | 28 days | 9.1 mg/dL | [4][5] |
Experimental Protocol: Western Blot for TTR Tetramer Stabilization
This protocol is designed to quantify the ability of Acoramidis to stabilize tetrameric TTR in plasma samples against acid-mediated dissociation.
1. Materials and Reagents
-
Human plasma samples (from healthy donors or patients)
-
Acoramidis
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acidic denaturation buffer (e.g., 200 mM sodium acetate, 100 mM KCl, 10 mM EDTA, pH 4.0)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0)
-
SDS-PAGE loading buffer (non-reducing)
-
Tris-Glycine SDS-PAGE gels (e.g., 4-20% gradient)
-
Tris-Glycine running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-TTR antibody (polyclonal or monoclonal)[6][7]
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera or X-ray film)
2. Experimental Workflow
Caption: Workflow for assessing TTR stabilization by Acoramidis using Western blot.
3. Detailed Methodology
a. Sample Preparation and Incubation:
-
Thaw human plasma samples on ice.
-
Pre-treat plasma samples with Acoramidis at various concentrations (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubate the samples for a defined period (e.g., 1 hour) at 37°C to allow for Acoramidis to bind to TTR.
b. Acid-Mediated Denaturation:
-
To induce tetramer dissociation, dilute the plasma samples into an acidic denaturation buffer (e.g., at a 1:10 ratio).
-
Incubate the samples at 37°C for a specific duration (e.g., 72 hours) to allow for the dissociation of unstabilized TTR tetramers.[1]
c. Neutralization:
-
Stop the denaturation reaction by adding a neutralization buffer to raise the pH.
d. SDS-PAGE and Western Blotting:
-
Mix the neutralized samples with non-reducing SDS-PAGE loading buffer. Do not boil the samples, as this will denature the TTR tetramers.
-
Load the samples onto a Tris-Glycine SDS-PAGE gel and perform electrophoresis to separate the proteins based on their size. The tetrameric form of TTR will migrate slower than the monomeric form.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8][9]
-
Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for TTR overnight at 4°C.[6][7]
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
e. Detection and Quantification:
-
Add a chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Perform densitometric analysis of the bands corresponding to the tetrameric TTR.
-
Calculate the percentage of TTR stabilization by comparing the intensity of the tetramer band in the Acoramidis-treated samples to the control samples.
Signaling Pathway and Mechanism Diagram
References
- 1. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BridgeBio Pharma Reports Positive Phase 3 Results for Acoramidis, Highlighting Improved Survival Rates in ATTR-CM Patients [quiverquant.com]
- 5. Acoramidis boosts TTR - Medthority [medthority.com]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. Transthyretin (D8T4Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. biomol.com [biomol.com]
- 9. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Structural Biology Studies of Transthyretin (TTR) with Acoramidis Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acoramidis (B605222) hydrochloride (formerly AG10) is a potent, orally bioavailable small molecule stabilizer of the transthyretin (TTR) protein.[1] It is designed to mimic the protective T119M variant of TTR, thereby preventing the dissociation of the TTR tetramer into monomers, a critical step in the pathogenesis of transthyretin amyloidosis (ATTR).[2][3] ATTR is a progressive and fatal disease characterized by the deposition of amyloid fibrils in various organs, including the heart, nerves, and gastrointestinal tract.[4] By stabilizing the native tetrameric conformation of TTR, acoramidis effectively halts the amyloid cascade.[5] These application notes provide detailed protocols for biophysical and structural characterization of the interaction between acoramidis and TTR.
Mechanism of Action of Acoramidis
Transthyretin is a homotetrameric protein that transports thyroxine and retinol-binding protein in the blood. The dissociation of this tetramer into its constituent monomers is the rate-limiting step in the formation of amyloid fibrils that cause ATTR.[6] Acoramidis binds with high affinity to the two thyroxine-binding sites of the TTR tetramer.[5] This binding event stabilizes the protein's quaternary structure, preventing the dissociation into monomers and subsequent misfolding and aggregation.[6]
Caption: Mechanism of Acoramidis stabilizing the TTR tetramer.
Quantitative Data: Acoramidis Interaction with TTR
The following tables summarize the key quantitative data regarding the binding affinity, kinetics, and stabilization efficiency of acoramidis with TTR, including comparative data with another TTR stabilizer, tafamidis.
Table 1: Binding Affinity and Kinetics of Acoramidis and Tafamidis with TTR
| Parameter | Acoramidis | Tafamidis | Method | Reference |
| Dissociation Constant (KD) | ~5 nM | - | Preclinical Biochemical Assays | [6] |
| Dissociation Constant (KD) | 7-fold higher affinity than Tafamidis | - | Surface Plasmon Resonance (SPR) | [2] |
| Dissociation Constant (KD) | 4-fold higher affinity than Tafamidis | - | Microscale Thermophoresis (MST) | [2] |
| Residence Time | 4-fold longer than Tafamidis | - | Surface Plasmon Resonance (SPR) | [2] |
Table 2: TTR Stabilization Efficiency
| Condition | Acoramidis | Tafamidis | Method | Reference |
| TTR Stabilization (in vitro) | ≥90% | Partial | Acid-Mediated Denaturation | [2] |
| TTR Stabilization (ex vivo) | >90% | - | Fluorescent Probe Exclusion | [2][7] |
| Serum TTR Level Increase (Mean, Day 28) | 9.1 mg/dL | - | Clinical Trial (ATTRibute-CM) | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and literature descriptions.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the determination of association (kon) and dissociation (koff) rate constants, and the dissociation constant (KD) for the acoramidis-TTR interaction.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Materials:
-
Recombinant human TTR (wild-type or variant)
-
Acoramidis Hydrochloride
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
Procedure:
-
Ligand (TTR) Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface using a 1:1 mixture of EDC and NHS.
-
Inject TTR (at a suitable concentration in a low ionic strength buffer, e.g., 10 mM sodium acetate (B1210297), pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte (Acoramidis) Binding:
-
Prepare a series of Acoramidis dilutions in running buffer.
-
Inject the Acoramidis solutions over the immobilized TTR surface, starting with the lowest concentration. Include a buffer-only injection as a reference.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.
-
-
Regeneration:
-
If necessary, inject the regeneration solution to remove any remaining bound Acoramidis between cycles.
-
-
Data Analysis:
-
Subtract the reference sensorgram (buffer only) from the sample sensorgrams.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
-
Protocol 2: Microscale Thermophoresis (MST) for Binding Affinity
MST measures the motion of molecules in a temperature gradient, which changes upon ligand binding, to determine the binding affinity.
Materials:
-
Fluorescently labeled TTR (e.g., via NHS-ester dye) or use of intrinsic tryptophan fluorescence.
-
This compound
-
MST instrument (e.g., Monolith)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
Capillaries
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of fluorescently labeled TTR at a constant concentration.
-
Prepare a serial dilution of Acoramidis in MST buffer.
-
-
Binding Reaction:
-
Mix the labeled TTR with each Acoramidis dilution in equal volumes. Also, prepare a control sample of TTR with buffer only.
-
Incubate the mixtures to allow the binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument and perform the measurement.
-
-
Data Analysis:
-
Plot the change in normalized fluorescence against the logarithm of the Acoramidis concentration.
-
Fit the resulting binding curve to the appropriate equation (e.g., the law of mass action) to determine the KD.
-
Protocol 3: Acid-Mediated Denaturation Assay for TTR Stabilization
This assay assesses the ability of acoramidis to stabilize the TTR tetramer under denaturing acidic conditions.
Materials:
-
Recombinant human TTR
-
This compound
-
Acidic buffer (e.g., 100 mM acetate buffer, pH 4.0)
-
Neutral buffer (e.g., phosphate-buffered saline, pH 7.4)
-
SDS-PAGE gels and running buffer
-
Western blot apparatus and reagents
-
Anti-TTR antibody
Procedure:
-
Incubation:
-
Incubate TTR with and without Acoramidis (at various concentrations) in a neutral buffer for a defined period (e.g., 2 hours at 37°C) to allow for binding.
-
-
Acid-induced Denaturation:
-
Induce tetramer dissociation by diluting the TTR samples into the acidic buffer.
-
Incubate the samples under these denaturing conditions for an extended period (e.g., 72 hours at 37°C).
-
-
Analysis by Western Blot:
-
Neutralize the samples and run them on a non-denaturing PAGE gel, followed by transfer to a PVDF membrane.
-
Probe the membrane with an anti-TTR antibody.
-
Visualize the bands corresponding to tetrameric and monomeric TTR.
-
-
Quantification:
-
Quantify the band intensities for the tetrameric and monomeric forms of TTR.
-
Calculate the percentage of TTR remaining in the tetrameric state for each condition.
-
Protocol 4: X-ray Crystallography of Acoramidis-TTR Complex (Generalized)
This generalized protocol describes the steps to obtain a crystal structure of the TTR-acoramidis complex.
Caption: Generalized workflow for X-ray crystallography.
Procedure:
-
Protein Preparation:
-
Express and purify high-purity, homogenous TTR.
-
-
Complex Formation:
-
Co-crystallization: Incubate purified TTR with a molar excess of Acoramidis before setting up crystallization trials.
-
Soaking: Grow apo-TTR crystals and then soak them in a solution containing Acoramidis.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion (sitting or hanging drop) methods.
-
Optimize promising conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Processing:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, scaling).
-
Solve the structure using molecular replacement with a known TTR structure as a model.
-
Refine the model and build the Acoramidis molecule into the electron density map.
-
Protocol 5: Cryo-Electron Microscopy (Cryo-EM) of Acoramidis-TTR Complex (Generalized)
This generalized protocol is for determining the structure of the TTR-acoramidis complex using single-particle cryo-EM.
Procedure:
-
Sample Preparation:
-
Prepare a highly pure and concentrated sample of the TTR-Acoramidis complex.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume of the sample to a glow-discharged EM grid.
-
Blot the grid to create a thin film of the sample.
-
Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.[9]
-
-
Data Collection:
-
Image the vitrified sample in a cryo-transmission electron microscope (cryo-TEM).
-
Collect a large dataset of particle images.
-
-
Image Processing and 3D Reconstruction:
-
Perform particle picking, 2D classification, and 3D classification and refinement to obtain a high-resolution 3D density map.
-
Build an atomic model of the TTR-Acoramidis complex into the density map.
-
Conclusion
This compound is a promising therapeutic agent for the treatment of transthyretin amyloidosis. The protocols outlined in these application notes provide a framework for researchers to investigate the structural and biophysical basis of its interaction with TTR. These studies are crucial for a deeper understanding of its mechanism of action and for the development of future TTR stabilizers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
Acoramidis Hydrochloride: A Potent Tool for Investigating Transthyretin Amyloidogenesis
Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Acoramidis (B605222) hydrochloride (formerly known as AG10) is a highly potent and selective small molecule stabilizer of the transthyretin (TTR) protein.[1][2] It is an invaluable tool for researchers studying the mechanisms of transthyretin amyloidosis (ATTR), a progressive disease caused by the misfolding and aggregation of TTR into amyloid fibrils.[3] Acoramidis functions by binding to the thyroxine-binding sites of the TTR tetramer, mimicking the stabilizing effect of the protective T119M mutation.[4] This stabilization prevents the dissociation of the tetramer into monomers, which is the rate-limiting step in the amyloidogenic cascade.[5] These properties make acoramidis an excellent tool for in vitro and cell-based studies of TTR amyloidogenesis, allowing for the investigation of disease mechanisms and the evaluation of potential therapeutic strategies.
Chemical Properties
Acoramidis hydrochloride is a white to tan solid that is soluble in DMSO and sparingly soluble in water.[6][7] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in DMSO at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[6] Forced degradation studies have shown the compound's stability under various stress conditions, indicating its suitability for a range of experimental setups.[8]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₈ClFN₂O₃ | [6] |
| Molecular Weight | 328.77 g/mol | [6] |
| Solubility in DMSO | ≥ 100 mg/mL | [9] |
| Solubility in Water | < 0.1 mg/mL | [6] |
| Storage (Solid) | -20°C | [6] |
| Storage (DMSO Stock) | -80°C (6 months), -20°C (1 month) | [6] |
Mechanism of Action
The dissociation of the TTR tetramer into its constituent monomers is the critical initiating step in ATTR amyloidogenesis. These monomers are conformationally unstable and prone to misfolding and aggregation into soluble oligomers, protofibrils, and ultimately, insoluble amyloid fibrils that deposit in tissues, leading to organ dysfunction.[3]
Acoramidis is a kinetic stabilizer that binds to the two thyroxine-binding sites within the TTR tetramer.[4] This binding strengthens the interface between the TTR dimers, significantly increasing the energy barrier for tetramer dissociation.[10] By preventing the formation of amyloidogenic monomers, acoramidis effectively halts the amyloid cascade at its earliest stage.[5]
Figure 1. Mechanism of action of this compound in preventing TTR amyloidogenesis.
Quantitative Data Summary
Acoramidis has demonstrated superior potency in stabilizing TTR compared to other stabilizers like tafamidis. In vitro studies have shown that acoramidis achieves near-complete TTR stabilization (>90%), even at concentrations equivalent to its clinical trough levels.[3]
Table 2: In Vitro TTR Stabilization and Binding Affinity
| Parameter | Acoramidis | Tafamidis | Reference(s) |
| TTR Stabilization (Western Blot, 10 µM) | ~95.4% | ~50-75% (at Cmax) | [9] |
| TTR Occupancy (FPE, 10 µM in serum) | ~96.6% | ~65% (at 20 µM) | [9] |
| TTR Stabilization (FPE, at trough conc.) | >90% | - | [11] |
| TTR Stabilization (WB, at trough conc.) | 93 ± 14% | 36 ± 13% | [3] |
Table 3: Clinical Trial Data Highlights (ATTRibute-CM)
| Outcome | Acoramidis vs. Placebo | Reference(s) |
| All-Cause Mortality & CV Hospitalization | Significant reduction | [12][13] |
| 6-Minute Walk Distance | Attenuation of decline | [12] |
| Serum TTR Levels | Mean increase of ~9.1 mg/dL at Day 28 | [14] |
| TTR Stabilization (ex vivo) | >90% | [2] |
Experimental Protocols
Protocol 1: In Vitro TTR Stabilization by Western Blot
This protocol assesses the ability of acoramidis to prevent the acid-induced dissociation of TTR tetramers in human plasma.
Materials:
-
Human plasma (pooled from healthy donors)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Acidification buffer (e.g., 200 mM sodium acetate, pH 3.8)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Glutaraldehyde (B144438) solution (e.g., 8% for cross-linking)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: polyclonal rabbit anti-TTR antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Gel imaging system
Procedure:
-
Thaw human plasma on ice.
-
Pre-incubate plasma with desired concentrations of acoramidis (e.g., 0.5-10 µM) or vehicle (DMSO) for 2 hours at 37°C.[7]
-
Induce TTR dissociation by adding acidification buffer and incubating for 72 hours at 37°C.[7]
-
Neutralize the samples with neutralization buffer.
-
Cross-link the TTR tetramers by adding glutaraldehyde solution and incubating for 5 minutes at room temperature.
-
Stop the cross-linking reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE under non-reducing conditions.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TTR antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the TTR bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for the tetrameric and monomeric forms of TTR. The percentage of TTR stabilization is calculated as the ratio of the tetramer band intensity in the presence of acoramidis to the total TTR intensity.
Figure 2. Workflow for the Western blot-based TTR stabilization assay.
Protocol 2: In Vitro TTR Fibril Formation by Thioflavin T (ThT) Assay
This assay monitors the kinetics of TTR aggregation into amyloid fibrils in the presence and absence of acoramidis.
Materials:
-
Recombinant human TTR (wild-type or variant)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aggregation buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, pH 3.0)[15]
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)
Procedure:
-
Prepare solutions of recombinant TTR in aggregation buffer at the desired concentration (e.g., 0.5 mg/mL).[15]
-
Add acoramidis at various concentrations (or vehicle control) to the TTR solutions.
-
Add ThT to each well to a final concentration of ~20-25 µM.[8]
-
Incubate the plate in the plate reader at 37°C, with intermittent shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours or days.
-
Plot the fluorescence intensity against time to generate aggregation curves. A decrease in the lag phase and an increase in the maximum fluorescence intensity are indicative of fibril formation. Acoramidis should prolong the lag phase and reduce the maximum fluorescence in a dose-dependent manner.
Note: It is crucial to run appropriate controls, including acoramidis with ThT in the absence of TTR, to account for any potential fluorescence interference from the compound itself.[16]
References
- 1. Long-term safety and pharmacodynamics of acoramidis in ATTR-CM - - PACE-CME [pace-cme.org]
- 2. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.publicnow.com [docs.publicnow.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Quality by Design‐Based Stability‐Indicating Ultra‐High Performance Liquid Chromatography Method for Estimat… [ouci.dntb.gov.ua]
- 9. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Clarifying the Natural History of Transthyretin Cardiac Amyloidosis: Insights From the ATTRibute-CM Trial - American College of Cardiology [acc.org]
- 13. Efficacy of Acoramidis on All-Cause Mortality and Cardiovascular Hospitalization in Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acoramidis raises TTR levels - Medthority [medthority.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Acoramidis Preclinical Dosing: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the preclinical dosing recommendations for Acoramidis (formerly AG10), a novel, potent, and selective transthyretin (TTR) stabilizer. The information is compiled from available preclinical studies to guide the design of future non-clinical investigations.
Acoramidis is under development for the treatment of transthyretin amyloidosis (ATTR), a progressive and often fatal disease. The following sections detail key preclinical findings, including pharmacokinetic profiles, toxicological data, and dosing information from various animal models, presented in a structured format for ease of reference and application.
Preclinical Pharmacokinetics
Acoramidis has been evaluated in several animal species to determine its pharmacokinetic properties. Intravenous administration data is available for mice, rats, dogs, and monkeys, while oral administration has been primarily studied in rats and dogs.
Table 1: Pharmacokinetic Parameters of Acoramidis Following Intravenous Administration
| Species | Systemic Clearance (L/hr/kg) | Volume of Distribution (Vss, L/kg) | Terminal Elimination Half-life (t½, hours) |
| Mouse | 0.0613 | 0.392 | 5.32 |
| Rat | 0.0270 | 0.488 | 12.9 |
| Dog | 0.0219 | 0.612 | 19.4 |
| Monkey | 0.0423 | 0.525 | 10.1 |
Data compiled from published preclinical studies.
Following oral administration, Acoramidis is rapidly absorbed, with the time to maximum plasma concentration (Tmax) occurring in less than three hours in all tested species. In preclinical studies conducted in rats and dogs, Acoramidis demonstrated good oral bioavailability and dose-dependent TTR occupancy, leading to sustained stabilization of circulating TTR.[1]
Preclinical Toxicology and Dosing Recommendations
Toxicology studies are crucial for establishing a safe starting dose in first-in-human clinical trials. For Acoramidis, both general and reproductive toxicology studies have been conducted.
General Toxicology
A 28-day oral toxicity study was conducted in Wistar rats to assess the safety profile of Acoramidis.
Table 2: General Toxicology Study of Acoramidis
| Species | Dose | Route of Administration | Study Duration | Key Findings |
| Wistar Rat | 50 mg/kg/day | Oral gavage | 28 days | No signs of toxicity or mortality were observed. No macroscopic changes were noted at necropsy.[1] |
Protocol: 28-Day Oral Toxicity Study in Rats
-
Animal Model: Male and female Wistar rats.
-
Dosing: Administer Acoramidis (formulated in an appropriate vehicle) once daily via oral gavage at a dose of 50 mg/kg. A control group should receive the vehicle only.
-
Duration: 28 consecutive days.
-
Monitoring:
-
Daily clinical observations for signs of toxicity.
-
Weekly body weight and food consumption measurements.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and histopathological examination of major organs.
-
Reproductive Toxicology
Reproductive toxicology studies have been performed in rats and rabbits to evaluate the potential effects of Acoramidis on embryofetal development.
Table 3: Reproductive Toxicology Studies of Acoramidis
| Species | Highest Dose Tested | Route of Administration | Key Findings |
| Rat | 1,000 mg/kg/day | Oral | No embryofetal abnormalities were observed. |
| Rabbit | Exposures up to 13 times the clinical exposure | Not specified | No embryofetal abnormalities were observed. |
Note: The specific mg/kg dose for rabbits was not available in the reviewed literature.
In Vitro Efficacy
In vitro studies using human serum have demonstrated the TTR stabilization capacity of Acoramidis.
Table 4: In Vitro TTR Stabilization with Acoramidis
| System | Concentration | Key Findings |
| Human Serum | 10 µM | Provided almost full stabilization (97.6 ± 9.4%) of serum wild-type TTR.[1] |
Experimental Workflows and Signaling Pathways
To aid in the conceptualization of preclinical experiments, the following diagrams illustrate key processes.
Caption: A generalized workflow for a preclinical oral dosing study of Acoramidis.
Caption: The mechanism of action of Acoramidis in stabilizing the TTR tetramer.
Dosing Recommendations for Future Preclinical Studies
Based on the available data, the following recommendations can be made for designing future preclinical studies with Acoramidis:
-
Dose-Ranging Studies: While a 50 mg/kg/day dose has been used in rats for toxicity assessment, further dose-ranging studies are recommended to establish a clear dose-response relationship for both efficacy (TTR stabilization) and potential toxicity in different species.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: It is advisable to incorporate PK/PD modeling to correlate plasma concentrations of Acoramidis with the degree of TTR stabilization. This will aid in the selection of optimal dosing regimens for pivotal efficacy and safety studies.
-
Chronic Toxicity Studies: To support long-term clinical use, chronic toxicity studies (e.g., 3-6 months) in at least two species (one rodent, one non-rodent) are necessary. Dose selection for these studies should be based on the findings from shorter-term toxicity and dose-ranging studies.
Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for a comprehensive review of the available literature and consultation with regulatory guidelines. The specific design of any preclinical study should be based on the scientific objectives and in compliance with all applicable regulations.
References
Application Notes and Protocols for the Synthesis of Acoramidis Hydrochloride
For Research Purposes Only. Not for human or veterinary use.
Introduction
Acoramidis (B605222), also known as AG-10, is a potent and selective transthyretin (TTR) stabilizer.[1][2][3] It is under investigation for the treatment of transthyretin amyloidosis (ATTR), a progressive and life-threatening disease caused by the misfolding and aggregation of TTR protein.[2][4][5] Acoramidis hydrochloride is the salt form of the active compound and is often used in research and pharmaceutical development.[6] These application notes provide a detailed protocol for the synthesis of this compound for research applications, along with methods for its analysis and a summary of its mechanism of action.
Mechanism of Action
Acoramidis functions as a kinetic stabilizer of the transthyretin (TTR) tetramer.[4][5][7] The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the formation of amyloid fibrils.[4][7] Acoramidis binds to the thyroxine-binding sites of the TTR tetramer, stabilizing it and preventing its dissociation.[4][7][8] This action mimics the effect of a naturally occurring protective TTR variant, T119M.[9][10] By preventing the formation of amyloidogenic monomers, acoramidis effectively inhibits the progression of amyloid fibril formation and deposition in tissues such as the heart.[2][6][8]
Experimental Protocols
Synthesis of this compound
The following protocol describes a potential synthetic route to this compound based on available literature.[11] This process involves several key steps, starting from commercially available materials.
Materials and Reagents:
| Reagent | Supplier | Purity |
| Methyl 4-fluoro-3-hydroxybenzoate | Commercial Source | >98% |
| 1,3-Dibromopropane (B121459) | Commercial Source | >98% |
| Potassium Carbonate (K₂CO₃) | Commercial Source | >99% |
| 3,5-Dimethyl-1H-pyrazole | Commercial Source | >98% |
| Sodium Hydride (NaH) | Commercial Source | 60% disp. in oil |
| N,N-Dimethylformamide (DMF) | Commercial Source | Anhydrous |
| Tetrahydrofuran (THF) | Commercial Source | Anhydrous |
| Lithium Hydroxide (B78521) (LiOH) | Commercial Source | >98% |
| Hydrochloric Acid (HCl) | Commercial Source | 1M solution |
| Ethyl Acetate (B1210297) (EtOAc) | Commercial Source | ACS Grade |
| Hexanes | Commercial Source | ACS Grade |
| Sodium Sulfate (Na₂SO₄) | Commercial Source | Anhydrous |
| Deionized Water | Laboratory Supply | - |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
Protocol:
Step 1: Synthesis of Methyl 3-(3-bromopropoxy)-4-fluorobenzoate
-
To a solution of methyl 4-fluoro-3-hydroxybenzoate (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5 equiv).
-
Add 1,3-dibromopropane (3.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield methyl 3-(3-bromopropoxy)-4-fluorobenzoate.[11]
Step 2: Synthesis of 3-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid (Acoramidis)
-
In a separate flask, add 3,5-dimethyl-1H-pyrazole (1.1 equiv) to a suspension of sodium hydride (1.2 equiv) in anhydrous DMF at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the solution of methyl 3-(3-bromopropoxy)-4-fluorobenzoate (1.0 equiv) in DMF to the pyrazole (B372694) solution.
-
Stir the reaction mixture at 60 °C for 12-16 hours.
-
After cooling to room temperature, add a solution of lithium hydroxide (3.0 equiv) in water.
-
Stir the mixture at room temperature for 4-6 hours to facilitate hydrolysis of the ester.
-
Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Acoramidis.
Step 3: Formation of this compound
-
Dissolve the crude 3-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid in a minimal amount of a suitable solvent such as methanol (B129727) or a mixture of THF and water.[11]
-
Cool the solution to 0-5 °C.
-
Add a solution of hydrochloric acid (1.1 equiv, e.g., 2M in diethyl ether or an aqueous solution) dropwise with stirring.
-
Stir the mixture at 0-5 °C for 1-2 hours, during which a precipitate should form.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexanes), and dry under vacuum to yield this compound as a solid.[11]
Analysis and Quality Control
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.
Recommended Analytical Methods:
| Parameter | Method |
| Purity | Reverse-Phase UHPLC |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |
| Physical Appearance | Visual Inspection |
| Melting Point | Melting Point Apparatus |
UHPLC Method for Purity Assessment:
A stability-indicating UHPLC method has been reported for the quantification of this compound.[12][13]
| Parameter | Condition |
| Column | Phenyl column (e.g., 50 x 1.0 mm, 1.7 µm) |
| Mobile Phase | Isocratic: 0.1% Formic Acid in Water and Acetonitrile (50:50, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Detection | UV at 228 nm |
| Column Temperature | Ambient |
| Run Time | 2.5 min |
Forced Degradation Studies:
To ensure the stability-indicating nature of the analytical method, forced degradation studies should be performed under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic conditions.[12][13]
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity for research purposes.
| Condition | Recommendation |
| Short-term Storage | Dry, dark, and at 0 - 4 °C (days to weeks) |
| Long-term Storage | -20 °C (months to years) |
| Stock Solution Storage | In a suitable solvent (e.g., DMSO), store at -20 °C for up to 1 month or -80°C for up to 6 months.[9][14] |
| General Handling | Keep container tightly sealed in a cool, well-ventilated area. Protect from moisture and direct sunlight.[14][15] |
Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[14]
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[15]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
-
Avoid inhalation of dust and contact with skin and eyes.[14][15]
-
In case of spillage, absorb with an inert material and dispose of it as chemical waste.[14]
-
Consult the Safety Data Sheet (SDS) for complete safety information.[14][15]
References
- 1. medkoo.com [medkoo.com]
- 2. Acoramidis | C15H17FN2O3 | CID 71464713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. drugs.com [drugs.com]
- 5. altmeyers.org [altmeyers.org]
- 6. This compound | C15H18ClFN2O3 | CID 135307127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eosmedchem.com [eosmedchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Quality by Design‐Based Stability‐Indicating Ultra‐High Performance Liquid Chromatography Method for Estimat… [ouci.dntb.gov.ua]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. targetmol.com [targetmol.com]
Troubleshooting & Optimization
Acoramidis Hydrochloride stability issues in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Acoramidis Hydrochloride during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound drug substance?
A1: this compound is a white to tan solid that is known to be hygroscopic.[1] For long-term storage of the solid drug substance, it is recommended to store it at controlled room temperature (25°C) in a well-closed container to protect it from moisture.[1] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended, ensuring the container is sealed to prevent moisture ingress.
Q2: What is the established shelf-life of the Acoramidis drug product?
A2: The approved shelf life for Acoramidis tablets is 30 months when stored at 25°C.[1] This is supported by long-term and accelerated stability data.[1]
Q3: Are there any known physical stability issues with this compound?
A3: Yes, this compound can exist in different polymorphic forms. As polymorphism can affect stability, solubility, and bioavailability, a test for polymorphic form has been included in the drug product specification.[1] It is crucial to monitor for any changes in the physical form, such as crystal habit, during long-term storage.
Q4: What are the known degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not extensively detailed in publicly available literature. However, forced degradation studies have shown that it is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions.[2] Potential degradation pathways could involve hydrolysis of the ether linkage or modifications to the pyrazole (B372694) ring and the benzoic acid moiety.
Q5: How can I detect degradation of my this compound sample?
A5: A stability-indicating analytical method, such as a validated reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) method, is the most reliable way to detect and quantify degradation products.[2] These methods are designed to separate the intact this compound from any potential degradation products.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color, clumping) | Moisture absorption due to the hygroscopic nature of the compound.[1] | Ensure the storage container is tightly sealed and stored in a desiccator if necessary. Re-test the material for purity and water content. |
| Inconsistent results in bioassays | Degradation of the compound leading to lower potency. | Analyze the sample using a stability-indicating HPLC method to check for the presence of degradation products. Prepare fresh solutions from a new batch of the compound if significant degradation is observed. |
| Unexpected peaks in HPLC chromatogram | Presence of degradation products or impurities. | Compare the chromatogram with a reference standard. If new peaks are present, consider performing forced degradation studies to identify potential degradation products. A list of known impurities can be a useful reference. |
| Poor solubility of the compound | Change in polymorphic form or presence of insoluble degradation products. | Perform characterization studies such as X-ray powder diffraction (XRPD) to check the polymorphic form.[1] Filter the solution before use and quantify the dissolved concentration. |
Stability Data Summary
While specific quantitative data from long-term stability studies are not publicly available, the following table summarizes the conditions under which this compound has been shown to be susceptible to degradation based on forced degradation studies.
| Stress Condition | Observed Degradation | Reference |
| Acidic | Yes | [2] |
| Alkaline | Yes | [2] |
| Oxidative | Yes | [2] |
| Thermal | Yes | [2] |
| Photolytic | Yes | [2] |
| Neutral (Aqueous) | Yes | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating UHPLC Method for this compound
This protocol is based on a published method for the analysis of this compound and its degradation products.[2]
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: Phenyl column (e.g., 50 x 1.0 mm, 1.7 µm)
-
Mobile Phase: 0.1% Formic acid in water and Acetonitrile (50:50, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 228 nm
-
Column Temperature: Ambient
-
Run Time: 2.5 minutes
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of the mobile phase).
-
For stability testing, store aliquots of the solution under the desired conditions (e.g., elevated temperature, light exposure).
-
At each time point, dilute the sample to an appropriate concentration within the linear range of the assay.
4. Analysis:
-
Inject the prepared samples into the UHPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
1. Acidic Degradation:
-
Dissolve this compound in a suitable solvent and add 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 N NaOH before analysis by the stability-indicating UHPLC method.
2. Alkaline Degradation:
-
Dissolve this compound in a suitable solvent and add 0.1 N NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution with 0.1 N HCl before analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period.
-
Analyze the sample directly.
4. Thermal Degradation:
-
Store the solid this compound in an oven at an elevated temperature (e.g., 105°C) for a defined period.
-
Dissolve the stressed solid in a suitable solvent for analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
Analyze the sample directly.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for long-term stability testing.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Common artifacts in Acoramidis Hydrochloride cell-based assays
Welcome to the technical support center for Acoramidis (B605222) Hydrochloride cell-based and ex vivo assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the use of Acoramidis Hydrochloride in assays designed to measure Transthyretin (TTR) stabilization.
Q1: What is the fundamental mechanism of Acoramidis, and which assays are used to measure its activity?
A1: Acoramidis is a selective stabilizer of the protein Transthyretin (TTR).[1][2] The therapeutic action of Acoramidis is to bind to the thyroxine-binding sites on the TTR tetramer, stabilizing it and preventing its dissociation into monomers.[1][3][4] This dissociation is the rate-limiting step in the formation of amyloid fibrils that cause Transthyretin-Mediated Amyloidosis (ATTR).[1][4]
The primary assays to quantify the efficacy of Acoramidis are not traditional cell-based assays but rather ex vivo or in vitro methods that directly measure TTR stabilization in biological samples (e.g., plasma). The two most common and established assays are:
-
Western Blot (WB): This method quantifies the amount of stable, tetrameric TTR that persists after being subjected to denaturing conditions that would normally cause it to dissociate.[5]
-
Fluorescent Probe Exclusion (FPE): This assay measures the occupancy of the thyroxine-binding sites on TTR.[5][6] When Acoramidis is bound, it displaces a fluorescent probe, leading to a measurable change in fluorescence that correlates with TTR engagement.[6]
Caption: Acoramidis stabilizes the TTR tetramer, preventing its dissociation into monomers and subsequent amyloid fibril formation.
Q2: My Western blot shows lower-than-expected TTR stabilization. What are the common causes and solutions?
A2: Observing incomplete TTR stabilization in a Western blot assay can be due to several factors related to protein handling, reagent quality, or procedural steps. Protein degradation is a frequent culprit.[7]
Troubleshooting Guide:
-
Protease Activity: Endogenous proteases released during sample preparation can degrade TTR.
-
Suboptimal Denaturation Conditions: The conditions used to challenge the TTR tetramer's stability (e.g., urea (B33335) concentration, pH, incubation time) must be precisely controlled.
-
Solution: Ensure denaturation reagents are fresh and accurately prepared. Titrate the denaturant concentration and incubation time to find the optimal conditions where unstabilized TTR dissociates while stabilized TTR remains tetrameric.
-
-
Poor Antibody Performance: The primary or secondary antibody may have low affinity, low specificity, or may have degraded due to improper storage.
-
Solution: Validate your antibodies and run controls to confirm their specificity and optimal dilution. Store antibodies according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.
-
-
Sample Integrity: Improper collection, processing, or storage of plasma/serum samples can lead to protein degradation.
-
Solution: Follow a standardized protocol for blood collection and plasma/serum separation. Flash-freeze aliquots in liquid nitrogen and store them at -80°C to maintain protein integrity.[7]
-
Caption: A logical workflow for troubleshooting suboptimal results in TTR stabilization Western blot assays.
Q3: What level of TTR stabilization should I expect to see with Acoramidis?
A3: Acoramidis is a potent TTR stabilizer designed to achieve near-complete stabilization across the dosing interval.[9] Published data from clinical studies provide a benchmark for expected results in ex vivo assays.
Table 1: Comparative TTR Stabilization vs. Tafamidis This table summarizes in vitro data comparing Acoramidis to another TTR stabilizer, Tafamidis, when added to patient plasma samples.
| Assay Type | Acoramidis (10 µM) | Tafamidis (Peak Conc. 26 µM) | Tafamidis (Trough Conc. 16 µM) |
| Binding (FPE) | 103 ± 13% | 87 ± 14% | 71 ± 14% |
| Stabilization (WB) | 93 ± 14% | 49 ± 14% | 36 ± 13% |
| Data adapted from a study on various TTR genotypes.[5] |
Table 2: Long-Term TTR Stabilization with Acoramidis (800 mg, twice daily) This table shows data from a long-term, open-label extension study in patients with ATTR-CM.
| Assay Type | Mean Stabilization at 45 Months | Standard Deviation |
| Western Blot | 86.0% | 9.8% |
| FPE Assay | 99.3% | 12.0% |
| Data from the AG10-202 OLE study.[10] |
These tables show that Acoramidis consistently achieves a high degree of TTR stabilization, generally above 85% in Western blots and near 100% in FPE assays.[5][10]
Q4: My Fluorescent Probe Exclusion (FPE) assay shows high background or inconsistent readings. How can I improve it?
A4: High background and variability in fluorescence-based assays are common issues that can often be resolved by optimizing assay conditions and ensuring reagent quality.
Troubleshooting Guide:
-
Interference from Plasma Components: Hemolysis (red blood cell lysis) or high lipid content in plasma samples can cause autofluorescence or light scatter, interfering with the signal.
-
Solution: Centrifuge samples thoroughly to remove any cellular debris. If samples are highly lipemic or hemolyzed, they may be unsuitable for the assay. Note the sample quality and exclude outliers if necessary.
-
-
Probe Concentration and Quality: Using an incorrect concentration of the fluorescent probe or a degraded probe can lead to a poor signal-to-noise ratio.
-
Solution: Optimize the probe concentration to achieve a robust signal without causing high background. Store the probe protected from light and according to manufacturer recommendations. Prepare fresh dilutions for each experiment.
-
-
Assay Buffer Composition: The pH, ionic strength, and presence of detergents in the assay buffer can affect both TTR stability and probe fluorescence.
-
Solution: Optimize buffer conditions to ensure they are compatible with the protein and the probe. Use phenol (B47542) red-free media or buffers if working with cell lysates to avoid interference.[11]
-
-
Instrumentation Settings: Incorrect settings on the plate reader (e.g., gain, excitation/emission wavelengths) can lead to signal saturation or low signal detection.
-
Solution: Calibrate the instrument and optimize the gain settings using control wells (probe only, probe + unstabilized TTR) to maximize the dynamic range of the assay.[11]
-
Key Experimental Protocols
The following are generalized protocols for the key assays used to measure Acoramidis activity. Researchers should optimize these protocols for their specific laboratory conditions and equipment.
Protocol 1: Ex Vivo TTR Stabilization by Western Blot
This assay quantifies the amount of TTR tetramer that remains stable after incubation under partially denaturing conditions.
Methodology:
-
Sample Preparation: Thaw frozen plasma or serum samples on ice. Add a protease inhibitor cocktail. Determine the total protein concentration.
-
Denaturation Step: Aliquot samples into two tubes. To one tube, add the test compound (Acoramidis) or vehicle control. Incubate for 1 hour at 37°C. To the other tube (the total TTR control), add a non-denaturing buffer.
-
Urea Challenge: Subject the test samples to a urea solution (e.g., 4-5 M urea) and incubate at 37°C for a specified time (e.g., 24-48 hours) to induce dissociation of non-stabilized TTR. The total TTR control is not exposed to urea.
-
SDS-PAGE: Separate the proteins on a non-denaturing polyacrylamide gel to distinguish between tetrameric (stable) and monomeric (dissociated) TTR.
-
Transfer and Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for human TTR, followed by an HRP-conjugated secondary antibody.
-
Detection and Quantification: Develop the blot using a chemiluminescent substrate. Capture the image and perform densitometry to quantify the band corresponding to tetrameric TTR.
-
Calculation: Express TTR stabilization as the percentage of tetrameric TTR in the urea-treated sample relative to the total TTR in the untreated control sample.
Caption: A step-by-step workflow diagram for the TTR stabilization assay using Western blot analysis.
Protocol 2: TTR Binding Site Occupancy by Fluorescent Probe Exclusion (FPE)
This assay measures the ability of Acoramidis to bind to TTR and prevent the binding of a fluorescent probe.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a stock solution of a suitable fluorescent probe (e.g., a derivative of thyroxine), and serial dilutions of Acoramidis.
-
Sample Preparation: Thaw and clarify plasma or serum samples as described previously. Dilute the samples in the assay buffer to a final concentration suitable for the plate reader.
-
Assay Plate Setup: In a 96- or 384-well black microplate, add the diluted plasma samples.
-
Compound Addition: Add the serial dilutions of Acoramidis or vehicle control to the wells. Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature to allow for binding.
-
Probe Addition: Add the fluorescent probe to all wells at a fixed final concentration.
-
Fluorescence Reading: Immediately read the plate in a fluorescence plate reader using the appropriate excitation and emission wavelengths for the probe.
-
Data Analysis: The fluorescence signal will be inversely proportional to the amount of Acoramidis bound to TTR. Calculate the percentage of TTR engagement or binding site occupancy relative to controls (no compound and fully saturated). Plot the data to determine binding affinity (e.g., IC50).
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. altmeyers.org [altmeyers.org]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. oneamyloidosisvoice.com [oneamyloidosisvoice.com]
- 7. benchchem.com [benchchem.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. phdres.caregate.net [phdres.caregate.net]
- 10. Long-term safety and pharmacodynamics of acoramidis in ATTR-CM - - PACE-CME [pace-cme.org]
- 11. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Acoramidis Hydrochloride Technical Support Center: Investigating Potential Off-Target Effects in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for Acoramidis?
A1: Acoramidis is a potent, orally bioavailable small molecule that stabilizes the transthyretin (TTR) protein.[3][4] It binds to the thyroxine-binding sites on the TTR tetramer, mimicking the effect of a protective natural genetic variant (T119M).[1] This binding increases the stability of the tetramer, preventing its dissociation into monomers—the rate-limiting step in the formation of amyloid fibrils that cause transthyretin-mediated amyloidosis (ATTR).[1][2][4]
Q2: Are there any known off-target interactions of Acoramidis?
A2: Clinical and preclinical data highlight Acoramidis as a highly selective TTR stabilizer.[2] While comprehensive cellular off-target screening data is not publicly detailed, one identified interaction is the in vitro inhibition of Cytochrome P450 2C9 (CYP2C9), an enzyme primarily involved in drug metabolism.[3] The implications of this for typical cellular models are likely minimal unless the experimental system specifically involves CYP2C9-mediated pathways or co-treatment with CYP2C9 substrates.
Q3: My cellular assay is showing unexpected results after Acoramidis treatment. Could this be an off-target effect?
A3: While possible, it is crucial to first rule out other common sources of experimental variability. Unexpected results can stem from issues with compound purity, solubility, cell line integrity, assay conditions, or confounding effects on cell health. Before investigating novel off-target effects, it is essential to confirm the on-target activity of Acoramidis in your system and meticulously control for experimental variables.
Q4: How can I confirm the on-target activity of Acoramidis in my experimental model?
A4: The primary on-target effect of Acoramidis is the stabilization of the TTR tetramer. You can assess this using several methods, provided your cellular model expresses TTR. A common approach is a TTR stabilization assay, which can be performed using techniques like Western blotting under semi-denaturing conditions or fluorescent probe exclusion assays. The goal is to demonstrate that Acoramidis treatment increases the proportion of stable TTR tetramers.
Troubleshooting Guide for Unexpected Experimental Results
If you observe unexpected phenotypic changes in your cellular model following Acoramidis treatment, a systematic troubleshooting approach is recommended.
Diagram: Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Table: Troubleshooting Scenarios and Recommended Actions
| Observed Issue | Potential Cause | Recommended Action |
| High cell death at expected therapeutic concentrations. | 1. Compound instability/degradation.2. Cell line sensitivity.3. Off-target cytotoxicity. | 1. Verify compound with fresh stock; check solubility.2. Perform a dose-response curve to determine the EC50 and a non-toxic concentration range.3. Use a lower, non-toxic dose and re-evaluate the phenotype. |
| Inconsistent results between experimental replicates. | 1. Poor experimental technique.2. Cell passage number variability.3. Inconsistent compound dissolution. | 1. Standardize all liquid handling and incubation steps.2. Use cells within a narrow passage number range.3. Prepare a fresh stock solution of Acoramidis for each experiment and ensure complete dissolution. |
| Expected on-target effect (TTR stabilization) is not observed. | 1. Cellular model does not express sufficient TTR.2. TTR stabilization assay is not optimized.3. Incorrect Acoramidis concentration. | 1. Confirm TTR expression via Western Blot or qPCR.2. Optimize antibody concentrations and buffer conditions for the TTR assay.3. Verify the final concentration of Acoramidis in the cell culture medium. |
| A known signaling pathway (e.g., apoptosis, proliferation) is altered, but TTR is not expected to be involved. | 1. Confounding effect of the vehicle (e.g., DMSO).2. Potential off-target interaction. | 1. Run a vehicle-only control at the highest concentration used.2. Investigate key upstream and downstream markers of the affected pathway. Consider using a structurally unrelated TTR stabilizer as a control. |
Experimental Protocols
Protocol 1: TTR Stabilization Western Blot Assay
This assay assesses the ability of Acoramidis to stabilize TTR tetramers under semi-denaturing conditions.
Methodology:
-
Cell Culture and Treatment: Plate TTR-expressing cells (e.g., HepG2) and allow them to adhere. Treat cells with varying concentrations of Acoramidis Hydrochloride (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-48 hours.
-
Lysate Preparation: Harvest cells and prepare lysates in a non-reducing lysis buffer. Determine total protein concentration using a BCA assay.
-
Sample Preparation: Dilute lysates to a uniform concentration. Prepare samples in a non-reducing, non-heat-denaturing sample buffer. Crucially, do not boil the samples , as this will dissociate the TTR tetramers.
-
SDS-PAGE and Transfer: Run samples on a native or semi-native polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for TTR. Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using an ECL substrate. The stable TTR tetramer will appear at a higher molecular weight (~55 kDa) than the monomer (~14 kDa). Quantify the band intensities to determine the ratio of tetramer to monomer. An increase in this ratio indicates stabilization.
Diagram: TTR Stabilization Western Blot Workflow
Caption: Key steps for assessing TTR stabilization via Western Blot.
Protocol 2: General Framework for Investigating a Potential Off-Target Signaling Pathway
This protocol provides a general approach to follow up on an unexpected observation in a specific signaling pathway.
Methodology:
-
Hypothesis Generation: Based on the unexpected phenotype, hypothesize which signaling pathway might be affected. For example, if you observe decreased cell proliferation, you might investigate the MAPK/ERK or PI3K/Akt pathways.
-
Pathway Marker Analysis (Western Blot):
-
Treat cells with a non-toxic concentration of Acoramidis and a vehicle control.
-
Harvest lysates at various time points (e.g., 15 min, 1 hr, 6 hr, 24 hr) to capture both rapid and delayed signaling events.
-
Perform Western blots for key proteins in the hypothesized pathway. Crucially, analyze both the total and phosphorylated forms of signaling proteins (e.g., p-ERK/Total ERK, p-Akt/Total Akt) to assess pathway activation.
-
-
Targeted Gene Expression Analysis (RT-qPCR):
-
Treat cells as described above.
-
Isolate RNA and perform reverse transcription to generate cDNA.
-
Use RT-qPCR to measure the expression of key downstream target genes of the hypothesized pathway (e.g., c-Fos for MAPK, CCND1 for PI3K/Akt).
-
-
Confirmation with Pathway Inhibitors/Activators:
-
Co-treat cells with Acoramidis and a known inhibitor or activator of the hypothesized pathway.
-
If the Acoramidis-induced phenotype is rescued or occluded by the known modulator, it provides stronger evidence for an on-pathway effect.
-
Diagram: Investigating an Unintended Signaling Pathway
Caption: A systematic approach to investigate a hypothesized off-target pathway.
References
Technical Support Center: Acoramidis Hydrochloride In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Acoramidis Hydrochloride in in vitro experiments. The information is designed to assist scientists and drug development professionals in effectively designing and troubleshooting their studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Acoramidis is a selective, small molecule stabilizer of the protein transthyretin (TTR).[1] In its normal state, TTR exists as a tetramer. However, in transthyretin amyloidosis (ATTR), this tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various tissues, particularly the heart.[1] Acoramidis binds to the thyroxine-binding sites on the TTR tetramer, stabilizing it and preventing its dissociation into monomers.[2] This is the rate-limiting step in the amyloidogenic cascade. By preventing the formation of these monomers, Acoramidis effectively halts the progression of amyloid fibril formation.[1][2]
Q2: How should I prepare this compound for in vitro experiments?
This compound is a solid that is sparingly soluble in DMSO.[3][4] To prepare a stock solution, dissolve the solid in DMSO; sonication may be required to fully dissolve the compound.[5] For cell-based assays, it is crucial to use freshly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[4] The recommended storage for stock solutions is -80°C for up to 6 months or -20°C for up to 1 month in sealed containers to prevent moisture absorption.[6][7]
Q3: What are the typical working concentrations for Acoramidis in in vitro assays?
The effective concentration of Acoramidis can vary depending on the specific assay and the concentration of TTR being used. In in vitro stabilization assays using human serum (with a TTR concentration of approximately 5 µM), Acoramidis has been shown to be effective in the range of 0.1 to 10 µM.[5][6][7] A concentration of 10 µM has been reported to result in the stabilization of almost all TTR in serum.[5][6][7]
Q4: Are there any known off-target effects of Acoramidis that I should be aware of in my in vitro studies?
Acoramidis is a highly selective stabilizer of TTR.[8] Studies have shown that it has minimal inhibition of common off-targets such as the hERG potassium ion channel (IC50 > 100 µM) and various cytochrome P450 isozymes (IC50 > 50 µM), indicating low potential for off-target toxicity in vitro at its effective concentrations.[5][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor solubility of this compound | - Use of old or hygroscopic DMSO.- Insufficient dissolution time or energy. | - Use freshly opened, high-purity DMSO for stock solution preparation.[4]- Use sonication to aid in the dissolution of the compound.[5]- Gentle warming can also be considered, but monitor for any degradation. |
| Inconsistent results in TTR stabilization assays | - Variability in TTR protein quality or concentration.- Instability of Acoramidis in culture media over long incubation times.- Incorrect pH of the assay buffer. | - Ensure consistent source and quality of purified TTR or serum.- Prepare fresh Acoramidis dilutions for each experiment from a frozen stock.- Verify the pH of all buffers, as TTR stability is pH-sensitive.[9] |
| High background signal in fluorescence-based aggregation assays | - Autofluorescence of Acoramidis.- Non-specific binding of the fluorescent dye (e.g., Thioflavin T). | - Run control experiments with Acoramidis alone to determine its intrinsic fluorescence at the excitation and emission wavelengths used.- Optimize the concentration of the fluorescent dye and include appropriate controls without TTR to assess non-specific binding. |
| No observable effect of Acoramidis on TTR aggregation | - Sub-optimal concentration of Acoramidis.- Ineffective method for inducing TTR aggregation.- Degradation of Acoramidis. | - Perform a dose-response experiment to determine the optimal concentration of Acoramidis for your specific assay conditions.- Ensure that the method used to induce TTR aggregation (e.g., acidification, agitation) is robust and reproducible.[9][10]- Use freshly prepared Acoramidis solutions and store stock solutions appropriately.[6][7] |
Experimental Protocols
Protocol 1: In Vitro TTR Aggregation Assay
This protocol describes a general method to induce and measure TTR aggregation in vitro, which can be used to assess the inhibitory effect of Acoramidis.
Materials:
-
Recombinant or purified human TTR
-
This compound
-
Thioflavin T (ThT)
-
Sodium acetate (B1210297) buffer (200 mM, pH 4.4)
-
Potassium phosphate (B84403) buffer (10 mM, pH 7.4) with 100 mM KCl and 1 mM EDTA
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Methodology:
-
Prepare a stock solution of TTR in potassium phosphate buffer.
-
Prepare serial dilutions of Acoramidis in the same buffer.
-
In a 96-well plate, mix the TTR solution with either Acoramidis dilutions or vehicle control. Incubate for 30 minutes at room temperature to allow for binding.
-
To induce aggregation, add an equal volume of sodium acetate buffer (pH 4.4) to each well.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points, add ThT to a final concentration of 10 µM to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
An increase in ThT fluorescence indicates the formation of amyloid fibrils. The inhibitory effect of Acoramidis is determined by the reduction in fluorescence compared to the vehicle control.
Protocol 2: Western Blot Analysis of TTR Stabilization
This protocol allows for the visualization of TTR tetramer stabilization by Acoramidis under denaturing conditions.
Materials:
-
Human serum or purified TTR
-
This compound
-
Acidic buffer (e.g., acetate buffer, pH 4.4)
-
Native-PAGE and SDS-PAGE gels
-
Western blot transfer system
-
Anti-TTR antibody
-
Chemiluminescent substrate
Methodology:
-
Incubate human serum (containing ~5 µM TTR) or purified TTR with varying concentrations of Acoramidis (e.g., 0.1, 1, 10 µM) or vehicle control for 72 hours at 37°C.[5][6][7]
-
To induce dissociation of non-stabilized tetramers, subject the samples to acidic conditions.
-
Run the samples on a Native-PAGE gel to separate the intact TTR tetramers.
-
Alternatively, run the samples on an SDS-PAGE gel without boiling or reducing agents to separate tetramers from monomers.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against TTR, followed by a secondary HRP-conjugated antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
A stronger band corresponding to the TTR tetramer in the Acoramidis-treated samples compared to the control indicates stabilization.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 62.5 mg/mL (190.10 mM) | Ultrasonic assistance may be needed. | [5] |
| Water | < 0.1 mg/mL | Insoluble. | [5] |
Table 2: In Vitro Efficacy of Acoramidis
| Assay | TTR Source | Acoramidis Concentration | Observed Effect | Reference |
| Western Blot | Human Serum (~5 µM TTR) | 10 µM | Stabilization of almost all TTR | [5][6][7] |
| TTR Stabilization | V122I- and WT-TTR | 0.1-10 µM | Potent stabilization | [5] |
Visualizations
Caption: Mechanism of action of Acoramidis as a TTR stabilizer.
Caption: Workflow for an in vitro TTR aggregation assay.
References
- 1. Acoramidis | C15H17FN2O3 | CID 71464713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C15H18ClFN2O3 | CID 135307127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | Orphan diseases | 2242751-53-5 - PHMO [phmo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. 'In vitro' amyloid fibril formation from transthyretin: the influence of ions and the amyloidogenicity of TTR variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initiation of transthyretin aggregation at neutral pH by fluid agitation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acoramidis Hydrochloride for TTR Stabilization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Acoramidis (B605222) Hydrochloride in transthyretin (TTR) stabilization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Acoramidis Hydrochloride?
Acoramidis is a small molecule stabilizer of transthyretin (TTR).[1] The primary cause of transthyretin amyloidosis (ATTR) is the dissociation of the TTR tetramer into its constituent monomers, which then misfold and aggregate into amyloid fibrils.[1][2] Acoramidis binds to the thyroxine-binding sites on the TTR tetramer, stabilizing it and preventing its dissociation.[3][4] This action mimics the effect of the naturally occurring protective T119M TTR gene variant.[5] By preventing the initial dissociation step, acoramidis effectively slows down the entire amyloidogenic cascade.[5]
Q2: What is the recommended starting concentration for in vitro experiments?
Based on preclinical and clinical data, a target steady-state trough concentration of 8-10 µM for acoramidis has been shown to achieve near-complete TTR stabilization (>90%).[6][7] Therefore, for in vitro experiments, a starting concentration range of 1-20 µM is recommended to determine the optimal effective concentration for your specific assay conditions and TTR variant.
Q3: How does Acoramidis compare to other TTR stabilizers like Tafamidis (B1682582)?
Acoramidis is considered a more potent and selective TTR stabilizer compared to tafamidis.[1] In vitro studies have demonstrated that acoramidis achieves a greater extent of TTR stabilization than clinically relevant concentrations of tafamidis.[8][9] While both drugs share the same mechanism of action, acoramidis's higher affinity and unique binding mode, which mimics the stabilizing T119M variant, contribute to its enhanced potency.[5][10]
Q4: What are the key biomarkers to measure the efficacy of Acoramidis?
The primary biomarker for the efficacy of acoramidis is the level of TTR stabilization. This can be assessed in vitro using various assays (see Experimental Protocols section). In a clinical setting and in vivo studies, an increase in serum TTR levels is a key indicator of successful stabilization. Treatment with acoramidis leads to a rapid and sustained increase in serum TTR levels, which has been shown to correlate with improved clinical outcomes, including reduced mortality and cardiovascular-related hospitalizations.[11][12]
Q5: Is Acoramidis effective against different TTR variants?
Yes, acoramidis has demonstrated pan-variant potency. It has been shown to achieve near-complete stabilization of TTR in blood samples from patients with various destabilizing TTR variants, including common mutations like V30M, T60A, and V122I.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low TTR stabilization observed in vitro. | 1. Suboptimal Acoramidis Concentration: The concentration of acoramidis may be too low for the specific TTR variant or assay conditions. 2. Incorrect Assay Conditions: pH, temperature, or incubation time may not be optimal for the assay. 3. Reagent Quality: Acoramidis stock solution may have degraded, or other reagents may be of poor quality. | 1. Perform a dose-response experiment with a wider range of acoramidis concentrations (e.g., 0.1 µM to 50 µM). 2. Review and optimize the experimental protocol. Ensure the pH of the buffer is appropriate for TTR stability assays (often slightly acidic to promote dissociation in control samples).[13] 3. Prepare a fresh stock solution of acoramidis and ensure all other reagents are within their expiration dates and stored correctly. |
| High variability between replicate experiments. | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of small volumes of acoramidis or other reagents. 2. Cell-based Assay Variability: If using cell-based assays, variations in cell number, viability, or passage number can lead to inconsistent results. 3. Plate Reader Settings: Incorrect settings on the plate reader for fluorescence-based assays. | 1. Use calibrated pipettes and practice proper pipetting techniques. For very small volumes, consider serial dilutions. 2. Standardize cell seeding density, use cells within a narrow passage number range, and ensure high cell viability before starting the experiment. 3. Double-check the excitation and emission wavelengths, as well as other settings, on the instrument as per the assay protocol.[14] |
| Unexpected decrease in serum TTR levels in vivo. | 1. Drug Metabolism/Clearance: The administered dose may be insufficient to counteract the rate of metabolism and clearance in the animal model. 2. Bioavailability Issues: Poor oral bioavailability of the formulated compound. 3. Analytical Error: Issues with the assay used to measure serum TTR levels. | 1. Consider increasing the dose or frequency of administration based on pharmacokinetic studies. 2. Evaluate the formulation of acoramidis to ensure optimal absorption. 3. Validate the TTR quantification assay (e.g., ELISA) and run appropriate controls to ensure accuracy and reproducibility. |
| Acoramidis precipitates out of solution. | 1. Solubility Limits Exceeded: The concentration of acoramidis in the chosen solvent or buffer exceeds its solubility limit. 2. Incorrect Solvent: The solvent used is not appropriate for this compound. 3. pH of the Solution: The pH of the buffer may be affecting the solubility of the compound. | 1. Prepare a lower concentration stock solution. Consider using a small amount of DMSO to initially dissolve the compound before further dilution in aqueous buffers. 2. Consult the manufacturer's instructions for recommended solvents. 3. Adjust the pH of the buffer. The solubility of acoramidis is pH-dependent.[5] |
Data Presentation
Table 1: In Vitro TTR Stabilization with Acoramidis
| TTR Variant | Acoramidis Concentration (µM) | TTR Stabilization (%) | Assay Method |
| Wild-Type | 10 | ~93 | Western Blot[9] |
| V30M | 10 | Near-complete | Not specified[5] |
| T60A | 10 | Near-complete | Not specified[5] |
| V122I | 10 | Near-complete | Not specified[5] |
| Multiple Variants | 10 | 93 ± 14 | Western Blot[9] |
Table 2: Clinical Pharmacokinetic and Pharmacodynamic Parameters of Acoramidis
| Parameter | Value | Reference |
| Approved Dosage | 800 mg twice daily | [15][16] |
| Target Trough Concentration | 8 - 10 µM | [6] |
| Mean Cmax (at steady state) | 13,700 ng/mL | [1] |
| Mean AUC0-12H (at steady state) | 47,200 ng·h/mL | [1] |
| Time to Maximum Concentration (Tmax) | ~1 hour | [1] |
| In Vitro Protein Binding | 96% (primarily to TTR) | [1] |
Experimental Protocols
Protocol 1: In Vitro TTR Stabilization Assessment by Western Blot
This protocol is designed to quantify the amount of intact TTR tetramer after acid-mediated dissociation.
Materials:
-
Recombinant or purified TTR
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Acidification buffer (e.g., pH 4.4)
-
Neutralization buffer
-
Cross-linking agent (e.g., glutaraldehyde)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Primary antibody against TTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel imaging system
Procedure:
-
Prepare samples by incubating TTR with varying concentrations of Acoramidis (e.g., 0, 1, 5, 10, 20 µM) in a suitable buffer for a predetermined time (e.g., 30 minutes at 37°C).
-
Induce TTR dissociation by adding the acidification buffer and incubate for a set period (e.g., 72 hours).[6]
-
Neutralize the samples and cross-link the proteins to stabilize the TTR tetramers.
-
Resolve the samples using SDS-PAGE under non-denaturing conditions.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific for TTR, followed by an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensity of the TTR tetramer and compare it to the total TTR to determine the percentage of stabilization.
Protocol 2: Fluorescent Probe Exclusion (FPE) Assay
This assay measures the occupancy of the thyroxine-binding sites on TTR by Acoramidis.
Materials:
-
Recombinant or purified TTR
-
This compound stock solution
-
Fluorescent probe that binds to the TTR thyroxine-binding site
-
Assay buffer (physiological pH)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Add TTR and varying concentrations of Acoramidis to the wells of a microplate.
-
Incubate to allow for binding.
-
Add the fluorescent probe to each well. The probe will only fluoresce upon binding to an unoccupied site on TTR.
-
Measure the fluorescence signal at the appropriate excitation and emission wavelengths. The presence of Acoramidis in the binding site will suppress the development of the fluorescent signal.[6]
-
Calculate the percentage of binding site occupancy based on the reduction in fluorescence compared to the control (TTR and probe without Acoramidis).
Visualizations
Caption: Mechanism of Acoramidis action in preventing TTR amyloidogenesis.
Caption: Workflow for optimizing Acoramidis concentration in vitro.
Caption: Troubleshooting decision tree for low TTR stabilization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. altmeyers.org [altmeyers.org]
- 6. docs.publicnow.com [docs.publicnow.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ESC 365 - Acoramidis produces near-complete TTR stabilization in blood samples from patients with variant transthyretin amyloidosis that is greater than that achieved with tafamidis [esc365.escardio.org]
- 9. researchgate.net [researchgate.net]
- 10. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BridgeBio Pharma Inc. - Early and Sustained Increase in Serum TTR Levels by Acoramidis Independently Predicted Improved Survival in the ATTRibute-CM Study [investor.bridgebio.com]
- 12. Acoramidis Improves Cardiovascular Outcomes by Increasing Serum Transthyretin: Phase 3 Study Results [synapse.patsnap.com]
- 13. pnas.org [pnas.org]
- 14. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. clinician.nejm.org [clinician.nejm.org]
- 16. Clinical benefit with novel, potent TTR stabilizer in transthyretin amyloid cardiomyopathy - - PACE-CME [pace-cme.org]
Troubleshooting inconsistent results with Acoramidis Hydrochloride
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues that may arise during experiments with Acoramidis Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective, orally active kinetic stabilizer of transthyretin (TTR).[1][2][3] Its primary mechanism involves binding to the thyroxine-binding sites on the TTR tetramer.[4] This binding stabilizes the tetrameric structure and slows its dissociation into monomers, which is the rate-limiting step in the formation of amyloid fibrils that cause transthyretin-mediated amyloidosis (ATTR).[1][4] Acoramidis was designed to mimic the stabilizing effects of the naturally occurring protective T119M TTR variant.[5]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is sparingly soluble in DMSO (1-10 mg/mL) and has low solubility in water.[6] For in vitro experiments, it is common to prepare a stock solution in DMSO.[2][6] It is crucial to use high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[6] For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, and saline, or vehicles like corn oil, are often necessary to achieve the desired concentration and stability.[2][3]
Stock Solution Storage:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is recommended to store solutions in aliquots to avoid repeated freeze-thaw cycles.[6]
Q3: Are there known off-target effects of this compound that could interfere with my experiments?
Preclinical studies have shown that Acoramidis has minimal inhibition of common off-targets in drug discovery. Specifically, it shows very low activity against the hERG potassium ion channel (IC50 > 100 µM) and a range of cytochrome P450 isozymes (IC50 > 50 µM), indicating a low potential for off-target-related toxicity in in vitro assays.[2][3]
Troubleshooting Guides
Inconsistent Results in TTR Stabilization Assays
One of the primary applications of Acoramidis in a research setting is to assess its ability to stabilize the TTR tetramer. Inconsistent results in these assays can be a significant hurdle.
Problem 1: High variability in TTR stabilization between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | This compound has limited aqueous solubility. Visually inspect your assay medium for any signs of precipitation after adding the compound. Consider preparing a fresh, high-concentration stock in 100% DMSO and ensuring the final DMSO concentration in the assay is consistent and non-toxic to cells (typically ≤0.5%).[7] |
| Inaccurate Compound Concentration | Verify the concentration of your stock solution. If possible, perform analytical validation (e.g., using HPLC) to confirm the concentration and purity of the this compound lot.[8][9] |
| Reagent Instability | Prepare fresh reagents for each experiment, especially buffers and TTR protein solutions. Avoid repeated freeze-thaw cycles of protein stocks. |
| Assay-Specific Variability | The choice of stabilization assay can influence results. Acid- or urea-mediated denaturation assays can be sensitive to minor pH or denaturant concentration changes.[1] Consider using an alternative method like a fluorescence probe exclusion assay for cross-validation.[1] |
Problem 2: Lower-than-expected TTR stabilization observed.
| Potential Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration of Acoramidis for your specific assay conditions. While potent, the effective concentration can vary based on the TTR variant and assay format. |
| Incorrect Incubation Time | Ensure sufficient incubation time for Acoramidis to bind to TTR. For some assays, such as Western blot-based stabilization, incubation times of up to 72 hours have been reported.[2] |
| TTR Protein Quality | Use highly purified and well-characterized TTR protein. The presence of aggregates or misfolded protein in your starting material can lead to inconsistent results. |
| Competitive Binding in Serum | If using serum-containing media, be aware that other plasma proteins can influence the effective concentration of Acoramidis available to bind to TTR.[10] Assays in purified buffer systems versus serum may yield different results. |
Inconsistent Results in Cell-Based Assays
When evaluating the effects of Acoramidis in a cellular context, several factors can contribute to inconsistent outcomes.
Problem: High variability in cellular response (e.g., viability, protein expression) across experiments.
| Potential Cause | Troubleshooting Step |
| Cell Culture Conditions | Maintain consistent cell line passage numbers, as high passage numbers can lead to genetic drift and altered cellular responses.[7] Ensure consistent cell seeding densities, as cell confluency can impact drug efficacy.[7][11] |
| Edge Effects in Microplates | Evaporation from wells on the perimeter of a microplate can alter the effective concentration of Acoramidis. To mitigate this "edge effect," avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[11] |
| Compound Stability in Media | The stability of Acoramidis can be influenced by the components of the cell culture medium. Consider the potential for degradation over long incubation periods. Preparing fresh compound dilutions for each experiment is recommended. |
| Assay Interference | Some assay reagents can be affected by the compound or the solvent. For fluorescence-based assays, consider potential autofluorescence from media components like fetal bovine serum or phenol (B47542) red.[12] Running appropriate controls (e.g., media only, cells with vehicle) is critical. |
Experimental Protocols
TTR Stabilization Assay (Western Blot Method)
This protocol is adapted from methods used to evaluate TTR stabilizers.[2][13]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a solution of purified human TTR protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare an acidic denaturation buffer (e.g., acetate (B1210297) buffer, pH 3.8).
-
-
Incubation:
-
In a microcentrifuge tube, combine the TTR protein solution with either this compound (at the desired final concentration) or vehicle (DMSO).
-
Incubate at room temperature for a specified period (e.g., 30 minutes) to allow for compound binding.
-
Induce denaturation by adding the acidic buffer and incubate for an extended period (e.g., 72 hours) at 37°C.
-
-
Western Blot Analysis:
-
Neutralize the samples with a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Run the samples on a non-denaturing polyacrylamide gel to separate tetrameric TTR from dissociated monomers.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for human TTR, followed by an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensity corresponding to the tetrameric TTR.
-
Compare the amount of tetrameric TTR in the Acoramidis-treated samples to the vehicle control to determine the extent of stabilization.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | 62.5 mg/mL (190.10 mM) | Requires sonication for complete dissolution.[2][6] |
| Water | < 0.1 mg/mL (insoluble) | [6] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (6.33 mM) | Clear solution suitable for in vivo use.[2][3] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.33 mM) | Clear solution suitable for in vivo use.[2][3] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (6.33 mM) | Clear solution suitable for in vivo use.[2][3] |
Table 2: Summary of Key In Vitro Assay Parameters for this compound
| Parameter | Value | Assay Context |
| hERG Inhibition (IC50) | > 100 µM | Assessment of off-target cardiac liability.[2][3] |
| Cytochrome P450 Inhibition (IC50) | > 50 µM | Assessment of potential for drug-drug interactions.[2][3] |
| TTR Stabilization in Human Serum | Near-complete stabilization at 10 µM | Western blot analysis after 72h incubation.[2] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. This compound | Orphan diseases | 2242751-53-5 - PHMO [phmo.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Quality by Design‐Based Stability‐Indicating Ultra‐High Performance Liquid Chromatography Method for Estimat… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Acoramidis Hydrochloride degradation products and their impact
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acotiamide Hydrochloride. The information addresses common issues related to its degradation products and their potential impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for Acotiamide Hydrochloride?
A1: Acotiamide Hydrochloride is susceptible to degradation under several stress conditions. The primary degradation pathways identified are hydrolysis (both acidic and basic), oxidation, and photolysis.[1] It has been observed to be relatively stable under neutral hydrolytic and thermal stress conditions.[1] The degradation can result in the formation of several products through reactions such as amide bond hydrolysis, phenyl ring hydroxylation, and hydrolysis of the methoxy (B1213986) group on the phenyl ring.[1]
Q2: What specific degradation products of Acotiamide have been identified?
A2: Forced degradation studies have successfully identified and characterized several degradation products (DPs). Under acidic and alkaline conditions, hydrolysis of the amide bond is a key degradation pathway.[1][2] Oxidative stress can lead to hydroxylated derivatives.[1] One study identified seven distinct degradation products and one process-related impurity.[1] The process-related impurity is identified as a despropyl compound.[1]
Q3: How do degradation products and impurities impact the efficacy and safety of Acotiamide?
A3: The presence of impurities and degradation products can significantly affect the quality, safety, and efficacy of any active pharmaceutical ingredient (API), including Acotiamide.[1][2][3] These substances can potentially alter the drug's pharmacokinetic and pharmacodynamic properties.[1] While specific toxicological data for each Acotiamide degradant is not detailed in the provided results, it is a general principle in pharmacology that impurities can lead to reduced potency or unexpected toxic responses.[3][4][5] Regulatory bodies require strict control and characterization of any impurity.[6][7]
Q4: Are there validated analytical methods to detect and quantify Acotiamide and its degradation products?
A4: Yes, several stability-indicating analytical methods have been developed. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a common technique used to separate Acotiamide from its degradation products.[2] More advanced methods, such as Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC/ESI-QTOF-MS/MS), have been used for detailed separation, identification, and characterization of impurities and degradants.[1]
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis of Acotiamide.
-
Possible Cause 1: Sample Degradation.
-
Troubleshooting Step: Review your sample preparation and storage conditions. Acotiamide is known to degrade under acidic, basic, and oxidative conditions, as well as upon exposure to light.[1] Ensure that solvents are fresh and free of peroxides, and that the pH is controlled. Protect samples from light.
-
-
Possible Cause 2: Process-Related Impurities.
-
Troubleshooting Step: A known process-related impurity is a despropyl variant of Acotiamide.[1] Check the certificate of analysis for your Acotiamide standard to see if this or other impurities are reported.
-
-
Possible Cause 3: Interaction with Excipients.
Issue 2: Inconsistent results in stability studies.
-
Possible Cause 1: Inadequate Stress Conditions.
-
Troubleshooting Step: Forced degradation studies should aim for a target degradation of 5-20%.[8] If degradation is too low or too high, you may not get a representative profile of degradation products. Adjust the concentration of your stressor (e.g., acid, base, oxidizing agent) or the duration and temperature of exposure.
-
-
Possible Cause 2: Non-validated Analytical Method.
-
Troubleshooting Step: Ensure your analytical method is properly validated and is "stability-indicating." This means the method can separate the intact drug from its degradation products and any process-related impurities without interference.[8] The method validation should adhere to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, and robustness.[1]
-
Data Summary
Table 1: Summary of Forced Degradation Studies on Acotiamide
| Stress Condition | Reagents & Conditions | Observation | Reference |
| Acid Hydrolysis | 1N HCl, heated at 100°C for 3h | Significant degradation observed, one major degradation product formed. | [2] |
| Alkaline Hydrolysis | 0.5N NaOH, heated at 100°C for 3h | Significant degradation, faster than acidic degradation. Three degradation products observed. | [2] |
| Oxidative Degradation | 30% H₂O₂ at room temp for 24h | Degradation observed, leading to hydroxylated products. | [1] |
| Photolytic Degradation | Exposure to UV light | Degradation observed. | [1] |
| Thermal Degradation | Dry heat | Relatively stable. | [1][2] |
| Neutral Hydrolysis | Water | Relatively stable. | [1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
-
Preparation of Stock Solution: Prepare a stock solution of Acotiamide Hydrochloride in a suitable solvent (e.g., double-distilled water or methanol).[2]
-
Acid Hydrolysis:
-
Take a known volume of the stock solution.
-
Add an equal volume of 1N HCl.
-
Heat the solution in a water bath at a specified temperature (e.g., 100°C) for a defined period (e.g., 3 hours).[2]
-
Cool the solution to room temperature.
-
Neutralize with an equivalent amount of 1N NaOH.
-
Dilute to the final concentration with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Take a known volume of the stock solution.
-
Add an equal volume of 0.5N NaOH.
-
Heat the solution under the same conditions as the acid hydrolysis.
-
Cool the solution to room temperature.
-
Neutralize with an equivalent amount of 0.5N HCl.
-
Dilute to the final concentration with the mobile phase.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: RP-HPLC Method for Acotiamide and Degradation Products
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid or 0.05% aqueous triethylamine (B128534) adjusted to pH 6.5) and an organic solvent like acetonitrile.[1][9]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent drug and degradation products have absorbance (e.g., 225 nm).[9]
-
Injection Volume: Standard injection volumes (e.g., 10-20 µL) are used.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducibility.
Visualizations
Caption: Acotiamide degradation pathways under various stress conditions.
Caption: Workflow for forced degradation study of Acotiamide.
References
- 1. Stability-indicating assay method for acotiamide: Separation, identification and characterization of its hydroxylated and hydrolytic degradation products along with a process-related impurity by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Safety assessment of drug impurities for patient safety: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. sgs.com [sgs.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Acoramidis Hydrochloride and Serum Protein Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of serum proteins on the activity of Acoramidis Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Acoramidis is a selective stabilizer of transthyretin (TTR).[1] Its primary mechanism of action is to bind to the thyroxine-binding sites of the TTR tetramer, slowing its dissociation into monomers.[1] This stabilization is the rate-limiting step in TTR amyloidogenesis, the process responsible for transthyretin amyloid cardiomyopathy (ATTR-CM).[1]
Q2: How extensively does Acoramidis bind to plasma proteins?
In vitro studies have shown that Acoramidis is approximately 96% bound to human plasma proteins.[1][2] It primarily binds to its target protein, transthyretin (TTR).[1][2]
Q3: What is the binding affinity of Acoramidis for its primary target, transthyretin (TTR)?
Acoramidis exhibits a high binding affinity for TTR. The dissociation constant (Kd) has been reported to be approximately 26 ± 7 nM .
Q4: Does Acoramidis bind to other serum proteins like albumin and alpha-1-acid glycoprotein (B1211001) (AAG)?
Q5: How might binding to albumin or AAG affect the TTR-stabilizing activity of Acoramidis?
Binding of Acoramidis to other serum proteins like albumin and AAG can reduce the free fraction of the drug available to bind to TTR. This can create a competitive binding scenario where a portion of the administered Acoramidis is sequestered by these abundant proteins, potentially impacting its efficacy in stabilizing TTR. The extent of this impact depends on the relative binding affinities and concentrations of TTR, albumin, and AAG.
Quantitative Data Summary
The following table summarizes the known binding affinities of Acoramidis.
| Protein | Dissociation Constant (Kd) | Method | Reference |
| Transthyretin (TTR) | 26 ± 7 nM | Surface Plasmon Resonance | --INVALID-LINK-- |
| Human Serum Albumin (HSA) | Data not publicly available | - | - |
| Alpha-1-Acid Glycoprotein (AAG) | Data not publicly available | - | - |
Experimental Protocols
Protocol 1: Determination of Acoramidis Binding to Serum Proteins using Equilibrium Dialysis
This protocol is a standard method for determining the fraction of a drug bound to plasma proteins.
Materials:
-
This compound
-
Human serum (or purified human serum albumin/alpha-1-acid glycoprotein in buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Incubator shaker at 37°C
-
LC-MS/MS for quantification
Procedure:
-
Prepare a stock solution of Acoramidis in a suitable solvent (e.g., DMSO).
-
Spike the human serum with Acoramidis to the desired final concentration.
-
Load the Acoramidis-spiked serum into one chamber of the equilibrium dialysis device.
-
Load an equal volume of PBS into the opposing chamber.
-
Incubate the device at 37°C with gentle shaking for a predetermined time to allow equilibrium to be reached (typically 4-24 hours).
-
After incubation, collect samples from both the serum and the buffer chambers.
-
Analyze the concentration of Acoramidis in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in serum chamber)
Protocol 2: Assessing Competitive Binding of Acoramidis to TTR in the Presence of Albumin
This protocol can be adapted to investigate the impact of albumin on Acoramidis binding to TTR.
Materials:
-
This compound
-
Purified human TTR
-
Purified human serum albumin (HSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device or ultrafiltration units
-
LC-MS/MS for quantification
Procedure:
-
Prepare solutions of purified TTR in PBS at a physiological concentration.
-
Prepare a series of solutions containing TTR and varying concentrations of HSA in PBS.
-
Spike each solution with a constant concentration of Acoramidis.
-
Use equilibrium dialysis or ultrafiltration to separate the protein-bound and unbound Acoramidis.
-
Quantify the concentration of unbound Acoramidis in the buffer/filtrate using LC-MS/MS.
-
Compare the fraction of Acoramidis bound to TTR in the absence and presence of different concentrations of HSA to determine the competitive effect of albumin.
Troubleshooting Guides
Issue 1: Higher than expected unbound fraction of Acoramidis in serum.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the buffer. | Ensure the PBS buffer is at a physiological pH of 7.4, as pH can influence drug-protein interactions. |
| Degradation of Acoramidis. | Assess the stability of Acoramidis in the experimental matrix under the incubation conditions. |
| Insufficient incubation time for equilibrium. | Perform a time-course experiment to ensure that equilibrium has been reached in the dialysis assay. |
| Leakage of the dialysis membrane. | Check the integrity of the dialysis membrane before and after the experiment. |
Issue 2: Variability in TTR stabilization efficacy at the same Acoramidis concentration.
| Possible Cause | Troubleshooting Step |
| Inter-individual variability in serum protein concentrations. | Measure the concentrations of TTR, albumin, and AAG in the serum samples being tested. |
| Presence of endogenous or exogenous displacing agents. | Review the sample source and handling to identify any potential interfering substances. |
| Experimental variability. | Ensure consistent experimental conditions, including temperature, pH, and incubation time. |
Issue 3: Difficulty in assessing the direct binding of Acoramidis to albumin or AAG.
| Possible Cause | Troubleshooting Step |
| Low affinity binding being masked by high affinity to TTR in serum. | Use purified albumin or AAG in buffer instead of whole serum to directly measure binding to these individual proteins. |
| Non-specific binding to the experimental apparatus. | Pre-treat the dialysis membranes or ultrafiltration devices according to the manufacturer's instructions to minimize non-specific binding. |
| Acoramidis concentration is too high, saturating all binding sites. | Perform the binding assay over a range of Acoramidis concentrations to determine the binding affinity (Kd). |
Visualizations
Caption: Mechanism of Acoramidis as a TTR stabilizer.
Caption: Workflow for Equilibrium Dialysis Experiment.
References
Validation & Comparative
Acoramidis Hydrochloride vs. Tafamidis: A Comparative Guide to Transthyretin Stabilization
For Researchers, Scientists, and Drug Development Professionals
Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the destabilization of the TTR protein and subsequent amyloid fibril deposition in various organs, most notably the heart. The development of TTR stabilizers has marked a significant advancement in the management of transthyretin amyloid cardiomyopathy (ATTR-CM). This guide provides a detailed comparison of two prominent TTR stabilizers: acoramidis (B605222) hydrochloride and tafamidis (B1682582), focusing on their mechanism of action, comparative clinical efficacy, and the experimental protocols used to evaluate their performance.
Mechanism of Action: Kinetic Stabilization of Transthyretin
Both acoramidis and tafamidis function as kinetic stabilizers of the TTR tetramer.[1] The pathogenic cascade of TTR amyloidosis is initiated by the dissociation of the TTR tetramer into its constituent monomers.[2] These monomers are prone to misfolding and aggregation, leading to the formation of amyloid fibrils that deposit in tissues.[2] By binding to the thyroxine-binding sites of the TTR tetramer, both acoramidis and tafamidis stabilize its native quaternary structure, thereby inhibiting tetramer dissociation, the rate-limiting step in amyloidogenesis.[3][4]
Acoramidis is designed to mimic the stabilizing effect of the naturally occurring, protective T119M TTR variant and has been shown to achieve near-complete (≥90%) TTR stabilization.[5][6] Tafamidis also selectively binds to the thyroxine-binding sites, demonstrating significant stabilization of the TTR tetramer.[4]
Comparative Clinical Efficacy
The efficacy of acoramidis and tafamidis in treating ATTR-CM has been evaluated in the Phase 3 clinical trials ATTRibute-CM and ATTR-ACT, respectively. While direct head-to-head trial data is limited, a comparison of the primary outcomes from these studies provides valuable insights.
| Feature | Acoramidis (ATTRibute-CM) | Tafamidis (ATTR-ACT) |
| Primary Endpoint | Hierarchical analysis: All-cause mortality, cardiovascular-related hospitalization, change in NT-proBNP, and change in 6-minute walk distance.[7] | Hierarchical analysis: All-cause mortality and frequency of cardiovascular-related hospitalizations.[4][8] |
| Primary Outcome | Win ratio of 1.8 (p<0.0001) favoring acoramidis over placebo.[7] | Significant reduction in the combination of all-cause mortality and cardiovascular-related hospitalizations compared to placebo (p=0.0006).[4] |
| All-Cause Mortality | 19.3% in the acoramidis group vs. 25.7% in the placebo group (HR 0.77, p=0.15).[7] | 29.5% in the tafamidis group vs. 42.9% in the placebo group (HR 0.70, p=0.0259).[4] |
| Cardiovascular-Related Hospitalization | Significant reduction compared to placebo.[7] | 32% reduction in the rate of cardiovascular-related hospitalization compared to placebo.[4] |
| Biomarker and Functional Outcomes | Acoramidis (ATTRibute-CM) | Tafamidis (ATTR-ACT) |
| Change in Serum TTR Levels | Statistically significant increase from baseline.[2][9] At month 30, acoramidis alone showed a mean increase of 9.1 mg/dL, while placebo + tafamidis showed an increase of 6.4 mg/dL.[9] | Increased serum TTR levels. |
| Change in NT-proBNP | Adjusted mean factor change from baseline of 0.529 (p<0.05) compared to placebo.[7] | Data not reported as a primary or secondary endpoint in the same format. |
| Change in 6-Minute Walk Distance (6MWD) | 39.6 m improvement from baseline compared to placebo (p<0.001).[10][11] | Reduced decline in 6MWD compared to placebo.[4] |
Experimental Protocols for TTR Stabilization Assessment
The evaluation of TTR stabilizer efficacy relies on a variety of in vitro and ex vivo assays. Below are the methodologies for key experiments.
Subunit Exchange Assay
This assay is considered the gold standard for directly measuring the kinetic stabilization of TTR in a physiological environment like human plasma.[12]
Principle: The rate of subunit exchange between tagged and untagged TTR tetramers is measured. A potent stabilizer will slow down this exchange rate by preventing tetramer dissociation.
Methodology:
-
Reagents: Recombinant dual-FLAG-tagged wild-type TTR (FT2-WT TTR), human plasma, and a fluorogenic small molecule probe.[13][14]
-
Procedure:
-
A sub-stoichiometric amount of FT2-WT TTR is added to human plasma containing endogenous TTR to initiate the subunit exchange.[13]
-
The mixture is incubated at a physiological temperature (e.g., 37°C).
-
Aliquots are taken at various time points.
-
An excess of a fluorogenic small molecule is added to each aliquot to stop the exchange reaction by covalently binding to the TTR tetramers, rendering them fluorescent.[13][14]
-
-
Analysis:
Western Blot Analysis of TTR Tetramer Stability
This method assesses the ability of a stabilizer to prevent TTR dissociation under denaturing conditions.
Principle: The amount of intact TTR tetramer is quantified by Western blot after exposure to acidic conditions that promote dissociation.
Methodology:
-
Sample Preparation: Human plasma is incubated with the TTR stabilizer at various concentrations.[15]
-
Denaturation: The plasma samples are acidified (e.g., to pH 3.8) for an extended period (e.g., 72 hours) to induce TTR tetramer dissociation.[15]
-
Cross-linking: Glutaraldehyde is added to cross-link the proteins, preserving the quaternary structure of the intact tetramers.[15]
-
Electrophoresis and Blotting: The samples are separated by SDS-PAGE, and the proteins are transferred to a membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for TTR, followed by a secondary antibody conjugated to a detectable marker (e.g., infrared dye).[15]
-
Analysis: The intensity of the band corresponding to the TTR tetramer is quantified using an imaging system.[15]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a high-throughput screening method to identify and characterize compounds that bind to TTR.
Principle: TR-FRET measures the energy transfer between a donor fluorophore and an acceptor fluorophore. When a stabilizer binds to TTR, it can displace a fluorescent probe, leading to a change in the FRET signal.
Methodology:
-
Reagents: Recombinant TTR, a fluorescent probe that binds to the thyroxine-binding sites, a donor fluorophore (e.g., europium-labeled anti-His antibody if using His-tagged TTR), and an acceptor fluorophore.[16][17]
-
Procedure:
-
TTR is incubated with the donor and acceptor fluorophores.
-
The test compound (acoramidis or tafamidis) is added at various concentrations.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
-
Detection: The fluorescence is measured using a plate reader capable of time-resolved fluorescence detection, with excitation of the donor and measurement of emission from both the donor and acceptor.[16]
-
Analysis: The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the fluorescent probe by the test compound, allowing for the determination of binding affinity.
Conclusion
Both acoramidis and tafamidis are effective TTR stabilizers that have demonstrated significant clinical benefits in patients with ATTR-CM. While acoramidis has shown the potential for near-complete TTR stabilization and has demonstrated robust improvements in key biomarkers and functional outcomes in its pivotal clinical trial, tafamidis has a longer track record of clinical use. The choice between these agents may depend on various factors, including specific patient characteristics and long-term clinical outcomes data. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future TTR-stabilizing therapies.
References
- 1. bridgebio.com [bridgebio.com]
- 2. s205.q4cdn.com [s205.q4cdn.com]
- 3. Tafamidis for Cardiac Transthyretin Amyloidosis [e-jcpp.org]
- 4. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. phdres.caregate.net [phdres.caregate.net]
- 7. Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Patients Treated With Acoramidis Do Not Require Concomitant Tafamidis To Further Increase Serum TTR | Cardio Care Today [cardiocaretoday.com]
- 10. ahajournals.org [ahajournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dcreport.org [dcreport.org]
- 17. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Acoramidis and Other Transthyretin (TTR) Stabilizers
For Researchers, Scientists, and Drug Development Professionals
Transthyretin amyloidosis (ATTR) is a progressive and life-threatening disease characterized by the misfolding and aggregation of transthyretin (TTR) protein into amyloid fibrils that deposit in various organs, primarily the heart and nerves. A key therapeutic strategy is the stabilization of the native TTR tetramer to prevent its dissociation into amyloidogenic monomers. This guide provides a detailed head-to-head comparison of acoramidis (B605222), a next-generation TTR stabilizer, with other approved TTR stabilizers and silencers, supported by clinical trial data and experimental methodologies.
Mechanisms of Action: Stabilizers vs. Silencers
The therapeutic landscape for ATTR is dominated by two main classes of drugs: TTR stabilizers and TTR silencers.
TTR Stabilizers: Acoramidis and tafamidis (B1682582) are small molecules that bind to the thyroxine-binding sites of the TTR tetramer. This binding mimics the effect of the naturally protective T119M TTR variant, increasing the kinetic barrier for tetramer dissociation, which is the rate-limiting step in amyloidogenesis.[1][2][3] Acoramidis is designed to be a more potent and selective stabilizer than tafamidis.[4]
TTR Silencers: This class includes small interfering RNA (siRNA) therapies like patisiran and vutrisiran, and antisense oligonucleotides (ASO) such as inotersen. These drugs work by degrading TTR messenger RNA (mRNA) in the liver, thereby reducing the production of both wild-type and mutant TTR protein.[5][6][7][8] This reduction in the overall TTR protein pool limits the substrate available for amyloid fibril formation.[9][10]
Clinical Efficacy and Safety Data
The following tables summarize key quantitative data from pivotal clinical trials for acoramidis and other TTR stabilizers and silencers.
Table 1: Comparison of Efficacy in Transthyretin Amyloid Cardiomyopathy (ATTR-CM)
| Drug (Trial) | Primary Endpoint | All-Cause Mortality | Cardiovascular-Related Hospitalizations | 6-Minute Walk Test (6MWT) | Quality of Life (KCCQ-OS) |
| Acoramidis (ATTRibute-CM) | Composite of all-cause mortality, CV-related hospitalization, NT-proBNP, and 6MWT | HR: 0.65 (vs. placebo)[11] | Reduced vs. placebo (part of composite endpoint)[11] | 39.6 meters improvement (vs. placebo)[11] | Not reported as primary endpoint |
| Tafamidis (ATTR-ACT) | Hierarchical combination of all-cause mortality and frequency of CV-related hospitalizations | 29.5% vs. 42.9% (placebo); HR: 0.70[12] | 0.48 vs. 0.70 annualized rate (placebo); RR: 0.68[12] | Reduced decline vs. placebo (P<0.0001)[12] | Reduced decline vs. placebo (P<0.0001)[12] |
| Patisiran (APOLLO-B) | Change from baseline in 6MWT at 12 months | 2.8% vs. 4.5% (placebo) | Not reported as primary endpoint | Statistically significant improvement vs. placebo (p=0.0162)[13] | Statistically significant improvement vs. placebo (p=0.0397)[13] |
| Vutrisiran (HELIOS-B) | Composite of all-cause mortality and recurrent cardiovascular events | Reduced vs. placebo (part of composite endpoint) | Reduced vs. placebo (part of composite endpoint); HR: 0.72[14] | 26.5-m lower decline vs. placebo (P < 0.001)[14] | 5.8-point lower decline vs. placebo (P < 0.001)[14] |
HR: Hazard Ratio; RR: Relative Risk Ratio; KCCQ-OS: Kansas City Cardiomyopathy Questionnaire-Overall Summary
Table 2: Comparison of Efficacy in Hereditary Transthyretin Amyloidosis with Polyneuropathy (hATTR-PN)
| Drug (Trial) | Primary Endpoint | Neuropathy Impairment Score (mNIS+7) | Quality of Life (Norfolk QoL-DN) |
| Patisiran (APOLLO) | Change from baseline in mNIS+7 | -6.0 vs. +28.0 (placebo); 34.0-point difference[15] | -6.7 vs. +14.4 (placebo); 21.1-point difference[16] |
| Inotersen (NEURO-TTR) | Change in mNIS+7 and Norfolk QoL-DN | 5.80 vs. 25.53 (placebo); 19.73-point difference[17] | 0.99 vs. 12.67 (placebo); 11.68-point difference[17] |
| Vutrisiran (HELIOS-A) | Change in mNIS+7 (compared to external placebo) | Data compared to patisiran in the same trial, not placebo. | Data compared to patisiran in the same trial, not placebo. |
mNIS+7: Modified Neuropathy Impairment Score +7; Norfolk QoL-DN: Norfolk Quality of Life-Diabetic Neuropathy
Experimental Protocols and Methodologies
Detailed experimental protocols for clinical trials are often proprietary. However, the general methodologies for key assessments can be outlined.
TTR Stabilization Assays
The potency of TTR stabilizers is typically assessed in vitro using methods that measure the dissociation rate of the TTR tetramer. A common approach is a fluorescence-based assay where a probe binds to the monomeric TTR, and its fluorescence is quenched upon tetramer formation. The rate of fluorescence increase upon dissociation is measured in the presence and absence of the stabilizer. Another method involves western blotting under non-denaturing conditions to quantify the amount of stable tetramer.
Quantification of TTR Protein Levels
For TTR silencers, a primary pharmacodynamic endpoint is the reduction in serum TTR levels. This is typically quantified using a validated enzyme-linked immunosorbent assay (ELISA). These assays utilize specific antibodies to capture and detect TTR protein in patient serum samples, allowing for precise measurement of TTR concentration before and after treatment.
Clinical Trial Workflow
The evaluation of TTR stabilizers and silencers in a clinical setting follows a structured workflow.
Head-to-Head Insights and Future Directions
Direct head-to-head randomized controlled trials comparing all available TTR stabilizers and silencers are limited. A retrospective cohort study suggested that acoramidis compares favorably to tafamidis in terms of survival and reducing cardiovascular-related hospitalizations, though the sample size was small.[18] The ATTRibute-CM trial of acoramidis showed a highly statistically significant benefit in its primary composite endpoint compared to placebo.[19]
The choice between a TTR stabilizer and a silencer depends on the specific clinical presentation (cardiomyopathy vs. polyneuropathy), disease severity, and patient characteristics. Stabilizers aim to preserve the function of existing TTR, while silencers reduce the overall protein load. The development of more potent stabilizers like acoramidis and long-acting silencers like vutrisiran represents a significant advancement in the management of ATTR. Future research will likely focus on combination therapies and the long-term outcomes of these treatments.
References
- 1. altmeyers.org [altmeyers.org]
- 2. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Clarifying the Natural History of Transthyretin Cardiac Amyloidosis: Insights From the ATTRibute-CM Trial - American College of Cardiology [acc.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vutrisiran - Wikipedia [en.wikipedia.org]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Tegsedi (Inotersen): An Antisense Oligonucleotide Approved for the Treatment of Adult Patients with Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Vutrisiran? [synapse.patsnap.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Tafamidis Phase 3 Transthyretin Amyloid Cardiomyopathy (ATTR-ACT) Study Results Presented as Late-Breaking Data at the ESC Congress 2018 | Pfizer [pfizer.com]
- 13. Alnylam Reports Positive Topline Results from APOLLO-B Phase 3 Study of Patisiran in Patients with ATTR Amyloidosis with Cardiomyopathy - BioSpace [biospace.com]
- 14. Current and Future Treatment Landscape of Transthyretin Amyloid Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fapnewstoday.com [fapnewstoday.com]
- 16. grokipedia.com [grokipedia.com]
- 17. New England Journal of Medicine Publishes Results from Pivotal Study of TEGSEDI™ (inotersen) for the Treatment of Hereditary ATTR Amyloidosis | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 18. Acoramidis Is Favorable for Transthyretin Amyloid Cardiomyopathy | Cardio Care Today [cardiocaretoday.com]
- 19. hcplive.com [hcplive.com]
Acoramidis Hydrochloride: Validating Efficacy in Patient-Derived Cells - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acoramidis Hydrochloride's performance with other alternatives for the treatment of Transthyretin Amyloid Cardiomyopathy (ATTR-CM), supported by available experimental data. While direct data on Acoramidis efficacy in patient-derived cells remains limited in publicly available literature, this guide synthesizes robust in vitro data from patient-derived blood samples and clinical trial outcomes to offer valuable insights for the research community.
Mechanism of Action: Stabilizing Transthyretin
Acoramidis is a next-generation, orally administered small molecule designed as a highly potent stabilizer of the transthyretin (TTR) protein.[1] In ATTR, the TTR tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, particularly the heart, leading to cardiomyopathy.[2][3] Acoramidis binds to the thyroxine-binding sites of the TTR tetramer, mimicking the stabilizing effect of the naturally occurring protective T119M variant.[4] This binding increases the activation energy barrier for tetramer dissociation, the rate-limiting step in amyloidogenesis, thereby preventing the formation of pathogenic amyloid fibrils.[2][5]
Signaling Pathway: The Transthyretin Amyloid Cascade
The formation of TTR amyloid follows a well-defined cascade. The native TTR tetramer must first dissociate into its constituent monomers. These monomers then undergo a conformational change, leading to misfolding. The misfolded monomers are prone to aggregation, forming soluble oligomers, protofibrils, and ultimately, insoluble amyloid fibrils that deposit in tissues.[2][5] TTR stabilizers like Acoramidis intervene at the initial, critical step of this cascade.
Caption: The Transthyretin Amyloid Cascade and the Mechanism of Acoramidis.
Comparative Efficacy: Acoramidis vs. Alternatives
The primary alternative to Acoramidis for TTR stabilization is Tafamidis . Other therapeutic strategies for ATTR include RNA interference (RNAi) therapies (e.g., Patisiran, Vutrisiran) and antisense oligonucleotides (ASOs) (e.g., Inotersen, Eplontersen), which aim to reduce the production of TTR protein. While a direct head-to-head clinical trial comparing Acoramidis with all alternatives is not yet available, in vitro studies using patient-derived samples and clinical trial data provide a basis for comparison.
In Vitro TTR Stabilization in Patient-Derived Samples
Studies utilizing blood samples from patients with various TTR mutations (ATTRv) have demonstrated the superior stabilizing effect of Acoramidis compared to Tafamidis.
| Drug | Concentration | TTR Binding Site Occupancy (FPE Assay) | TTR Tetramer Stabilization (Western Blot) |
| Acoramidis | 10 µM (Target Trough) | 103 ± 13% | 93 ± 14% |
| Tafamidis | 26 µM (Peak) | 87 ± 14% | 49 ± 14% |
| Tafamidis | 16 µM (Trough) | 71 ± 14% | 36 ± 13% |
| Data sourced from in vitro studies on blood samples from over 60 ATTRv patients representing 18 unique TTR variants. |
These findings suggest that Acoramidis achieves a more complete and durable stabilization of the TTR tetramer across a range of destabilizing mutations.
Clinical Trial Outcomes
The Phase 3 ATTRibute-CM clinical trial provided pivotal data on the efficacy of Acoramidis in patients with ATTR-CM.
| Endpoint | Acoramidis | Placebo | Hazard Ratio (95% CI) | p-value |
| All-Cause Mortality or First Cardiovascular Hospitalization | 35.9% | 50.5% | 0.64 (0.50-0.83) | 0.0008 |
| First Cardiovascular Hospitalization | 26.7% | 42.6% | 0.60 (0.45-0.80) | 0.0005 |
| Data from the ATTRibute-CM study.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to assess TTR stabilization.
Experimental Workflow: TTR Stabilization Assays
References
- 1. academic.oup.com [academic.oup.com]
- 2. Amyloid seeding as a disease mechanism and treatment target in transthyretin cardiac amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dl.icdst.org [dl.icdst.org]
- 4. Acoramidis for the Treatment of Transthyretin Cardiac Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US11058668B2 - Methods of treating TTR amyloidosis using AG10 - Google Patents [patents.google.com]
Acoramidis Hydrochloride: A Comparative Analysis of its Mechanism in Transthyretin Amyloidosis
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Acoramidis Hydrochloride's mechanism of action against other therapeutic alternatives for the treatment of Transthyretin Amyloid Cardiomyopathy (ATTR-CM). This analysis is supported by experimental data and detailed methodologies to facilitate a comprehensive understanding of the current therapeutic landscape.
Transthyretin (TTR) amyloidosis is a progressive and life-threatening disease characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils that deposit in various organs, most notably the heart. The dissociation of the native TTR tetramer into its constituent monomers is the rate-limiting step in this amyloidogenic cascade. Therapeutic strategies have evolved to target different stages of this process. This guide focuses on the cross-validation of the mechanism of this compound, a next-generation TTR stabilizer, in comparison to other established and emerging treatments.
Mechanism of Action: TTR Stabilizers
Acoramidis and its primary competitor, Tafamidis (B1682582), belong to a class of drugs known as TTR stabilizers. Their fundamental mechanism involves binding to the thyroxine-binding sites of the TTR tetramer, thereby preventing its dissociation into amyloidogenic monomers.[1][2]
This compound is a highly selective TTR stabilizer designed to mimic the protective T119M variant of the TTR protein.[3] It forms hydrogen bonds with neighboring serine residues within both thyroxine-binding sites of the tetramer, leading to near-complete stabilization.[3] In vitro and ex vivo studies have demonstrated that Acoramidis achieves approximately 90% TTR stabilization across the entire dosing interval.[4][5]
Tafamidis was the first approved pharmacotherapy to slow the progression of TTR familial amyloid polyneuropathy and has since been approved for ATTR-CM.[4][6] It also binds to the thyroxine-binding sites of the TTR tetramer to kinetically stabilize it.[2][4][7] While effective, studies suggest that Acoramidis may be a more potent stabilizer than Tafamidis.[8]
Comparative Data on TTR Stabilization
The efficacy of TTR stabilizers is directly correlated with the extent of TTR stabilization they can achieve. The following table summarizes in vitro and ex vivo data comparing Acoramidis and Tafamidis.
| Compound | Assay Type | Concentration | TTR Stabilization (%) | Source |
| Acoramidis | Western Blot | 10 µM (target clinical trough) | 93 ± 14 | [4][9] |
| Tafamidis | Western Blot | 26 µM (clinical peak) | 49 ± 14 | [4][9] |
| Tafamidis | Western Blot | 16 µM (clinical trough) | 36 ± 13 | [4][9] |
| Acoramidis | Fluorescent Probe Exclusion | 10 µM (target clinical trough) | 103 ± 13 | [4][9] |
| Tafamidis | Fluorescent Probe Exclusion | 26 µM (clinical peak) | 87 ± 14 | [4][9] |
| Tafamidis | Fluorescent Probe Exclusion | 16 µM (clinical trough) | 71 ± 14 | [4][9] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the TTR amyloidogenic cascade and the points of intervention for different therapeutic classes.
Experimental Protocols
TTR Stabilization Assays
The degree of TTR stabilization is a critical measure for evaluating the efficacy of stabilizer compounds. Two primary in vitro/ex vivo methods are utilized:
-
Fluorescent Probe Exclusion (FPE) Assay: This assay measures the occupancy of the thyroxine-binding sites on the TTR tetramer.[4][9] A fluorescent probe that binds to these sites is displaced by the stabilizer compound, leading to a measurable change in fluorescence. The degree of displacement correlates with the binding affinity and occupancy of the stabilizer.
-
Western Blot (WB) Assay: This method quantifies the amount of stable TTR tetramer that persists under denaturing conditions (e.g., urea).[4][9] Plasma samples are incubated with the stabilizer and then subjected to conditions that promote tetramer dissociation. The remaining intact tetramers are then quantified using electrophoresis and immunoblotting.
The following diagram illustrates the general workflow for these TTR stabilization assays.
Clinical Trial Performance Comparison
The clinical efficacy of Acoramidis has been demonstrated in the ATTRibute-CM trial.[9][10][11] The following table provides a high-level comparison of the pivotal clinical trials for Acoramidis and other key ATTR-CM therapies.
| Drug | Trial | Primary Endpoint(s) | Key Outcomes |
| Acoramidis | ATTRibute-CM | Hierarchical analysis of all-cause mortality, cardiovascular-related hospitalizations, change in NT-proBNP, and change in 6-minute walk distance.[11] | Significantly better outcome on the primary hierarchical analysis compared to placebo (Win Ratio 1.8, p<0.001).[11] |
| Tafamidis | ATTR-ACT | All-cause mortality and frequency of cardiovascular-related hospitalizations. | Reduced all-cause mortality and cardiovascular-related hospitalizations compared to placebo.[5] |
| Vutrisiran | HELIOS-B | Composite of death from any cause and recurrent cardiovascular events.[6] | Lower risk of death from any cause and cardiovascular events than placebo.[6] |
| Patisiran | APOLLO-B | Change from baseline in the 6-minute walk test at 12 months.[7] | Statistically significant improvement in 6-minute walk test compared to placebo.[12] |
Alternative Mechanisms of Action
While TTR stabilizers like Acoramidis and Tafamidis prevent the dissociation of the TTR tetramer, other therapeutic strategies target different points in the amyloidogenic cascade.
TTR Silencers (RNAi Therapeutics): Patisiran and Vutrisiran are RNA interference (RNAi) therapeutics that work by silencing the gene responsible for producing the TTR protein in the liver.[13][14] This reduction in TTR protein production leads to a decrease in the precursor available for amyloid fibril formation.
Amyloid Fibril Removers: This emerging class of therapies, currently in clinical development, aims to promote the clearance of already deposited amyloid fibrils from tissues.[15][16]
The following diagram illustrates the logical relationship between these different therapeutic approaches.
Conclusion
This compound has demonstrated a robust mechanism of action as a potent TTR stabilizer, achieving near-complete stabilization of the TTR tetramer. This high degree of stabilization is supported by both in vitro and clinical data, suggesting a potential for significant clinical benefit in patients with ATTR-CM. When compared to the first-generation stabilizer Tafamidis, Acoramidis shows superior stabilization in preclinical assays. Furthermore, its mechanism of action provides a distinct therapeutic approach compared to TTR silencers and emerging amyloid fibril removers. For researchers and drug development professionals, the continued investigation and comparison of these different mechanisms will be crucial in optimizing treatment strategies for this devastating disease.
References
- 1. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term effects of tafamidis for the treatment of transthyretin familial amyloid polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - American College of Cardiology [acc.org]
- 4. researchgate.net [researchgate.net]
- 5. phdres.caregate.net [phdres.caregate.net]
- 6. Vutrisiran in Patients with Transthyretin Amyloidosis with Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alnylam.com [alnylam.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. A Review of Tafamidis for the Treatment of Transthyretin-Related Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. hcplive.com [hcplive.com]
- 13. Tafamidis, An Oral, Investigational Compound For The Treatment Of Transthyretin Familial Amyloid Polyneuropathy (TTR-FAP) Sustained A Slowing Of Disease Progression Over 30 Months | Pfizer [pfizer.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. biospace.com [biospace.com]
- 16. dovepress.com [dovepress.com]
Acoramidis Hydrochloride: A Comparative Analysis of Efficacy in Transthyretin Amyloidosis with Cardiomyopathy (ATTR-CM)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of acoramidis (B605222) hydrochloride in treating transthyretin amyloidosis with cardiomyopathy (ATTR-CM), with a focus on its performance across different transthyretin (TTR) gene mutations. Data from the pivotal Phase 3 ATTRibute-CM trial is presented alongside comparative data for other approved therapies, tafamidis (B1682582) and patisiran, to offer a comprehensive overview for research and development professionals.
Mechanism of Action: Stabilizing the Transthyretin Tetramer
Transthyretin amyloidosis is a progressive disease characterized by the destabilization of the TTR protein. The native TTR protein exists as a tetramer. When this tetramer dissociates into monomers, these monomers can misfold and aggregate into amyloid fibrils that deposit in various organs, including the heart, leading to cardiomyopathy. Acoramidis is a potent, orally administered small molecule that acts as a TTR stabilizer. It is designed to mimic the protective T119M variant of TTR, binding to the TTR tetramer and preventing its dissociation into monomers, thereby halting the progression of amyloid fibril formation.[1]
Acoramidis Efficacy in ATTR-CM: The ATTRibute-CM Trial
The Phase 3 ATTRibute-CM trial was a multicenter, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of acoramidis in patients with ATTR-CM.[1] The trial enrolled both patients with wild-type ATTR-CM (ATTRwt-CM) and variant ATTR-CM (ATTRv-CM).[1]
Key Efficacy Endpoints
The primary analysis of the ATTRibute-CM trial demonstrated a significant benefit of acoramidis over placebo.[2] The key findings are summarized below:
| Endpoint | Acoramidis | Placebo | Hazard Ratio (95% CI) | p-value |
| All-Cause Mortality or First Cardiovascular-Related Hospitalization (Month 30) | ||||
| Overall Population | 0.69 (0.52-0.90) | 0.007 | ||
| ATTRwt-CM | 0.69 (0.52-0.90) | 0.007 | ||
| ATTRv-CM | 0.41 (0.21-0.81) | 0.01 | ||
| All-Cause Mortality (Month 42 - Open-Label Extension) | ||||
| ATTRwt-CM | 0.70 (0.50-0.98) | 0.04 | ||
| ATTRv-CM | 0.41 (0.19-0.93) | 0.03 |
Data sourced from the ATTRibute-CM trial and its open-label extension.[1]
Notably, consistent treatment benefits were observed in both the wild-type and variant subgroups.[1] Within the variant subgroup, a consistent benefit was also seen in patients with the p.Val142Ile mutation, which is the most common variant in the US and is associated with rapid disease progression.[1][2]
Secondary endpoints, including the 6-minute walk distance (6MWD) and the Kansas City Cardiomyopathy Questionnaire Overall Summary (KCCQ-OS) score, also showed a significant benefit for acoramidis compared to placebo at 30 months, indicating preservation of functional capacity and quality of life.[1]
Comparative Efficacy: Acoramidis vs. Other TTR-Targeting Therapies
While direct head-to-head clinical trials are limited, a comparison of the pivotal trial data for acoramidis, tafamidis (another TTR stabilizer), and patisiran (an RNA interference therapeutic) provides valuable insights into their relative efficacy.
TTR Stabilizers: Acoramidis vs. Tafamidis
The ATTR-ACT trial evaluated the efficacy of tafamidis in a similar patient population of ATTR-CM (both wild-type and variant).[3]
| Endpoint (All-Cause Mortality) | Acoramidis (ATTRibute-CM, Month 30) | Tafamidis (ATTR-ACT, Month 30) |
| Hazard Ratio vs. Placebo (95% CI) | ||
| Overall Population | 0.77 (0.54-1.10) | 0.70 (0.51-0.96) |
| ATTRwt-CM | 0.706 (0.474-1.052) | 0.706 (0.474 to 1.052) |
| ATTRv-CM | 0.690 (0.408-1.167) | 0.690 (0.408 to 1.167) |
Data for acoramidis from the ATTRibute-CM trial and for tafamidis from the ATTR-ACT trial.[2][3]
Both acoramidis and tafamidis have demonstrated a significant reduction in mortality and cardiovascular hospitalizations compared to placebo.[2][4] The hazard ratios for all-cause mortality in both the overall population and the genotype subgroups appear comparable between the two agents, although it is important to note these are not from a direct comparison.
TTR Silencer: Patisiran
Patisiran works by a different mechanism, reducing the production of both wild-type and variant TTR protein. The APOLLO-B trial evaluated patisiran in patients with ATTR-CM.[5]
| Endpoint (12 Months) | Patisiran (APOLLO-B) | Placebo | Difference (95% CI) | p-value |
| Change in 6-Minute Walk Test (meters) | -8.5 | -21.4 | 14.69 | 0.02 |
| Change in KCCQ-OS Score | -3.4 | 0.3 | 3.7 | 0.04 |
Data from the APOLLO-B trial.[5]
The APOLLO-B trial demonstrated a significant benefit of patisiran over placebo in terms of functional capacity and quality of life at 12 months.[5] However, the study was not powered to assess mortality benefits within this timeframe. A key finding was that patisiran led to a sustained reduction in serum TTR levels of about 87%, irrespective of baseline tafamidis use or TTR genotype (wild-type vs. variant).[5]
Experimental Protocols
ATTRibute-CM Trial (Acoramidis)
-
Study Design: A Phase 3, double-blind, placebo-controlled, randomized trial.[6]
-
Participants: 632 patients with transthyretin amyloid cardiomyopathy.[6]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either acoramidis hydrochloride (800 mg twice daily) or a matching placebo for 30 months.[6]
-
Primary Endpoint: A hierarchical analysis of all-cause mortality, cardiovascular-related hospitalization, change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP) level, and change from baseline in the 6-minute walk distance.[6]
-
Key Secondary Endpoints: Included all-cause mortality, 6-minute walk distance, and the Kansas City Cardiomyopathy Questionnaire-Overall Summary score.[6]
Conclusion
Acoramidis has demonstrated significant efficacy in reducing the composite of all-cause mortality and cardiovascular-related hospitalizations in patients with both wild-type and variant ATTR-CM. The consistent benefit observed across different genotypes, including the high-risk p.Val142Ile mutation, positions acoramidis as a promising therapeutic option. While direct comparative trials are lacking, the available data suggests that acoramidis has a comparable efficacy profile to tafamidis in terms of mortality reduction. The distinct mechanism of action of TTR silencers like patisiran offers an alternative therapeutic strategy, with demonstrated benefits in functional capacity and quality of life. Further research, including head-to-head trials and long-term observational studies, will be crucial to fully elucidate the comparative effectiveness of these agents and to guide personalized treatment strategies for patients with different TTR mutations.
References
- 1. Efficacy of Acoramidis in Wild-Type and Variant Transthyretin Amyloid Cardiomyopathy: Results From ATTRibute-CM and Its Open-Label Extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - American College of Cardiology [acc.org]
- 3. Efficacy of Tafamidis in Patients With Hereditary and Wild-Type Transthyretin Amyloid Cardiomyopathy: Further Analyses From ATTR-ACT [pubmed.ncbi.nlm.nih.gov]
- 4. pfizer.com [pfizer.com]
- 5. A Study to Evaluate Patisiran in Participants With Transthyretin Amyloidosis With Cardiomyopathy - American College of Cardiology [acc.org]
- 6. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Acoramidis Outperforms Placebo in Landmark ATTR-CM Clinical Trial
Acoramidis (B605222), an investigational transthyretin (TTR) stabilizer, has demonstrated significant clinical benefits over placebo in the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM), a progressive and fatal heart condition. The pivotal Phase 3 ATTRibute-CM trial showed that acoramidis significantly reduced a hierarchical composite of all-cause mortality, cardiovascular-related hospitalizations, and improved functional capacity and quality of life in patients.
Acoramidis is a novel, orally administered small molecule designed to mimic the protective T119M variant of the TTR gene.[1] By potently stabilizing the TTR tetramer, it prevents its dissociation into monomers, the rate-limiting step in the formation of amyloid fibrils that deposit in the heart and other organs, leading to organ dysfunction.[2][3][4] This mechanism of action aims to halt the progression of ATTR-CM.
Efficacy demonstrated in Large-Scale Clinical Investigation
The ATTRibute-CM study, a global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial, enrolled 632 patients with symptomatic ATTR-CM.[5][6] Patients were randomized in a 2:1 ratio to receive either 800 mg of acoramidis hydrochloride twice daily or a matching placebo for 30 months.[5] The trial was designed to assess the efficacy and safety of acoramidis in a contemporary cohort of ATTR-CM patients.[7]
The primary endpoint was a hierarchical analysis of all-cause mortality, cumulative frequency of cardiovascular-related hospitalization, change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP), and change from baseline in the 6-minute walk distance (6MWD).[5] The trial met its primary endpoint, with a Win Ratio of 1.8 (p<0.0001) in favor of acoramidis, indicating a highly statistically significant clinical benefit.[8][9]
Key Clinical Outcomes: Acoramidis vs. Placebo
The clinical benefits of acoramidis were observed across multiple endpoints, demonstrating a comprehensive improvement in patient outcomes compared to placebo.
Table 1: Primary and Secondary Efficacy Endpoints at 30 Months
| Endpoint | Acoramidis | Placebo | Statistical Significance |
| Primary Endpoint (Win Ratio) | 1.8 | - | p < 0.0001[8][9] |
| All-Cause Mortality | 19.3% | 25.7% | p = 0.15[5] |
| Cardiovascular-Related Hospitalization | 26.7% | 42.6% | p < 0.0001[5] |
| Change in NT-proBNP (Adjusted Mean Factor) | 0.529 | - | p < 0.05[5] |
| Improvement in 6-Minute Walk Distance | 39.6 m | - | p < 0.001[5] |
| Change in KCCQ-OS (Least Means Square) | 9.94 points | - | p < 0.001[5] |
KCCQ-OS: Kansas City Cardiomyopathy Questionnaire Overall Summary
Notably, the 30-month survival rate in the acoramidis group was 80.7%, approaching the 85% survival rate of an age-matched cohort in the general U.S. population.[9] Furthermore, the annualized cardiovascular hospitalization rate for patients on acoramidis was 0.29.[10]
Long-term data from the open-label extension (OLE) of the ATTRibute-CM trial continued to show sustained benefits. At 42 months, continuous acoramidis treatment was associated with a significant reduction in all-cause mortality and cardiovascular hospitalizations compared to those who switched from placebo to acoramidis.[7][11][12][13]
Safety and Tolerability Profile
Acoramidis was generally well-tolerated, with no new or unexpected safety signals identified during the trial.[14][15] The incidence of adverse events was similar between the acoramidis and placebo groups. Serious adverse events occurred in 20.2% of patients receiving acoramidis compared to 23.2% in the placebo group.[14] Adverse events leading to death were also lower in the acoramidis arm (4.5%) compared to the placebo arm (6.2%).[14]
Table 2: Overview of Safety Profile
| Adverse Event Category | Acoramidis Group | Placebo Group |
| Any Adverse Events | 91.9% | 85.3% |
| Serious Adverse Events | 20.2% | 23.2% |
| Adverse Events with Outcome of Death | 4.5% | 6.2% |
Experimental Protocols
The ATTRibute-CM trial employed a rigorous methodology to assess the efficacy and safety of acoramidis.
Inclusion Criteria:
-
Age 18-90 years.[5]
-
Diagnosed with ATTR-CM (wild-type or variant).[5]
-
New York Heart Association (NYHA) class I-III with at least one prior hospitalization for heart failure or signs and symptoms of volume overload requiring diuretic treatment.[5]
-
Confirmed ATTR-positive biopsy or technetium-99m scintigraphy scan.[5]
-
Exclusion of light chain amyloidosis.[5]
Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either this compound (800 mg twice daily) or a matching placebo.[5] The trial was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.
Endpoints and Analysis: The primary endpoint was a hierarchical analysis of all-cause mortality, frequency of cardiovascular-related hospitalizations, change from baseline in NT-proBNP, and change from baseline in 6MWD.[5] This hierarchical approach ensures that statistical testing proceeds in a pre-specified order, and a significant result is only declared if all preceding endpoints in the hierarchy are also statistically significant. Secondary endpoints included the individual components of the primary endpoint, as well as changes in the Kansas City Cardiomyopathy Questionnaire Overall Summary (KCCQ-OS) score.[5]
Visualizing the Science
To better understand the underlying mechanisms and study design, the following diagrams illustrate the signaling pathway of acoramidis and the workflow of the ATTRibute-CM clinical trial.
Caption: Mechanism of action of Acoramidis in preventing TTR amyloid fibril formation.
Caption: Workflow of the ATTRibute-CM Phase 3 clinical trial.
References
- 1. BridgeBio's TTR stabilizer acoramidis achieves primary endpoint in Phase 3 clinical trial [synapse.patsnap.com]
- 2. altmeyers.org [altmeyers.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Acoramidis | C15H17FN2O3 | CID 71464713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - American College of Cardiology [acc.org]
- 6. EIDOS THERAPEUTICS INITIATES ATTRIBUTE-CM, A PHASE 3 STUDY OF AG10 IN ATTR-CM WITH REGISTRATIONAL 12-MONTH ENDPOINT - BioSpace [biospace.com]
- 7. ahajournals.org [ahajournals.org]
- 8. BridgeBio Builds ATTR-CM Case for Acoramidis with Promising Phase III Data - BioSpace [biospace.com]
- 9. BridgeBio Pharma Inc. - bridgebio pharma announces publication of positive results from phase 3 attribute-cm study of acoramidis for patients with transthyretin amyloid cardiomyopathy (attr-cm) in the new england journal of medicine [investor.bridgebio.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. BridgeBio Pharma Inc. - Acoramidis Demonstrates Statistically Significant Reduction in Cardiovascular Mortality (CVM) through Month 42 of the ATTRibute-CM Open Label Extension [investor.bridgebio.com]
- 12. Acoramidis Demonstrates Long-Term Benefits in ATTR-CM | Cardio Care Today [cardiocaretoday.com]
- 13. Long-Term Efficacy and Safety of Acoramidis in ATTR-CM: Initial Report From the Open-Label Extension of the ATTRibute-CM Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bridgebio.com [bridgebio.com]
- 15. news-medical.net [news-medical.net]
Acoramidis Hydrochloride vs. Gene Silencing Therapies for Transthyretin Amyloidosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Transthyretin amyloidosis (ATTR) is a progressive and life-threatening disease characterized by the misfolding and aggregation of transthyretin (TTR) protein into amyloid fibrils that deposit in various organs, primarily the heart and peripheral nerves. The therapeutic landscape for ATTR has evolved significantly with the advent of novel therapies. This guide provides a detailed comparison of two major therapeutic strategies: TTR stabilization with Acoramidis (B605222) Hydrochloride and TTR gene silencing using RNA interference (RNAi) and antisense oligonucleotide (ASO) therapies.
Mechanism of Action: Stabilizers vs. Silencers
The fundamental difference between these two approaches lies in their point of intervention in the ATTR pathogenic cascade.
Acoramidis Hydrochloride , a small molecule TTR stabilizer, works by binding to the thyroxine-binding sites of the TTR tetramer. This binding mimics the effect of the naturally protective T119M TTR variant, stabilizing the tetrameric structure and preventing its dissociation into amyloidogenic monomers.[1][2][3] This is a crucial step as tetramer dissociation is the rate-limiting step in the formation of amyloid fibrils.[4][5] In vitro studies have shown that Acoramidis provides near-complete (≥90%) TTR stabilization.[1][6]
Gene silencing therapies , on the other hand, act upstream to reduce the production of the TTR protein itself.[7][8][9] This is achieved through two primary modalities:
-
Small interfering RNA (siRNA) therapies, such as Patisiran and Vutrisiran, utilize the body's natural RNA interference pathway. They deliver a double-stranded RNA molecule that targets the TTR mRNA for degradation, thereby preventing its translation into the TTR protein.[10][11]
-
Antisense oligonucleotide (ASO) therapies, like Inotersen, are short, single-stranded synthetic nucleotide chains that bind to the TTR mRNA. This binding leads to the degradation of the mRNA by RNase H, thus inhibiting TTR protein synthesis.[11]
By reducing the overall amount of circulating TTR, both mutant and wild-type, these therapies limit the precursor protein available for amyloid fibril formation.[7]
Comparative Efficacy and Clinical Trial Data
The clinical development of both Acoramidis and gene silencing therapies has demonstrated significant benefits for patients with ATTR, albeit with different primary target populations in their initial pivotal trials.
This compound
The primary evidence for Acoramidis comes from the Phase 3 ATTRibute-CM trial, which enrolled patients with ATTR cardiomyopathy (ATTR-CM).
| ATTRibute-CM Trial (30 Months) | Acoramidis | Placebo | Hazard Ratio (HR) / p-value |
| Primary Hierarchical Endpoint | --- | --- | p < 0.001 |
| All-Cause Mortality | 19.3% | 25.7% | HR 0.77 (p=0.15) |
| Cardiovascular-Related Hospitalization | 26.7% | 42.6% | p < 0.0001 |
| Change in NT-proBNP (Adjusted Mean Factor) | 0.529 | --- | p < 0.05 |
| Change in 6-Minute Walk Distance (m) | - | - | 39.6 m improvement from baseline (p < 0.001) |
| Change in KCCQ-OS (points) | - | - | 9.94 point improvement (p < 0.001) |
Data from the ATTRibute-CM trial as of January 2024.[12]
Long-term data from the open-label extension (OLE) of the ATTRibute-CM study, through 42 months, showed a sustained clinical benefit with early and continuous Acoramidis use. This included a significant reduction in the risk of all-cause mortality or first cardiovascular hospitalization (HR 0.57, p<0.0001) and all-cause mortality alone (HR 0.64).[13][14] A later analysis presented in August 2025 highlighted a 44% reduction in the hazard of cardiovascular mortality at 42 months.[15]
Gene Silencing Therapies
Gene silencing therapies were initially studied and approved for hereditary ATTR with polyneuropathy (hATTR-PN) and have since shown efficacy in ATTR-CM.
Patisiran (Onpattro®) , an siRNA administered intravenously every 3 weeks, was evaluated in the APOLLO and APOLLO-B trials.
| APOLLO-B Trial (12 Months) - ATTR-CM | Patisiran | Placebo | p-value |
| Change in 6-Minute Walk Distance (m) - Primary Endpoint | Median difference of 14.7 m favoring Patisiran | --- | p = 0.0162 |
| Change in KCCQ-OS - First Secondary Endpoint | Statistically significant and clinically meaningful benefit | --- | p = 0.0397 |
| Serum TTR Reduction | 86.8% | --- | --- |
Data from the APOLLO-B trial.[16][17]
Long-term data from a 5-year open-label extension for hATTR-PN patients showed that 55.5% had stable polyneuropathy disability scores.[18]
Inotersen (Tegsedi®) , an ASO administered subcutaneously once weekly, was studied in the NEURO-TTR trial for hATTR-PN.
| NEURO-TTR Trial (15 Months) - hATTR-PN | Inotersen | Placebo | p-value |
| Change in mNIS+7 - Co-Primary Endpoint | Mean 19.73-point benefit | --- | p = 0.00000004 |
| Change in Norfolk QoL-DN - Co-Primary Endpoint | Mean change from baseline of 0.99 | Mean change from baseline of 12.67 | p = 0.0006 |
| Median TTR Reduction (at Week 65) | 79% | --- | --- |
Data from the NEURO-TTR trial.[19]
Long-term data from the open-label extension showed that early treatment resulted in greater long-term disease stabilization.[20]
Vutrisiran (Amvuttra®) , a next-generation siRNA administered subcutaneously every 3 months, was evaluated in the HELIOS-A (hATTR-PN) and HELIOS-B (ATTR-CM) trials.
| HELIOS-B Trial (36 Months) - ATTR-CM | Vutrisiran | Placebo | Hazard Ratio (HR) / p-value |
| All-Cause Mortality and Recurrent CV Events - Primary Endpoint | --- | --- | 28% lower risk (HR 0.72, p=0.01) |
| All-Cause Mortality (at 42 months) | --- | --- | 36% lower risk (HR 0.65, p=0.01) |
| Change in 6-Minute Walk Distance (m) | Less decline | --- | Least-squares mean difference of 26.5 m (p < 0.001) |
| Change in KCCQ-OS (points) | Less decline | --- | Least-squares mean difference of 5.8 points (p < 0.001) |
Data from the HELIOS-B trial.[21][22]
Experimental Protocols
ATTRibute-CM (Acoramidis)
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.[14]
-
Participants: 632 patients with transthyretin amyloid cardiomyopathy (ATTR-CM).[14]
-
Intervention: Acoramidis HCl 800 mg twice daily versus placebo for 30 months.[3]
-
Primary Endpoint: A hierarchical analysis of all-cause mortality, cardiovascular-related hospitalization, change from baseline in NT-proBNP, and change from baseline in 6-minute walk distance.[23]
-
Open-Label Extension: Eligible patients who completed the 30-month period could enroll in an OLE, with the placebo group switching to Acoramidis.[13][14]
APOLLO-B (Patisiran)
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.[16]
-
Participants: 360 adult patients with ATTR amyloidosis (hereditary or wild-type) with cardiomyopathy.
-
Intervention: Patisiran 0.3 mg/kg (maximum dose 30 mg) or placebo administered intravenously every 3 weeks for 12 months.[16][17]
-
Primary Endpoint: Change from baseline in the 6-minute walk test score at 12 months.[16]
-
Open-Label Extension: After 12 months, all patients could receive Patisiran in a 36-month OLE period.[24]
NEURO-TTR (Inotersen)
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled international study.[25]
-
Participants: 172 patients with polyneuropathy due to hereditary ATTR.[25]
-
Intervention: Inotersen or placebo for 15 months.[26]
-
Co-Primary Endpoints: Modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life Questionnaire-Diabetic Neuropathy (Norfolk QoL-DN).
-
Open-Label Extension: An ongoing study for patients who completed the NEURO-TTR study to assess long-term efficacy and safety.[25]
HELIOS-B (Vutrisiran)
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled global study.[21]
-
Participants: 655 patients with ATTR-CM (wild-type and hereditary).[21]
-
Intervention: Subcutaneous Vutrisiran 25 mg every 3 months or placebo for up to 36 months.[21][27]
-
Primary Endpoint: A composite of all-cause mortality and recurrent cardiovascular events.[21]
-
Open-Label Extension: A 6-month open-label treatment period followed the double-blind phase.[22]
Visualizing Mechanisms and Workflows
References
- 1. altmeyers.org [altmeyers.org]
- 2. BridgeBio Builds ATTR-CM Case for Acoramidis with Promising Phase III Data - BioSpace [biospace.com]
- 3. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ATTR Pathophysiology | ATTR HCP [attr-amyloidosis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. arci.org [arci.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. RNA Targeting and Gene Editing Strategies for Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the effectiveness and safety of Patisiran and Vutrisiran in ATTRv amyloidosis with polyneuropathy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - American College of Cardiology [acc.org]
- 13. Long-Term Efficacy and Safety of Acoramidis in ATTR-CM: Initial Report From the Open-Label Extension of the ATTRibute-CM Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. BridgeBio Pharma Inc. - Acoramidis Demonstrates Statistically Significant Reduction in Cardiovascular Mortality (CVM) through Month 42 of the ATTRibute-CM Open Label Extension [investor.bridgebio.com]
- 16. hcplive.com [hcplive.com]
- 17. A Study to Evaluate Patisiran in Participants With Transthyretin Amyloidosis With Cardiomyopathy - American College of Cardiology [acc.org]
- 18. medpagetoday.com [medpagetoday.com]
- 19. New England Journal of Medicine Publishes Results from Pivotal Study of TEGSEDI™ (inotersen) for the Treatment of Hereditary ATTR Amyloidosis [prnewswire.com]
- 20. researchgate.net [researchgate.net]
- 21. Vutrisiran, an siRNA for ATTR-CM, Meets Primary Endpoint in HELIOS-B | tctmd.com [tctmd.com]
- 22. neurologylive.com [neurologylive.com]
- 23. Publication of positive results from phase III ATTRibute-CM study of acoramidis for patients with transthyretin amyloid cardiomyopathy (ATTR-CM) in the New England Journal of Medicine - Medthority [medthority.com]
- 24. Alnylam Pharmaceuticals Press Release | Oct 06, 2023 | Alnylam to Present Additional Data for Patisiran in Patients With the Cardiomyopathy of ATTR Amyloidosis, Incl [investors.alnylam.com]
- 25. hcplive.com [hcplive.com]
- 26. medscape.com [medscape.com]
- 27. Efficacy and safety of vutrisiran for patients with hereditary transthyretin-mediated amyloidosis with polyneuropathy: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Acoramidis Hydrochloride: A Comparative Analysis Against Historical Controls in Transthyretin Amyloid Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of acoramidis (B605222) hydrochloride's performance against historical controls for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM). The data presented is based on the pivotal ATTRibute-CM clinical trial and other relevant studies, offering an objective analysis for researchers, scientists, and drug development professionals.
Mechanism of Action
Acoramidis is a potent, orally administered small molecule designed to stabilize the transthyretin (TTR) protein. In ATTR-CM, the TTR tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in the heart, leading to progressive heart failure.[1] Acoramidis binds to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation, which is the rate-limiting step in the amyloidogenic cascade.[2] This mechanism mimics the effect of a naturally occurring, protective TTR variant. By stabilizing the TTR protein, acoramidis aims to halt the progression of amyloid deposition and its pathological consequences.
Benchmarking Against Historical Controls
The efficacy of acoramidis is benchmarked against two primary historical control populations: the placebo group from the ATTR-ACT trial, which established the natural history of untreated ATTR-CM, and a retrospective cohort of patients treated with tafamidis, the prior standard of care.
Comparison with Natural History (ATTR-ACT Placebo Arm)
The ATTR-ACT trial's placebo arm provides a robust dataset on the natural progression of ATTR-CM over 30 months.[2][3] When comparing the outcomes of the ATTRibute-CM trial for acoramidis with the placebo group of ATTR-ACT, the potential therapeutic benefit of acoramidis becomes evident.
| Outcome (at 30 months) | Acoramidis (ATTRibute-CM) | Historical Control (ATTR-ACT Placebo) |
| All-Cause Mortality | 19.3% | 42.9%[2] |
| Cardiovascular-Related Hospitalizations | 0.29 per year (mean)[1] | 0.70 per year |
| Decline in 6-Minute Walk Test (6MWT) | -9.2 meters (mean change from baseline) | -89.7 meters (mean decline)[2] |
Comparison with Tafamidis (Retrospective Cohort)
A retrospective cohort study compared long-term outcomes of patients treated with acoramidis versus those treated with tafamidis.[4][5] While not a head-to-head randomized trial, this comparison provides valuable real-world insights.
| Outcome | Acoramidis | Tafamidis | Win Ratio (Acoramidis vs. Tafamidis) |
| Hierarchical analysis (all-cause mortality and cardiovascular-related hospitalizations) | Favored | 2.6 (p=0.006) in the total cohort[5] | |
| Matched cohort analysis (all-cause mortality and cardiovascular-related hospitalizations) | Favored | 1.88 (p=0.18)[4][5] |
ATTRibute-CM Clinical Trial Protocol
The pivotal data for acoramidis comes from the Phase 3 ATTRibute-CM trial.
Key Methodologies
-
Study Design : A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[6]
-
Patient Population : 632 patients with wild-type or hereditary ATTR-CM.[6]
-
Inclusion Criteria : Diagnosis of ATTR-CM, NYHA Class I-III heart failure.
-
Exclusion Criteria : Severe renal impairment, recent major cardiovascular events.
-
Intervention : Acoramidis hydrochloride 800 mg twice daily or matching placebo.[6]
-
Primary Endpoint : A hierarchical analysis using the Finkelstein-Schoenfeld method, which included all-cause mortality, cardiovascular-related hospitalization, change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP), and change from baseline in the 6-minute walk test (6MWT) distance at 30 months.[6]
Efficacy and Safety Data from ATTRibute-CM
The ATTRibute-CM trial demonstrated the superiority of acoramidis over placebo.[6]
Primary Endpoint Analysis
The hierarchical analysis of the primary endpoint resulted in a win ratio of 1.8 (p < 0.0001) in favor of acoramidis, indicating a significantly better outcome compared to placebo.[1]
Key Secondary Endpoints at 30 Months
| Endpoint | Acoramidis | Placebo | Hazard Ratio/Difference |
| All-Cause Mortality | 19.3% | 25.7% | HR: 0.77 (p=0.15) |
| Cardiovascular-Related Hospitalizations | 26.7% | 42.6% | 50% relative risk reduction (p<0.0001)[1] |
| Change in 6MWT | -9.2 m | -48.8 m | Difference: 39.6 m (p<0.001) |
| Change in KCCQ-OS* | +3.6 points | -6.3 points | Difference: 9.9 points (p<0.001) |
*Kansas City Cardiomyopathy Questionnaire Overall Summary
Open-Label Extension (OLE) Data
Patients who completed the 30-month double-blind period were eligible to enroll in an open-label extension. At 42 months, continuous treatment with acoramidis showed a sustained benefit compared to those who switched from placebo to acoramidis.[7]
| Outcome (at 42 months) | Continuous Acoramidis | Placebo to Acoramidis | Hazard Ratio |
| All-Cause Mortality or First CV Hospitalization | 42.5% | 64.4% | 0.57 (p<0.0001)[7] |
| All-Cause Mortality | 23.0% | 34.7% | 0.64[7] |
| First Cardiovascular Hospitalization | 31.5% | 53.5% | 0.53 (p<0.0001)[7] |
Logical Relationship of Comparison
Conclusion
The data from the ATTRibute-CM trial and its open-label extension demonstrate that acoramidis is an effective treatment for transthyretin amyloid cardiomyopathy, showing significant reductions in mortality and cardiovascular-related hospitalizations compared to placebo. When benchmarked against historical controls, including the natural history of the disease and the prior standard of care, acoramidis shows a favorable profile in improving clinical outcomes for patients with ATTR-CM. The detailed experimental protocol of the ATTRibute-CM trial provides a robust framework for the evaluation of these outcomes.
References
- 1. bridgebio.com [bridgebio.com]
- 2. Natural history and progression of transthyretin amyloid cardiomyopathy: insights from ATTR‐ACT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oneamyloidosisvoice.com [oneamyloidosisvoice.com]
- 4. Acoramidis Is Favorable for Transthyretin Amyloid Cardiomyopathy | Cardio Care Today [cardiocaretoday.com]
- 5. Single Center Study of Long-Term Outcomes in ATTR-CM Patients treated with Tafamidis vs Acoramidis: Early findings at the dawn of a new era. PC101 (#118) [morressier.com]
- 6. hcplive.com [hcplive.com]
- 7. ahajournals.org [ahajournals.org]
Safety Operating Guide
Acoramidis Hydrochloride: Comprehensive Disposal and Safety Protocols for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Acoramidis Hydrochloride, adherence to proper disposal and safety procedures is paramount to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Disposal of this compound
Proper disposal of this compound is critical to prevent environmental contamination and potential harm. The recommended disposal methods are based on safety data sheets and are designed for research and laboratory settings.
Recommended Disposal Methods:
-
Chemical Destruction: The most appropriate method for disposal is through a licensed chemical destruction plant.[1]
-
Controlled Incineration: Alternatively, controlled incineration with flue gas scrubbing is a suitable option.[1]
-
Prohibited Disposal: Do not dispose of this compound with household garbage or discharge it into sewer systems.[1][2]
Step-by-Step Disposal Protocol:
-
Collection: Collect waste this compound in a suitable, closed, and properly labeled container.[1]
-
Storage: Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials.[1]
-
Licensed Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous material disposal company.[3]
-
Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local regulations.[4][5]
Disposal of Contaminated Packaging
The packaging that has come into contact with this compound must also be handled and disposed of correctly to avoid secondary contamination.
Packaging Disposal Options:
| Method | Description |
| Recycling/Reconditioning | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] |
| Sanitary Landfill | Alternatively, puncture the packaging to render it unusable and then dispose of it in a sanitary landfill.[1] |
| Incineration | Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[1] |
Accidental Release Measures
In the event of a spill or accidental release of this compound, immediate and appropriate action is necessary to contain the spill and prevent exposure.
Emergency Procedures for Spills:
-
Evacuate: Evacuate personnel from the immediate spill area.[1]
-
Ventilate: Ensure adequate ventilation in the area of the spill.[1][4]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-impermeable gloves, and tightly fitting safety goggles.[1]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Clean-up:
-
Disposal of Clean-up Material: Dispose of the adhered or collected material promptly in accordance with appropriate laws and regulations.[1]
Experimental Workflow: this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: Personal Protective Equipment Protocols for Handling Acoramidis Hydrochloride
For laboratory professionals engaged in drug development and research, ensuring personal safety when handling chemical compounds is paramount. This document outlines the essential personal protective equipment (PPE) and procedural guidance for the safe handling of Acoramidis Hydrochloride, a transthyretin stabilizer. Adherence to these protocols is critical to mitigate risks of exposure and ensure a secure laboratory environment.
Personal Protective Equipment (PPE) Requirements
Based on safety data sheets (SDS), the following PPE is mandatory when handling this compound to prevent direct contact and inhalation.[1][2][3][4]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection against splashes and airborne particles.[1][4] |
| Hand Protection | Protective Gloves | Chemically impermeable gloves are required. It is crucial to inspect gloves for any tears or perforations before use.[1][3][4] |
| Body Protection | Impervious Clothing | Laboratory coat or other forms of impervious clothing should be worn to protect the skin from potential contact.[1][4] |
| Respiratory Protection | Suitable Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[3] Use in a well-ventilated area is crucial to minimize the need for respiratory protection.[1][3] |
Standard Handling and Disposal Procedures
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Wash hands thoroughly after handling the compound.[2]
Storage:
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.[1][3]
Emergency and First Aid Measures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of water.[1] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
Hazard Classification
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[2]
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process and workflow for the proper selection and use of personal protective equipment when handling this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
